Dimethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylsulfonylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO4S2/c1-8(4,5)3-9(2,6)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTGBOFCIDHVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063803 | |
| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |
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Molecular Weight |
173.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5347-82-0 | |
| Record name | N-(Methylsulfonyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5347-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethanesulfonamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethanesulfonamide | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethanesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU55M5SER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethanesulfonamide
Abstract
Dimethanesulfonamide, also known as N-(methylsulfonyl)methanesulfonamide or bis(methanesulfonyl)amine, is a unique chemical entity characterized by a central acidic nitrogen atom flanked by two electron-withdrawing methanesulfonyl groups. This structural arrangement imparts distinct physical and chemical properties that make it a compound of significant interest to researchers in organic synthesis and drug development. This technical guide provides a comprehensive exploration of this compound's core properties, including its physicochemical parameters, spectral characteristics, chemical reactivity, and stability. Furthermore, this guide furnishes detailed experimental protocols for its characterization and synthesis, offering field-proven insights for its practical application in a laboratory setting.
Introduction and Molecular Structure
This compound (CAS No. 5347-82-0) belongs to the sulfonamide class of organic compounds. Unlike simple primary sulfonamides such as methanesulfonamide, this compound possesses two sulfonyl groups bonded to a single nitrogen atom. This configuration dramatically increases the acidity of the N-H proton, making the molecule a potent, non-nucleophilic proton source and a unique building block in synthesis. Its structure is fundamental to understanding its reactivity and potential applications.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| IUPAC Name | N-methylsulfonylmethanesulfonamide | [1] |
| CAS Number | 5347-82-0 | [1] |
| Molecular Formula | C₂H₇NO₄S₂ | [1] |
| Molecular Weight | 173.22 g/mol | [1] |
| Appearance | White crystalline solid (predicted) | |
| Melting Point | 151-153 °C | |
| Boiling Point | Decomposes before boiling at atmospheric pressure. Distillation requires high vacuum. | Inferred from[2][3][4][5] |
| Density | ~1.2 g/cm³ (estimated based on similar structures) | Based on[6] |
| pKa | < 10 (predicted to be significantly more acidic than methanesulfonamide's pKa of ~10.87 due to two electron-withdrawing sulfonyl groups) | Inferred from[7] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); Soluble in water; Sparingly soluble in non-polar solvents. | Inferred from[7][8][9] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
-
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3200-3300 cm⁻¹. The position and shape are influenced by hydrogen bonding in the solid state.
-
C-H Stretch: Peaks corresponding to the methyl C-H stretching vibrations are observed around 2900-3000 cm⁻¹.
-
S=O Stretch (Asymmetric & Symmetric): Two strong, characteristic absorption bands for the sulfonyl group are expected. The asymmetric stretch typically appears around 1320-1360 cm⁻¹, and the symmetric stretch appears around 1140-1180 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to good solubility and the ability to observe the exchangeable N-H proton.
-
¹H NMR:
-
-CH₃ protons: A sharp singlet is expected around δ 3.0-3.5 ppm. The two methyl groups are chemically equivalent, thus giving a single signal that integrates to 6 protons.
-
-NH proton: A potentially broad singlet is expected at a downfield chemical shift (δ > 8 ppm) due to the strong deshielding effect of the two adjacent sulfonyl groups.[10][11][12] The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature.[13]
-
-
¹³C NMR:
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation. Under Electron Ionization (EI) or Electrospray Ionization (ESI), this compound is expected to exhibit characteristic fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 173.
-
Key Fragmentation Pathways:
-
Cleavage of the S-N bond is a common fragmentation pathway for sulfonamides.[17][18] This can lead to fragments corresponding to the methanesulfonyl cation [CH₃SO₂]⁺ at m/z = 79.
-
Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z = 158.
-
Loss of sulfur dioxide (SO₂) is another characteristic fragmentation, which can occur from various fragment ions.[17]
-
Chemical Properties and Reactivity
Acidity of the N-H Proton
The most significant chemical feature of this compound is the high acidity of the N-H proton. The two strongly electron-withdrawing methanesulfonyl groups effectively delocalize the negative charge of the resulting conjugate base (anion) through resonance, significantly stabilizing it. This makes this compound a much stronger acid than primary sulfonamides like methanesulfonamide (pKa ≈ 10.87).[7] This enhanced acidity allows for its deprotonation by relatively weak bases to form the corresponding salt, which can act as a nucleophile in various reactions.
Stability and Hydrolysis
This compound is a chemically stable compound under normal laboratory conditions. However, like other sulfonamides, it is susceptible to hydrolytic cleavage of the sulfur-nitrogen (S-N) bond under forced conditions, such as prolonged heating in strong acidic or basic aqueous solutions.[19][20] The primary degradation products would be methanesulfonic acid and methanesulfonamide. Due to the stability of the S-N bond, this compound is generally not suitable for use as a protecting group in multi-step synthesis where facile removal is required.
Synthesis and Experimental Protocols
Synthesis of this compound
A reliable method for the laboratory synthesis of this compound involves the reaction of methanesulfonyl chloride with methanesulfonamide in the presence of a non-nucleophilic base. This reaction forms the second S-N bond.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methanesulfonamide (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the stirred solution to 0 °C in an ice bath. Add a solution of methanesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.[21]
-
Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent.
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent (e.g., water, ethanol, DMSO) to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to reach thermodynamic equilibrium.
-
Sample Separation: Once equilibrium is reached, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with a calibration curve.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Applications in Research and Drug Development
While this compound is not as widely utilized as its simpler analog, methanesulfonamide, its unique properties suggest several potential applications:
-
Acid Catalysis: Due to its significant, non-nucleophilic acidity, it can serve as a proton source in organic reactions where the presence of a nucleophilic counter-ion is undesirable.
-
Building Block for Complex Molecules: The acidic N-H bond can be deprotonated, and the resulting anion can be used as a nucleophile to be incorporated into more complex molecular scaffolds.
-
Ligand in Coordination Chemistry: The nitrogen and oxygen atoms can act as coordination sites for metal ions, making it a potential ligand for creating novel metal-organic complexes.
-
Reference Compound: In medicinal chemistry, it can serve as a reference compound when studying the structure-activity relationships (SAR) of more complex sulfonamide-containing drug candidates, helping to elucidate the role of N-H acidity and hydrogen bonding potential.
Conclusion
This compound is a compound defined by the powerful electron-withdrawing effects of its two methanesulfonyl groups. This leads to a highly acidic N-H proton, which is the dominant feature of its chemical reactivity. Its properties as a stable, crystalline solid with predictable spectroscopic characteristics make it a manageable and interesting compound for advanced chemical research. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to confidently work with and explore the potential of this compound in their synthetic and developmental endeavors.
References
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- Biosynth. (n.d.). N-Methyl methanesulfonamide | 1184-85-6.
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- Benchchem. (n.d.). Stability of methanesulfonamide in acidic and basic conditions.
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PubChem. (n.d.). Methanesulfonamide, N-(methylsulfonyl)-. Retrieved from [Link].
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PubChem. (n.d.). N-methyl-N-methylsulfonylmethanesulfonamide. Retrieved from [Link].
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ResearchGate. (2021, October 13). What is the proper way to evaporate dmso? Retrieved from [Link].
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
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ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link].
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PubMed. (n.d.). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link].
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PubMed. (n.d.). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link].
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].
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PMC - NIH. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link].
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0004983). Retrieved from [Link].
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An In-Depth Technical Guide to the Synthesis and Characterization of Novel Dimethanesulfonamide Derivatives
Foreword: The Rationale and Rising Interest in Dimethanesulfonamide Scaffolds
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its stability and broad biological activity.[1][2] The this compound moiety, in particular, represents a compelling scaffold. By engaging primary or secondary amines with two methanesulfonyl groups, we introduce a unique steric and electronic profile that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These derivatives have emerged as promising candidates in various therapeutic areas, including oncology and anti-inflammatory research, due to their ability to act as potent enzyme inhibitors or modulators of cellular pathways.[3][4][5][6][7]
This guide moves beyond simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with a cohesive understanding of the critical considerations and causal relationships inherent in the synthesis and rigorous characterization of these novel compounds. We will explore not just the "how" but the fundamental "why" behind each methodological choice, ensuring a foundation of scientific integrity and reproducibility.
Part 1: Strategic Synthesis of this compound Derivatives
The most direct and widely adopted method for synthesizing this compound derivatives is the reaction of a primary or secondary amine with methanesulfonyl chloride.[2][8] This approach is effective, but its success hinges on careful control of reaction conditions to manage the reactivity of the amine and the production of hydrochloric acid as a byproduct.
The Core Reaction: Mechanistic Considerations
The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the expulsion of a chloride ion. As the reaction generates HCl, a base is required to act as an acid scavenger, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
The choice of base is critical. Tertiary amines like triethylamine (TEA) or pyridine are commonly employed. Their function is solely to neutralize the generated acid without competing in the primary nucleophilic reaction. The stoichiometry is equally important; at least two equivalents of base are necessary for each amine group to drive the reaction to completion.
General Synthetic Workflow Diagram
The following diagram illustrates the logical flow for the synthesis of a generic this compound derivative from a primary amine.
Caption: General workflow for this compound synthesis.
Field-Proven Experimental Protocol
This protocol provides a self-validating system for the synthesis of a novel this compound derivative from a generic primary amine.
Materials:
-
Primary Amine (1.0 eq)
-
Methanesulfonyl Chloride (2.2 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve the primary amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.
-
Reagent Addition: Add a solution of methanesulfonyl chloride (2.2 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintaining a slow addition rate is key to preventing a rapid temperature increase.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting amine spot indicates completion.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted methanesulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine. Each wash removes specific impurities: the bicarbonate removes acid, water removes water-soluble salts, and brine helps to break emulsions and begin the drying process.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes) to afford the pure this compound derivative.
Part 2: Rigorous Characterization of Novel Derivatives
The confirmation of a novel compound's structure and purity is non-negotiable. A multi-technique approach is required, where each method provides a unique and complementary piece of structural evidence. The workflow ensures that by the end of the process, the compound's identity is validated beyond reasonable doubt.
The Characterization Workflow: A Systematic Approach
Caption: Logical workflow for the characterization of a novel compound.
Key Analytical Techniques and Their Causality
A combination of spectroscopic and analytical methods is essential for unambiguous structure determination.[9][10][11]
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To identify the presence of key functional groups. It serves as a quick and reliable confirmation that the desired chemical transformation has occurred.
-
Protocol: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer and the spectrum is recorded.
-
Expected Data: For a this compound, the most characteristic signals are the strong, sharp asymmetric and symmetric stretching vibrations of the S=O bonds.[9][12]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the precise carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms.
-
Protocol: The purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube for analysis.
-
Expected Data: The ¹H NMR spectrum should show a characteristic singlet integrating to six protons for the two equivalent methyl groups of the this compound moiety.[9] The chemical shifts and coupling patterns of other signals will confirm the structure of the "R" group.
3. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its exact molecular formula.
-
Protocol: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Expected Data: The mass spectrum will show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of the target compound.[9][10] HRMS provides a mass measurement with high accuracy (to four decimal places), allowing for the unambiguous determination of the elemental composition.
4. Single-Crystal X-ray Diffraction
-
Purpose: To provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This is the gold standard for structural proof.[13][14]
-
Protocol: A high-quality single crystal of the compound is grown, typically by slow evaporation of a solvent.[15][16] The crystal is mounted and irradiated with X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure.[17]
-
Expected Data: The output is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry.[13]
Data Summary for a Hypothetical Derivative
The following table summarizes the expected characterization data for a novel this compound derivative.
| Technique | Parameter | Expected Observation/Value |
| FT-IR | S=O Asymmetric Stretch | ~1350-1320 cm⁻¹ (Strong) |
| S=O Symmetric Stretch | ~1160-1140 cm⁻¹ (Strong) | |
| ¹H NMR | -SO₂CH₃ Protons | Singlet, ~δ 3.0-3.4 ppm (Integration = 6H) |
| ¹³C NMR | -SO₂C H₃ Carbon | ~δ 40-45 ppm |
| HRMS (ESI) | [M+H]⁺ | Measured mass within 5 ppm of calculated mass |
| X-ray Crystal. | Molecular Structure | Confirmed connectivity and stereochemistry |
Conclusion and Future Outlook
The synthesis and characterization of novel this compound derivatives represent a fertile ground for the discovery of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for producing and validating these compounds with a high degree of scientific rigor. The causality-driven approach ensures that each step is understood, controlled, and reproducible. Future work in this area will likely focus on the development of more diverse and complex derivatives, exploring their potential against a wider range of biological targets and employing advanced computational methods to guide their rational design.
References
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- Slideshare. (n.d.). Analysis of sulfonamides.
- Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International.
- (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Rehman, H., et al. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry.
- Rehman, H., et al. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. ResearchGate.
- Evangelisti, L., et al. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules.
- Al-Masoudi, N. A., et al. (2017). Synthesis, Spectroscopic Characterization, and In Vitro Antibacterial Evaluation of Novel Functionalized Sulfamidocarbonyloxyphosphonates. Molecules.
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Dimethanesulfonamide: A Technical Guide to Putative Mechanisms of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
Dimethanesulfonamide, systematically known as N-(methylsulfonyl)methanesulfonamide, is a unique small molecule whose biological activities remain largely unexplored in peer-reviewed literature. This guide, therefore, ventures into a scientifically-grounded exploration of its putative mechanisms of action. By examining its structural relatives—the well-established antibacterial sulfonamides and the diverse class of methanesulfonamide derivatives—we can construct a robust hypothesis-driven framework for future research. This document is designed not as a definitive statement of fact, but as a technical roadmap for scientists aiming to elucidate the biological role of this intriguing compound.
Section 1: Molecular Profile of this compound
This compound is characterized by the chemical formula C₂H₇NO₄S₂. Its structure features a central nitrogen atom bonded to two methanesulfonyl (-SO₂CH₃) groups. This symmetrical arrangement distinguishes it from many therapeutic sulfonamides that possess an arylamine group.
| Property | Value |
| Chemical Name | N-(methylsulfonyl)methanesulfonamide |
| CAS Number | 5347-82-0 |
| Molecular Formula | C₂H₇NO₄S₂ |
| Molecular Weight | 173.21 g/mol |
The presence of two electron-withdrawing methanesulfonyl groups significantly influences the acidity of the N-H proton, a key feature that may govern its interactions with biological targets.
Section 2: Putative Mechanism 1 - Antibacterial Action via Folate Synthesis Inhibition
Given its core sulfonamide structure, the most direct hypothesis for this compound's biological activity is as an antibacterial agent. The classical mechanism for this class of drugs is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4][5]
The Dihydropteroate Synthase (DHPS) Pathway
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[1][6][7] This pathway is essential for the production of nucleotides and, consequently, for DNA replication and cell division.[5] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[2][8] By competitively binding to the active site of DHPS, they prevent the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the synthesis of dihydropteroic acid and arresting bacterial growth (a bacteriostatic effect).[1][4]
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A Preclinical Development Roadmap for Dimethanesulfonamide as a Novel Anticancer Therapeutic Agent
Abstract
This technical guide outlines a comprehensive, albeit hypothetical, preclinical research and development plan for Dimethanesulfonamide, a small molecule with an under-explored therapeutic potential. Recognizing the current scarcity of biological data for this compound, we propose a structured discovery pipeline to investigate its viability as a novel anticancer agent. This decision is predicated on the well-established precedent of the sulfonamide moiety, a key pharmacophore in a multitude of clinically successful antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the logical progression from initial compound characterization through in vitro validation and in vivo efficacy studies. We provide a framework of detailed experimental protocols, data interpretation strategies, and the underlying scientific rationale for each step, ensuring a robust and self-validating preclinical package compliant with regulatory expectations.[4][5][6][7]
Introduction: The Case for Investigating this compound
This compound ((CH₃SO₂)₂NH) is a simple, yet intriguing molecule. While its current utility is largely confined to chemical synthesis, its structural motif, the sulfonamide group, is a cornerstone of modern medicinal chemistry.[1] The broad spectrum of biological activities exhibited by sulfonamide-containing compounds, ranging from antimicrobial to anticancer effects, provides a strong rationale for a systematic investigation into the therapeutic potential of this compound.[2][3][8] Given the pressing need for new anticancer therapeutics, we hypothesize that this compound may possess latent antitumor activity. This guide, therefore, presents a rigorous, multi-stage preclinical evaluation plan to test this hypothesis. The journey from a novel chemical entity (NCE) to a potential clinical candidate is a long and complex one, typically taking over a decade.[9] This process begins with extensive preclinical research to establish a foundational understanding of the compound's safety and biological activity.[9][10]
Stage 1: Physicochemical Characterization and Formulation Development
Prior to any biological assessment, a thorough understanding of this compound's physicochemical properties is paramount. This initial phase ensures the quality and consistency of the compound used in all subsequent studies and informs the development of appropriate formulations for in vitro and in vivo testing.[9][11]
Compound Identity, Purity, and Stability Analysis
-
Objective: To confirm the chemical structure and assess the purity and stability of the this compound test article.
-
Methodologies:
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection. A purity level of >95% is the standard acceptance criterion.
-
Solubility Determination: Assessment in a range of aqueous and organic solvents to guide formulation development.
-
Stability Studies: Evaluation under various conditions (temperature, pH, light) to establish storage and handling protocols.
-
Preclinical Formulation Development
The choice of formulation can significantly impact a compound's bioavailability and, consequently, its observed efficacy.[11] The initial goal is to develop simple, well-characterized formulations for early-stage screening.
-
Objective: To prepare stable and homogenous formulations for in vitro and in vivo administration.
-
Methodologies:
-
For In Vitro Studies: A stock solution in a suitable solvent (e.g., DMSO) will be prepared and serially diluted in cell culture media. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
For In Vivo Studies: Depending on solubility, simple solutions or suspension formulations will be developed for the chosen route of administration (e.g., oral gavage, intravenous injection).[11]
-
Stage 2: In Vitro Evaluation of Anticancer Activity
In vitro assays provide the first indication of a compound's potential as an anticancer agent and are essential for triaging molecules before advancing to more complex and costly in vivo studies.[12][13][14]
High-Throughput Screening for Cytotoxicity
-
Objective: To assess the cytotoxic effects of this compound across a panel of human cancer cell lines.
-
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., a panel representing diverse cancer types such as breast, lung, colon, etc.) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[1]
-
| Hypothetical Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 22.8 |
| HCT116 | Colon | 18.5 |
| PC-3 | Prostate | 35.1 |
Mechanistic In Vitro Assays
Should this compound demonstrate promising cytotoxicity, the next logical step is to elucidate its mechanism of action.
-
Objective: To determine if this compound induces programmed cell death (apoptosis).
-
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat a selected cancer cell line with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Objective: To investigate if this compound causes cell cycle arrest.
-
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration.
-
Cell Fixation: Harvest and fix the cells in ethanol.
-
Staining: Treat the cells with RNase and stain with PI.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Caption: Workflow for in vitro mechanism of action studies.
Stage 3: In Vivo Evaluation of Antitumor Efficacy and Safety
Positive in vitro results must be validated in living organisms to assess a drug's efficacy and safety in a more complex physiological system.[13][15][16]
Animal Model Selection
The choice of an appropriate animal model is critical for obtaining clinically relevant data.[16][17][18]
-
Cell Line-Derived Xenograft (CDX) Models: These involve implanting human cancer cell lines into immunodeficient mice and are useful for initial efficacy testing.[15][16]
-
Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is implanted into mice, better recapitulate the heterogeneity of human tumors.[15][17]
In Vivo Efficacy Study
-
Objective: To evaluate the antitumor activity of this compound in a relevant in vivo model.
-
Experimental Protocol: CDX Efficacy Study
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., HCT116) into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (at various doses) and a vehicle control to the respective groups according to a predetermined schedule and route of administration.
-
Monitoring: Monitor tumor growth (using calipers) and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| This compound | 25 | 900 | 40 |
| This compound | 50 | 600 | 60 |
| Positive Control | - | 450 | 70 |
Stage 4: ADME-Tox Profiling
Understanding a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is crucial for predicting its behavior in humans and ensuring its safety.[19][20][21][22][23][24][25]
In Vitro ADME Assays
A suite of in vitro assays can provide early insights into a compound's ADME properties.[19][21][23]
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict the drug's half-life.[21]
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions.[21][23]
-
Plasma Protein Binding: Determines the extent to which the drug binds to plasma proteins, which affects its distribution.[21]
In Vivo Pharmacokinetic (PK) Studies
-
Objective: To characterize the absorption and disposition of this compound in an animal model.[22][26][27][28]
-
Experimental Protocol: Murine PK Study
-
Dosing: Administer a single dose of this compound to mice via intravenous and oral routes.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
Caption: The ADME pathway of a therapeutic agent.
Preliminary Toxicity Assessment
-
Objective: To identify potential toxicities associated with this compound.
-
Methodologies:
-
In Vitro Cytotoxicity in Normal Cells: Assess the effect of the compound on non-cancerous cell lines to determine its selectivity.
-
Acute In Vivo Toxicity: A dose-escalation study in rodents to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.[6]
-
Conclusion and Future Directions
The successful completion of this preclinical roadmap would provide a comprehensive data package on the anticancer potential of this compound. Positive outcomes, including potent and selective in vitro cytotoxicity, a clear mechanism of action, significant in vivo tumor growth inhibition, and a favorable ADME-Tox profile, would strongly support its advancement into formal IND-enabling toxicology studies and subsequent clinical development.[4][5][7][29] This structured approach, grounded in established scientific principles, provides a robust framework for the early-stage evaluation of any novel chemical entity.
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Exploring the solubility of Dimethanesulfonamide in various organic solvents
An In-depth Technical Guide to the Solubility of Dimethanesulfonamide and its Analogs in Organic Solvents
Introduction: The Critical Role of Solubility in Scientific Advancement
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental parameter in chemical and pharmaceutical sciences. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a critical determinant of a project's success. In the pharmaceutical industry, for instance, poor aqueous solubility is a major hurdle for new chemical entities (NCEs), with over 40% of NCEs being practically insoluble in water.[1] This directly impacts bioavailability, as a drug must be in a dissolved state to be absorbed into the systemic circulation and exert its pharmacological effect.[1][2][3]
The solubility in organic solvents is equally critical. It governs key processes such as chemical synthesis, purification, crystallization, and the formulation of non-aqueous dosage forms.[4][5][6] For a compound like this compound, understanding its behavior across a range of organic solvents is essential for designing robust synthetic routes, developing effective purification strategies, and formulating it for various applications.
This guide provides a technical overview of the principles governing solubility, presents quantitative data for the closely related analog Methanesulfonamide to illustrate these principles, and details a rigorous, field-proven protocol for determining equilibrium solubility.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). The process can be conceptually broken down into three steps:
-
Solute-Solute Separation: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (Lattice Energy).
-
Solvent-Solvent Separation: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.
-
Solute-Solvent Interaction: Energy is released when the solute molecule is inserted into the solvent cavity and new intermolecular forces (solvation) are formed.
The overall enthalpy of the solution (ΔH_sol) is the sum of these energy changes. Solubility is favored when the energy released during solvation compensates for the energy required to break the solute and solvent interactions.
Several computational and theoretical models can be used to predict solubility.[4] Methods like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC), COSMO-RS, and various quantitative structure-property relationship (QSPR) machine learning models attempt to estimate solubility based on molecular structure and thermodynamic properties.[7][8] These models are valuable for initial solvent screening but must be validated by empirical measurement.[7]
Quantitative Solubility Analysis of a Structural Analog
The following table summarizes the mole fraction solubility of Methanesulfonamide in various organic solvents at a constant temperature.
Table 1: Mole Fraction Solubility (x × 10²) of Methanesulfonamide in Various Organic Solvents at 318.15 K (45 °C)
| Rank | Solvent | Solvent Class | Mole Fraction Solubility (x × 10²) |
| 1 | 1,4-Dioxane | Ether | 2.619 |
| 2 | Acetone | Ketone | 1.630 |
| 3 | Ethyl Acetate | Ester | 1.471 |
| 4 | Acetonitrile | Nitrile | 0.5048 |
| 5 | Methanol | Alcohol | 0.3888 |
| 6 | Ethanol | Alcohol | 0.3391 |
| 7 | n-Propanol | Alcohol | 0.3133 |
| 8 | Toluene | Aromatic Hydrocarbon | 0.2737 |
| 9 | Isopropanol | Alcohol | 0.2574 |
| 10 | Cyclohexane | Aliphatic Hydrocarbon | 0.02238 |
Data sourced from a comprehensive study on Methanesulfonamide solubility.[9][10]
Qualitative data for other related compounds indicates that N-Methyl methanesulfonamide exhibits moderate solubility in polar organic solvents like ethanol and dimethylformamide (DMF).[11] Methanesulfonamide itself is noted as being slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[10][12]
Standard Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method
The gold standard for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[6][10] This protocol is consistent with the principles outlined in USP General Chapter <1236> "Solubility Measurements".[13][14][15] The objective is to create a saturated solution in equilibrium with an excess of the solid drug, ensuring the measured concentration represents the true thermodynamic limit.
Logical Workflow for Solubility Determination
The overall process follows a logical sequence from preparation to analysis, ensuring data integrity at each step.
Caption: Diagram 1: Overall Logic of a Solubility Study.
Step-by-Step Experimental Protocol
1. Materials and Preparation:
-
Solute: this compound (verify purity, e.g., >99%).
-
Solvents: Select a range of high-purity organic solvents.
-
Equipment: Analytical balance, calibrated volumetric flasks and pipettes, screw-cap vials (e.g., glass HPLC vials), thermostatic orbital shaker or water bath, centrifuge, syringe filters (e.g., 0.22 µm PTFE for organic solvents), and a calibrated analytical instrument for quantification (e.g., HPLC-UV, GC).
2. Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[10]
-
Accurately dispense a known volume or mass of the desired organic solvent into each vial.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
Securely seal the vials to prevent any solvent evaporation, which would artificially inflate the measured concentration.
3. Equilibration:
-
Place the sealed vials into a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C). Precise temperature control is critical as solubility is temperature-dependent.[2]
-
Agitate the mixtures at a constant speed. The agitation time required to reach equilibrium can vary significantly (from 24 to 72 hours) depending on the solute-solvent system.[10] It is imperative to determine this time experimentally by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration no longer changes significantly.[14]
4. Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow them to rest at the experimental temperature to let the excess solid sediment.
-
Carefully withdraw a sample from the clear supernatant. The most reliable method is to use a syringe fitted with a chemical-resistant filter (e.g., PTFE) to remove all particulate matter. Alternatively, the samples can be centrifuged at high speed, and an aliquot of the supernatant carefully removed. This step is critical to avoid aspirating undissolved solid, which would lead to erroneously high solubility values.
5. Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the calibrated linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Construct a calibration curve using standard solutions of known concentration to ensure accurate quantification.
6. Data Analysis:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, mol/L, or mole fraction.
-
Report the mean solubility and standard deviation for the replicate samples.
Visualizing the Shake-Flask Workflow
This diagram details the critical steps and decision points within the experimental protocol itself.
Caption: Diagram 2: The Saturation Shake-Flask Workflow.
Discussion and Field Insights
The data for Methanesulfonamide (Table 1) offers valuable insights. The highest solubility is observed in 1,4-dioxane, a polar aprotic solvent capable of acting as a hydrogen bond acceptor. Its relatively high solubility in other polar aprotic solvents like acetone and ethyl acetate, compared to the protic alcohol series, suggests that hydrogen bond donation from the solvent is not the primary driver of solvation for this class of compounds. The very low solubility in non-polar solvents like cyclohexane is expected and highlights the polar nature of the sulfonamide functional group.
When conducting these experiments, it is crucial to be aware of potential pitfalls. The choice of filter material during the separation step must be validated to ensure it does not adsorb the solute, which would lead to an underestimation of solubility. Furthermore, for compounds that can exist in multiple crystalline forms (polymorphs), the solubility measurement will be specific to the most stable form at that temperature, as different polymorphs can have different solubilities. It is good practice to analyze the remaining solid post-experiment (e.g., by XRPD) to confirm the solid form has not changed.
Conclusion
While direct, comprehensive data for this compound solubility in organic solvents is sparse, a robust framework exists for its determination. By leveraging data from structural analogs like Methanesulfonamide, researchers can make informed decisions on solvent selection for synthesis, purification, and formulation. The cornerstone of this effort is the meticulous application of the saturation shake-flask method, a self-validating protocol that ensures the generation of accurate and reliable thermodynamic solubility data. This guide provides both the theoretical grounding and the practical, step-by-step methodology necessary for scientists to confidently explore and exploit the solubility characteristics of this compound and other critical compounds in their research and development endeavors.
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Dimethanesulfonamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-Depth Exploration of the Synthesis, Structure, Analysis, and Application of a Key Synthetic Building Block
Introduction
Dimethanesulfonamide, also known by its systematic name N-(methylsulfonyl)methanesulfonamide, is a unique chemical entity characterized by a nitrogen atom bonded to two methanesulfonyl groups. This structure imparts specific chemical properties that have made it a valuable, albeit specialized, intermediate in synthetic organic chemistry, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, molecular structure, analytical methodologies, applications in drug development, and essential safety and handling protocols.
Chemical Identity and Molecular Structure
This compound is a distinct chemical compound with the following identifiers:
| Property | Value |
| Chemical Name | This compound |
| Systematic Name | N-(methylsulfonyl)methanesulfonamide |
| CAS Number | 5347-82-0 |
| Molecular Formula | C₂H₇NO₄S₂ |
| Molecular Weight | 173.21 g/mol |
| Canonical SMILES | CS(=O)(=O)NS(=O)(=O)C |
| InChI Key | ICTGBOFCIDHVPA-UHFFFAOYSA-N |
The molecular structure of this compound consists of a central nitrogen atom covalently bonded to the sulfur atoms of two separate methanesulfonyl groups. This arrangement results in a molecule with high polarity and the potential for hydrogen bonding at the N-H position.
Caption: 2D representation of the this compound molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of methanesulfonyl chloride with an appropriate nitrogen source. A common approach involves the reaction of methanesulfonyl chloride with methanesulfonamide in the presence of a base.
A related and often utilized strategy in the synthesis of N-substituted sulfonamides involves the use of N-(trimethylsilyl)methanesulfonamide as a key intermediate.[1][2] This approach enhances the nucleophilicity of the sulfonamide nitrogen, allowing for milder reaction conditions.[2]
Experimental Protocol: Synthesis of N-(trimethylsilyl)methanesulfonamide (as a precursor)
This protocol describes the synthesis of a key intermediate that can be used to generate various N-substituted sulfonamides, illustrating a common synthetic strategy in this chemical class.[1]
Materials:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane (HMDS)
-
Anhydrous solvent (e.g., 2-methyltetrahydrofuran)
-
Triethylamine
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a 100 mL reactor, add methanesulfonamide (5.00 g) and 2-methyltetrahydrofuran (50 mL).[3]
-
Cool the mixture to approximately 10°C.[3]
-
Add triethylamine (11.1 mL) to the mixture.[3]
-
Slowly add methanesulfonyl chloride (2.58 mL, 33.3 mmol) to the mixture while maintaining the temperature at about 10°C.[3]
-
Agitate the mixture at 10°C until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up by quenching with water, followed by extraction and purification to yield the desired this compound.
Applications in Drug Development and Medicinal Chemistry
This compound and its derivatives are important building blocks in the synthesis of various pharmaceutically active compounds. The sulfonamide functional group is a key structural motif in a wide range of therapeutic agents.[4][5]
Role as a Chemical Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[6][] Its bifunctional nature allows for the introduction of two sulfonyl groups, which can influence the physicochemical properties of a molecule, such as solubility and metabolic stability.
Application in Kinase Inhibitors
Kinases are a significant class of drug targets, particularly in oncology.[8][9][10] Many FDA-approved small-molecule kinase inhibitors contain a sulfonamide moiety, which often plays a critical role in binding to the target protein.[10][11] While direct incorporation of the entire this compound structure is less common, the underlying methanesulfonamide substructure is prevalent. The synthesis of these inhibitors may involve intermediates structurally related to this compound. For instance, the synthesis of certain 6-cyclohexylmethoxy-2-arylaminopurines as potential kinase inhibitors involves the use of sulfonamide-containing intermediates.[11]
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The Evolving Landscape of Dimethanesulfonamide and Its Analogs: A Technical Guide for Drug Discovery
In the intricate world of drug discovery, the sulfonamide scaffold has long been a cornerstone, giving rise to a multitude of therapeutic agents with diverse biological activities. Among these, Dimethanesulfonamide and its analogs represent a particularly versatile and promising class of compounds. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive literature review of this chemical space. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights to empower your own research and development endeavors.
The Core Moiety: Understanding this compound
This compound, a simple yet functionally rich molecule, serves as the foundational building block for a vast array of pharmacologically active analogs. Its chemical structure, characterized by a central sulfonamide group flanked by two methyl moieties, provides a unique combination of polarity, hydrogen bonding potential, and metabolic stability.
While specific experimental data on the physicochemical properties of the parent this compound is not extensively documented in readily available literature, insights can be drawn from related sulfonamides and the well-characterized solvent, Dimethyl Sulfoxide (DMSO). DMSO, a highly polar aprotic solvent, is known for its remarkable stability under various conditions.[1][2] This inherent stability is a desirable trait in drug candidates, contributing to a longer shelf life and predictable behavior in biological systems.
Crafting Diversity: Synthesis of this compound Analogs
The true power of the this compound scaffold lies in its amenability to chemical modification, allowing for the creation of extensive analog libraries with diverse functionalities. A primary route for analog synthesis involves the N-substitution of the sulfonamide nitrogen, a versatile handle for introducing a wide range of chemical moieties.
General Synthetic Strategy: N-Arylation of Sulfonamides
A common and effective method for the synthesis of N-aryl this compound analogs involves the condensation of a sulfonyl chloride with an appropriately substituted aniline. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A multi-step synthesis of (E)-N-aryl-2-arylethenesulfonamide analogs provides a relevant example of the chemical transformations involved.[3] The initial step involves the condensation of chlorosulfonylacetic acid ethyl ester with various anilines in the presence of triethylamine to yield arylsulfamoylacetic acid ethyl esters.[3] Subsequent hydrolysis affords the corresponding arylsulfamoylacetic acids.[3]
Detailed Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)picolinamide (Illustrative Example)
Materials:
-
Picolinic acid
-
p-Anisidine
-
Orthoboric acid
-
10% Sodium bicarbonate (NaHCO₃) solution
-
30% Ethanol-water solution
Procedure: [4]
-
Combine 0.615 g (0.005 mol) of picolinic acid, 1.23 g (0.01 mol) of p-anisidine, and 0.31 g (0.005 mol) of orthoboric acid in a reaction flask.
-
Thoroughly mix the reagents.
-
Subject the reaction flask to microwave irradiation for 40 minutes.
-
After the reaction is complete, add a 10% NaHCO₃ solution to the mixture.
-
Filter the resulting solid.
-
Recrystallize the filtrate from a 30% ethanol-water solution to yield the final product.
Workflow for N-Aryl Amide Synthesis:
Caption: A generalized workflow for the synthesis of N-aryl amides, adaptable for this compound analogs.
Unlocking Therapeutic Potential: Biological Activities and Mechanisms of Action
This compound analogs have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Anticancer Activity
A significant body of research has focused on the development of this compound analogs as potent anticancer agents. These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.
3.1.1. Kinase Inhibition:
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[5] Tyrosine kinase inhibitors (TKIs) are a major class of anticancer drugs that block the ATP binding site of these enzymes, thereby inhibiting their activity.[6] this compound analogs have been designed to target various kinases, including Epidermal Growth Factor Receptor (EGFR).[1][7][8] The interaction of these inhibitors with the kinase domain can lead to the disruption of downstream signaling cascades that promote tumor growth.[9]
EGFR Signaling Pathway and Inhibition:
Caption: Simplified representation of EGFR signaling and its inhibition by this compound analogs.
3.1.2. Protease Inhibition:
Proteases are enzymes that play critical roles in various physiological and pathological processes, including viral replication and tumor invasion.[4][10] Sulfonamide-based inhibitors have been successfully developed to target viral proteases, such as HIV-1 protease, and matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.[7][11][12][13][14][15][16][17] These inhibitors typically bind to the active site of the protease, preventing the cleavage of their natural substrates.[11]
Anti-inflammatory and Other Activities
The sulfonamide moiety is also a key feature of drugs with anti-inflammatory properties. Furthermore, the foundational antibacterial activity of sulfonamides, which involves the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, continues to be an area of active research.
Structure-Activity Relationships and Quantitative Data
The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), providing crucial insights for lead optimization.
Table 1: Anticancer Activity of Selected Sulfonamide Analogs
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Amide A5 | MCF7 | 0.3 | [18] |
| Amide A8 | MCF7 | 0.3 | [18] |
| Amide A22 | MCF7 | 4.3 | [18] |
| Amide A6 | PA1 | 0.7 | [18] |
| Compound 5 | K562 | 3.42 | [19] |
| Compound 5 | HL-60 | 7.04 | [19] |
| Compound 5 | MCF-7 | 4.91 | [19] |
| Compound 5 | HepG2 | 8.84 | [19] |
| Compound 7 | K562 | 2.27 | [19] |
| Compound 7 | HL-60 | 1.42 | [19] |
| Compound 10 | K562 | 2.53 | [19] |
| Compound 10 | HL-60 | 1.52 | [19] |
| Compound 6i | (DPP-IV Enzyme) | 10.98 | [5] |
| Compound 6j | (DPP-IV Enzyme) | 10.14 | [5] |
| Compound 8 | MDA-MB-231 (MMP-9) | 0.0038 | [20] |
| Compound 8 | Caco-2 (MMP-9) | 0.0033 | [20] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Kinase Inhibitory Activity of Selected Compounds
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| G2-2 | CK1δA | 345 | [21] |
| G2-2 | CK1δB | 270 | [21] |
| G2-2 | human CK1δ | 503 | [21] |
| G2-3 | CK1δA | 514 | [21] |
| G2-3 | CK1δB | 561 | [21] |
| G2-3 | human CK1δ | 562 | [21] |
| P-6 | Aurora-A kinase | 110 | [10] |
Pharmacokinetics and ADME Profile
A successful drug candidate must not only exhibit potent biological activity but also possess favorable pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME).[22][23] In vitro ADME studies are crucial in the early stages of drug discovery to identify and address potential liabilities.[6][24]
For sulfonamides, key ADME considerations include:
-
Absorption: Most sulfonamides are readily absorbed orally.[22]
-
Distribution: They are generally well-distributed throughout the body.[22]
-
Metabolism: The liver is the primary site of metabolism.[22]
-
Excretion: Elimination occurs mainly through the kidneys.[22]
The main cytochrome P450 (CYP) enzyme, CYP3A4, is involved in the metabolism of almost all tyrosine kinase inhibitors (TKIs), creating a potential for drug-drug interactions.[25]
In Vitro ADME Screening Workflow:
Caption: A typical workflow for in vitro ADME screening of drug candidates.
Experimental Protocols: A Practical Guide
To facilitate the practical application of the concepts discussed, this section provides detailed protocols for key in vitro assays.
MMP-9 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a robust method for screening MMP-9 inhibitors.[3][18][19][26]
Materials:
-
MMP-9 Assay Buffer
-
MMP-9 Enzyme (pre-activated)
-
MMP-9 Substrate (FRET-based)
-
Inhibitor (e.g., NNGH as a positive control)
-
Test Compounds
-
96-well white plate with a flat bottom
-
Fluorescence plate reader
Procedure: [18]
-
Reagent Preparation:
-
Bring MMP-9 Assay Buffer and MMP-9 Substrate to room temperature.
-
Reconstitute lyophilized MMP-9 with a pre-chilled 30% glycerol solution. Keep on ice.
-
-
Assay Setup (per well):
-
Enzyme Control (EC): 5 µl of diluted MMP-9 + 45 µl of MMP-9 Assay Buffer.
-
Background Control (BC): 50 µl of MMP-9 Assay Buffer.
-
Inhibitor Samples (S): 1 µl of 100X test compound stock + 5 µl of diluted MMP-9 + 44 µl of MMP-9 Assay Buffer.
-
Inhibitor Control (IC): 2 µl of NNGH + 5 µl of diluted MMP-9 + 43 µl of MMP-9 Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a Reaction Mix: 49 µl of MMP-9 Assay Buffer + 1 µl of MMP-9 Substrate per well.
-
Add 50 µl of the Reaction Mix to all wells. Mix well.
-
-
Measurement:
-
Measure the fluorescent signal (Ex/Em = 325/393 nm) in kinetic mode at 37°C for 30-60 minutes.
-
-
Calculation:
-
Determine the rate of reaction from the linear phase of the kinetic curve.
-
Calculate the percentage of inhibition relative to the Enzyme Control.
-
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its analogs, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent inhibitors targeting specific disease pathways, with a strong emphasis on optimizing ADME properties to enhance clinical translation. The integration of computational modeling, such as QSAR and molecular dynamics simulations, will undoubtedly accelerate the design and discovery of the next generation of this compound-based drugs.
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BenchChem. (2025). Technical Support Center: Synthesis of (4-Methoxyphenyl)dimethylamine. [3] BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. Retrieved from [Link] [18] Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link] [19] ResearchGate. (n.d.). IC50 value of compounds on each cell line. [Download Table]. Retrieved from [Link] [21] ResearchGate. (n.d.). IC50 values (nM)[a] of selected compounds. [Download Table]. Retrieved from [Link] [20] MDPI. (n.d.). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Retrieved from [Link] [11] PubMed. (n.d.). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Retrieved from [Link] [26] Sandiego. (2023, June 15). MMP9 Assay Protocol. [4] PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link] [10] ResearchGate. (n.d.). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase.... [Download Table]. Retrieved from [Link] [9] ResearchGate. (n.d.). Molecular interactions of compound VII-A with EGFR tyrosine kinase (a),.... [Download Scientific Diagram]. Retrieved from [Link] [27] Frontiers. (2022, September 13). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link] [24] Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link] [7] PubMed Central. (n.d.). Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Retrieved from [Link] [1] gChem Global. (n.d.). DMSO Physical Properties. Retrieved from [Link] [12] PubMed Central. (n.d.). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Retrieved from [Link] [25] PubMed Central. (n.d.). Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations. Retrieved from [Link] [6] YouTube. (2018, September 1). Tyrosine Kinase Inhibitors (TKIs) - Imatinib (Gleevec) - Pharmacology - CML and ALL. Retrieved from [Link] [13] PubMed Central. (n.d.). Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114. Retrieved from [Link] [5] MDPI. (2023, January 19). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. Retrieved from [Link] [2] gChem Global. (n.d.). DMSO Physical Properties. Retrieved from [Link] [14] PubMed Central. (n.d.). Crystal Structures of Inhibitor-Bound Main Protease from Delta- and Gamma-Coronaviruses. Retrieved from [Link] [22] NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link] [23] Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link] [15] MDPI. (n.d.). Crystal Structure of Inhibitor-Bound Bacterial Oligopeptidase B in the Closed State. Retrieved from [Link] [16] PubMed. (2008, March 25). Crystal structures of highly constrained substrate and hydrolysis products bound to HIV-1 protease. Implications for the catalytic mechanism. Retrieved from [Link] [8] PubMed. (2016, May 24). Docking and molecular dynamics simulation study of EGFR1 with EGF-like peptides to understand molecular interactions. Retrieved from [Link] [17] PubMed. (2018, February 21). Crystal structure of a cold-active protease (Pro21717) from the psychrophilic bacterium, Pseudoalteromonas arctica PAMC 21717, at 1.4 Å resolution: Structural adaptations to cold and functional analysis of a laundry detergent enzyme. Retrieved from [Link]
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Dimethanesulfonamide: A Versatile Reagent in Modern Organic Synthesis
An In-depth Technical Guide
Abstract: Dimethanesulfonamide, N,N-bis(methylsulfonyl)amine, emerges as a uniquely versatile and powerful reagent in the synthetic chemist's toolkit. Characterized by a highly acidic N-H proton and the exceptional stability of its conjugate base, this compound transcends the role of a simple building block, finding sophisticated applications as a potent nitrogen nucleophile, a precursor to robust protecting groups, and a component of highly effective leaving groups. This technical guide provides an in-depth exploration of the core applications of this compound, elucidating the mechanistic principles that govern its reactivity. We will examine its utility in C-N bond formation, including transition-metal-catalyzed cross-coupling reactions, its strategic implementation in protecting group chemistry, and its role in activating alcohols for nucleophilic substitution. Detailed protocols, mechanistic diagrams, and comparative data are presented to equip researchers, chemists, and drug development professionals with the practical insights required to leverage this reagent in complex synthetic endeavors.
Core Concepts: Structure and Reactivity
This compound, often abbreviated as Ms₂NH, possesses the structure (CH₃SO₂)₂NH. Its synthetic utility is dominated by two key features stemming from its unique electronic structure:
-
Enhanced N-H Acidity: The two strongly electron-withdrawing methylsulfonyl (mesyl) groups flanking the nitrogen atom significantly increase the acidity of the N-H proton (pKa ≈ 8-9 in DMSO). This facilitates deprotonation under relatively mild basic conditions, generating a stable, non-basic, and highly nucleophilic anion.
-
The Bis(methylsulfonyl)imide Anion (Ms₂N⁻): The resulting conjugate base is an excellent nucleophile. Furthermore, when part of a larger molecule, the bis(methylsulfonyl)amino group, -N(SO₂CH₃)₂, is an exceptional leaving group, owing to the anion's ability to stabilize the negative charge through resonance across two sulfonyl groups.
These properties allow this compound to be employed in a diverse array of chemical transformations, often providing advantages over more traditional reagents.
Application as a Nitrogen Nucleophile in C-N Bond Formation
The facile generation of the dimethanesulfonimide anion makes it a superior nitrogen source for constructing carbon-nitrogen bonds, particularly in reactions where other amines or ammonia surrogates may be problematic due to basicity or side reactions.
Transition-Metal-Catalyzed N-Arylation
Palladium and copper-catalyzed cross-coupling reactions are cornerstones of modern synthesis for forming aryl-nitrogen bonds. This compound serves as an excellent ammonia equivalent in these transformations.
Causality in Experimental Design: The choice of catalyst, ligand, and base is critical for achieving high efficiency. Buchwald's biarylphosphine ligands, for instance, are designed to facilitate the key steps of oxidative addition and reductive elimination in the palladium catalytic cycle. The use of a non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is essential to deprotonate the this compound without competing in the coupling reaction.
A general catalytic cycle for the Pd-catalyzed N-arylation of an aryl halide (Ar-X) is depicted below.
Caption: Pd-catalyzed Buchwald-Hartwig amination cycle.
Experimental Protocol: Palladium-Catalyzed N-Arylation of 4-Bromotoluene
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), a suitable biarylphosphine ligand (e.g., XPhos, 4 mol%), and Cs₂CO₃ (1.4 equivalents).
-
Reagent Addition: Add this compound (1.2 equivalents) and 4-bromotoluene (1.0 equivalent).
-
Solvent: Evacuate and backfill the tube with argon three times, then add anhydrous toluene (0.2 M concentration relative to the aryl bromide) via syringe.
-
Reaction: Heat the sealed reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-(4-tolyl)this compound.
The resulting N-arylated product can then be deprotected under specific conditions to furnish the primary aniline, making this a robust two-step sequence for aniline synthesis.
The Bis(methylsulfonyl)amino Moiety as a Superior Leaving Group
The exceptional stability of the Ms₂N⁻ anion makes the corresponding -NMs₂ group a highly effective leaving group in nucleophilic substitution reactions. This functionality can be introduced by reacting an alcohol with N,N-bis(methylsulfonyl)chloroamine or, more commonly, through a Mitsunobu reaction.
Causality in Experimental Design: The Mitsunobu reaction provides a powerful method for inverting the stereochemistry of a chiral alcohol. The reaction proceeds via an alkoxyphosphonium salt intermediate. The weakly basic and highly nucleophilic dimethanesulfonimide anion then displaces the phosphine oxide in an Sₙ2 fashion, leading to the activated intermediate with inverted stereochemistry. This intermediate is now primed for a second Sₙ2 displacement by a wide range of nucleophiles.
Caption: Two-step alcohol substitution via NMs₂ activation.
This two-step, one-pot sequence is highly valuable for introducing nucleophiles that might be incompatible with harsher activation conditions (e.g., tosylation or mesylation followed by heating).
Comparative Data: Leaving Group Ability
The effectiveness of a leaving group is related to the stability (and weak basicity) of the departing anion.[1][2] The pKa of the conjugate acid is a good indicator of this stability.
| Leaving Group | Conjugate Acid | Approximate pKa (H₂O) | Relative Reactivity in Sₙ2 |
| -NMs₂ | Ms₂NH | ~8 | Very High |
| -OTf (Triflate) | TfOH | -14 | Very High |
| -OTs (Tosylate) | TsOH | -2.8 | High |
| -OMs (Mesylate) | MsOH | -1.9 | High |
| -I | HI | -10 | Good |
| -Br | HBr | -9 | Good |
| -Cl | HCl | -7 | Moderate |
This table provides a qualitative comparison. Actual reaction rates are substrate and condition-dependent.
Role in Amine Protecting Group Chemistry
The sulfonamide functional group is a well-established protecting group for amines, prized for its stability under a wide range of conditions.[3][4] Forming a this compound from a primary amine (R-NH₂) yields R-N(Ms)₂, which robustly protects the nitrogen.
Key Features and Orthogonality:
-
Exceptional Stability: Dimethanesulfonamides are resistant to strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[3] This makes them suitable for lengthy, multi-step syntheses where other common protecting groups might fail.[3]
-
Orthogonality: The stability of the Ms₂N- group provides orthogonality with many acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenolysis-cleavable (e.g., Cbz, Bn) protecting groups.[3][5] This allows for selective deprotection of other functional groups in the molecule without affecting the this compound-protected amine.
Deprotection: The primary challenge associated with this protecting group is its high stability, which necessitates specific and often harsh conditions for cleavage. Reductive methods using dissolving metals (e.g., Mg/MeOH) or certain thiol-based reagents under basic conditions are typically required.
Caption: Orthogonal deprotection strategy.
Conclusion and Future Outlook
This compound is a reagent of significant strategic value in organic synthesis. Its utility, derived from the unique properties of the bis(methylsulfonyl)imide group, spans C-N bond formation, functional group protection, and activation chemistry. While the robustness of the resulting sulfonamides can present challenges for cleavage, this same stability is a key advantage in complex molecular construction. Future research will likely focus on developing milder and more selective methods for the deprotection of dimethanesulfonamides, further expanding the scope and applicability of this versatile synthetic tool in both academic and industrial research.
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In silico modeling of Dimethanesulfonamide interactions with target proteins
An In-Depth Technical Guide: In Silico Modeling of Dimethanesulfonamide Interactions with Target Proteins
Abstract
This technical guide provides a comprehensive, field-proven framework for the in silico investigation of this compound's interactions with target proteins. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to deliver a causal, self-validating methodology grounded in established scientific principles. We will navigate the complete computational workflow, from initial target selection and system preparation to the rigorous application of molecular docking, molecular dynamics simulations, and binding free energy calculations. The protocols herein are designed to be robust, reproducible, and serve as an authoritative guide for generating actionable insights into ligand-target binding phenomena.
Introduction: The Rationale for a Computational Approach
Traditional drug discovery is a resource-intensive and lengthy process.[1][2] In silico techniques, or computational methods, have emerged as indispensable tools to accelerate this pipeline, offering the ability to screen, predict, and analyze molecular interactions with remarkable efficiency and cost-effectiveness.[1][2][3][4] This guide focuses on this compound, a molecule containing the sulfonamide functional group, which is a well-known pharmacophore present in numerous approved drugs.
Given the absence of a single, universally recognized protein target for this compound itself, we will utilize it as a model ligand to demonstrate a universally applicable workflow. For the purpose of this guide, we will hypothesize a study targeting Carbonic Anhydrase II , a well-characterized enzyme for which many sulfonamide-based inhibitors are known, making it an excellent system for methodological validation.
The core objective of this guide is to elucidate the physical and energetic basis of the this compound-target interaction. By simulating this complex at an atomic level, we can predict binding poses, assess the stability of the complex over time, and quantify the strength of the binding affinity—all critical parameters in early-stage drug discovery.
The Computational Drug Discovery Workflow: A Holistic Overview
The in silico analysis of a drug-target interaction is not a single experiment but a multi-stage process where each step builds upon the last. A failure to adhere to best practices at any stage can invalidate the entire study. Our workflow is designed as a self-validating cascade, ensuring that the data passed to the next stage is of the highest quality.
Caption: The In Silico Drug-Target Interaction Workflow.
Phase 1: System Preparation and Molecular Docking
The foundation of any meaningful simulation is a meticulously prepared system. The "garbage in, garbage out" principle is particularly unforgiving in computational chemistry.
Target Protein Preparation
The goal is to transform a static crystal structure from the Protein Data Bank (PDB) into a simulation-ready state. This involves correcting for experimental artifacts and adding missing information.
Protocol 3.1: Target Preparation (Human Carbonic Anhydrase II, PDB ID: 2CBA)
-
Obtain Structure: Download the PDB file (e.g., 2CBA) from the RCSB PDB database.
-
Initial Cleaning: Visualize the structure in a molecular viewer (e.g., UCSF ChimeraX). Remove all non-essential components, including crystallographic water molecules, co-solvents, and any co-crystallized ligands.[5][6] The rationale here is to start with a clean apo-protein structure unless specific water molecules are known to be critical for binding, which would be determined from literature or multiple crystal structures.[6]
-
Handle Structural Issues: Check for and model any missing residues or loops using tools like Modeller. For this guide, we assume a complete structure.
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a chosen pH (e.g., pH 7.4). This step is critical as hydrogen bonds are primary drivers of molecular recognition.[6][7] Software like UCSF ChimeraX or PROPKA can predict the protonation states of ionizable residues (Asp, Glu, Lys, Arg, His).[8]
-
Assign Partial Charges: Assign atomic partial charges using a force field. The AMBER force fields (e.g., ff14SB) are widely validated for protein simulations.[[“]] This step defines the electrostatic potential of the protein.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the structure to relieve any steric clashes introduced during hydrogen addition.
-
Final Output: Save the prepared receptor in a pdbqt format for docking (with charges and atom types) or a pdb format for MD simulations.
Ligand Preparation
The ligand, this compound, must also be converted into a 3D structure with correct chemical properties.
Protocol 3.2: Ligand Preparation (this compound)
-
Obtain 2D Structure: Source the 2D structure from a database like PubChem or draw it using chemical sketcher software.
-
Generate 3D Conformation: Convert the 2D structure into a reasonable 3D conformation.[10]
-
Add Hydrogens: Add hydrogen atoms corresponding to a neutral molecule at pH 7.4.
-
Assign Partial Charges: This is a critical step. For small organic molecules, atom-centered partial charges are typically calculated using quantum mechanical methods. The AM1-BCC or Gasteiger charge methods are commonly used for docking.[11][12] These charges govern the electrostatic interactions with the target.
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore the conformational space by rotating these bonds, allowing for induced fit.[12]
-
Final Output: Save the prepared ligand in the pdbqt format required by AutoDock Vina.
Molecular Docking
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates its binding affinity via a scoring function.[8] It serves as a rapid computational screening method.
Protocol 3.3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): Specify a search space (a "grid box") for the docking algorithm. For a known target like Carbonic Anhydrase II, this box should encompass the active site, typically identified from the position of a co-crystallized inhibitor in a reference PDB structure.
-
Run Docking Simulation: Execute AutoDock Vina, providing the prepared protein, prepared ligand, and grid box configuration as input. Vina uses an iterated local search global optimizer algorithm to explore ligand conformations and positions within the grid box.
-
Analyze Results: Vina will output several binding poses ranked by a scoring function (in kcal/mol). The top-scoring pose represents the most probable binding mode according to the algorithm.
-
Visual Inspection: Critically examine the top-scoring poses. A plausible pose should exhibit chemically sensible interactions, such as hydrogen bonds with key active site residues, hydrophobic contacts, and, in this case, coordination of the sulfonamide group with the active site zinc ion. This expert review is a crucial validation step.
| Pose ID | Vina Score (kcal/mol) | Key Interacting Residues |
| 1 | -7.5 | THR199, THR200, ZN401 |
| 2 | -7.2 | HIS94, LEU198 |
| 3 | -6.9 | VAL121, TRP209 |
| Table 1: Example of a structured summary for docking results. Data is illustrative. |
Phase 2: Dynamic Refinement and Validation
While docking provides a static snapshot, it does not account for the inherent flexibility of the protein or the influence of solvent. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the system over time, providing a more realistic view of the binding event.[13][14]
Protocol 4.1: MD Simulation of the Protein-Ligand Complex using GROMACS
-
System Building:
-
Combine Coordinates: Use the top-scoring docked pose from Protocol 3.3 and the prepared protein structure to create the initial complex.
-
Select a Force Field: Choose a consistent force field for the entire system. For the protein, AMBER ff14SB is appropriate. For the ligand, parameters must be generated using tools like Antechamber, which produces parameters compatible with the General Amber Force Field (GAFF).
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model). Solvation is essential for accurately modeling the hydrophobic effect and dielectric screening.[[“]]
-
Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge, mimicking physiological ionic strength.[[“]]
-
-
Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove steric clashes between the complex and the solvent/ions.
-
Equilibration: Gradually bring the system to the desired simulation temperature (e.g., 300 K) and pressure (e.g., 1 bar). This is typically done in two phases:
-
NVT Ensemble (Constant Volume): Heat the system while keeping the volume constant, allowing the solvent to equilibrate around the fixed protein-ligand complex.
-
NPT Ensemble (Constant Pressure): Equilibrate the pressure while maintaining constant temperature, allowing the box density to reach a stable value.
-
-
Production MD: Once equilibrated, run the production simulation for a duration sufficient to observe stable behavior (typically 100-500 nanoseconds for binding studies). During this run, the atomic coordinates are saved at regular intervals (frames), creating a trajectory file.[[“]]
-
Trajectory Analysis: The analysis of the MD trajectory provides insights into the stability and dynamics of the complex.[13][15]
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot indicates that the system has reached equilibrium.[16]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High RMSF values in loops are common, while low values in the active site when the ligand is bound can indicate stabilization.[16]
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, salt bridges) between the ligand and protein throughout the simulation. The persistence of these interactions over time is a strong indicator of a stable binding mode.
-
Caption: Workflow for MD Simulation and Post-Hoc Analysis.
Phase 3: Quantitative Assessment of Binding Affinity
MD simulations provide a stable ensemble of conformations but do not directly yield a binding affinity. End-point methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate the binding free energy from the MD trajectory.[17][18]
Protocol 5.1: MM/PBSA Binding Free Energy Calculation
-
Select Trajectory Frames: Extract a series of snapshots (e.g., 100-500 frames) from the stable, equilibrated portion of the production MD trajectory.
-
Execute MM/PBSA Calculation: Use a script (e.g., MMPBSA.py from AmberTools) to perform the calculation.[19] The script computes the free energy for three species separately: the complex, the protein (receptor), and the ligand.
-
Calculate Binding Free Energy (ΔG_bind): The binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term (G) is composed of:
-
Molecular Mechanics Energy (ΔE_MM): Van der Waals and electrostatic interactions.
-
Solvation Free Energy (ΔG_solv): The energy required to transfer the solute from a vacuum to the solvent. This is split into a polar component (calculated via Poisson-Boltzmann or Generalized Born models) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).[20]
-
Entropy (-TΔS): The change in conformational entropy upon binding. This term is computationally expensive and often omitted when comparing similar ligands, as the relative ranking is primarily driven by the other terms.[18]
-
-
Decompose Energy Contributions: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual residues. This "per-residue decomposition" highlights which amino acids are the primary drivers of binding affinity (i.e., "hot spots").
| Energy Component | Average Value (kcal/mol) | Std. Deviation |
| Van der Waals | -35.2 | 2.1 |
| Electrostatic | -18.5 | 3.5 |
| Polar Solvation | +25.8 | 4.0 |
| Non-polar (SASA) | -4.1 | 0.5 |
| ΔG binding (MM/PBSA) | -32.0 | 4.2 |
| Table 2: Example of a structured summary for MM/PBSA results. Data is illustrative. |
Phase 4: Synthesis and Validation
The final phase involves integrating all computational data to form a coherent hypothesis about the binding mechanism of this compound. The docking results provide the initial pose, the MD simulation validates its stability and reveals the dynamic nature of the interactions, and the MM/PBSA calculation quantifies the binding strength and identifies key energetic contributors.
Self-Validation and Trustworthiness
-
Convergence: Is the RMSD of the MD simulation stable? If not, the simulation may be too short, and any subsequent analysis, like MM/PBSA, is unreliable.[21]
-
Consistency: Does the stable binding pose from the MD simulation resemble the initial docked pose? Do the key interactions identified in docking persist throughout the simulation?
-
Correlation with Experiment: The ultimate validation is comparison with experimental data.[22] While absolute binding energies from MM/PBSA can have significant error, the relative rankings for a series of analogous compounds often correlate well with experimental affinities (e.g., IC50 or Kd values).[22][23] If experimental data for a known inhibitor of the same target is available, running this known inhibitor through the same computational pipeline serves as a crucial positive control.
Conclusion
This guide has outlined a rigorous, multi-faceted computational protocol for investigating the interaction between this compound and a model protein target. By integrating molecular docking, molecular dynamics, and free energy calculations, researchers can build a detailed, atomic-level understanding of binding mechanisms. The emphasis on careful system preparation, procedural validation, and critical analysis at each stage ensures that the generated hypotheses are scientifically sound and can confidently guide further experimental validation and lead optimization efforts in the drug discovery process.
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A Technical Guide to the Preliminary In Vitro Toxicity Screening of Dimethanesulfonamide
Abstract
This guide provides a comprehensive framework for conducting the preliminary toxicity screening of Dimethanesulfonamide using established in vitro cell-based assays. Recognizing the critical need to identify potential safety liabilities early in the development pipeline, this document outlines a tiered, mechanism-driven approach.[1][2] We detail the scientific rationale behind experimental design choices, provide step-by-step protocols for key toxicological endpoints—cytotoxicity, genotoxicity, and apoptosis—and offer guidance on data analysis and interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and scientifically sound workflow for initial compound safety assessment.
Introduction: The Imperative for Early Toxicity Assessment
This compound, a chemical entity with potential applications in various industries, requires a thorough safety evaluation before it can advance in any development pipeline. Early-stage, in vitro toxicity screening is an indispensable component of modern safety assessment.[1][3][4] These assays serve as a rapid, cost-effective, and ethically responsible method to identify potential hazards, thereby reducing the risk of late-stage attrition and minimizing the use of animal testing.[1][2]
This guide focuses on a foundational screening cascade designed to assess three critical aspects of cellular health upon exposure to this compound:
-
Cell Viability (Cytotoxicity): Does the compound kill cells or inhibit their proliferation?
-
Genotoxicity: Does the compound cause damage to cellular DNA?
-
Apoptosis: Does the compound induce programmed cell death?
By systematically evaluating these endpoints, researchers can build a preliminary safety profile of this compound, informing decisions for further, more specialized testing.
Strategic Experimental Design: A Rationale-Driven Approach
A robust toxicity screening program is built not on a rigid template, but on a series of logical, scientifically justified decisions. The choices of cell models, toxicological endpoints, and concentration ranges are paramount for generating meaningful and translatable data.
Rationale for Cell Line Selection
The choice of cell line is a critical step that dictates the relevance and context of the toxicity data.[5] For a preliminary screen of a novel compound like this compound, a dual-pronged approach using two distinct, well-characterized cell lines is recommended.[6][7]
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is derived from the liver, the primary site of xenobiotic metabolism.[8] Using HepG2 cells provides insight into potential hepatotoxicity, a common cause of drug failure. Their metabolic capabilities, while not identical to primary hepatocytes, offer a more physiologically relevant model for assessing the toxicity of both the parent compound and its potential metabolites.
-
HEK293 (Human Embryonic Kidney): These cells are widely used due to their robust growth characteristics and ease of culture.[8] As a non-hepatic line, HEK293 serves as a general model for basal cytotoxicity, helping to distinguish between organ-specific toxicity and a more generalized cytotoxic effect.
Justification: Using both a metabolically competent cell line (HepG2) and a general, rapidly dividing cell line (HEK293) allows for a broader initial assessment. A compound showing toxicity in both lines may have a fundamental cytotoxic mechanism, whereas toxicity specific to HepG2 could suggest a metabolism-dependent effect.
Selection of Toxicological Endpoints & Assays
The screening cascade begins with a broad assessment of cytotoxicity and funnels down to more mechanistic assays if significant effects are observed.
-
MTT Assay (Cytotoxicity): This is the frontline assay for assessing cell viability.[9] It is a colorimetric assay that measures the metabolic activity of cells.[9][10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[9][10][11] Its high-throughput compatibility and sensitivity make it an ideal starting point.[11]
-
Alkaline Comet Assay (Genotoxicity): If cytotoxicity is observed, it is crucial to investigate whether the compound damages DNA. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[12][13][14] Under alkaline conditions, damaged DNA fragments migrate away from the nucleus during electrophoresis, forming a "comet tail."[12][13] The intensity and length of this tail are proportional to the extent of DNA damage.[12][15]
-
Caspase-3/7 Activity Assay (Apoptosis): To determine if cell death occurs via programmed cell death, the activity of key executioner caspases is measured. Caspases-3 and -7 are central proteases activated during the apoptotic cascade.[16][17] Assays using a substrate like DEVD linked to a reporter molecule (colorimetric or fluorogenic) provide a direct measure of this hallmark of apoptosis.[16][18][19]
Workflow & Decision Logic
The experimental workflow should follow a logical progression. The results of the initial broad cytotoxicity screen will dictate the necessity of subsequent, more mechanistic assays.
}
Caption: Tiered approach for this compound toxicity screening.Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide. Adherence to aseptic technique and good laboratory practice is mandatory.
Protocol 1: MTT Assay for Cytotoxicity
Principle: Metabolically active cells convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[10]
Materials:
-
HepG2 and HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical starting range is 0.1 µM to 1000 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO, final concentration <0.5%) and positive control wells.
-
Incubation: Incubate the plate for 24 hours (for acute toxicity) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[20]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][20] Mix thoroughly by gentle shaking or pipetting.[20]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9][20]
Protocol 2: Alkaline Comet Assay for Genotoxicity
Principle: This assay quantifies DNA single-strand breaks.[14] Cells are embedded in agarose, lysed, and subjected to electrophoresis under alkaline conditions, which denatures the DNA. Broken DNA fragments migrate faster, forming a "comet tail."[12]
Materials:
-
Comet Assay Kit (containing Lysis solution, low-melting-point agarose, etc.)
-
Treated cells from a 6-well plate format
-
Alkaline electrophoresis buffer (e.g., 0.3 M NaOH, 1 mM EDTA, pH > 13)
-
DNA stain (e.g., SYBR Green)
-
Positive control (e.g., Methyl methanesulfonate)[21]
Procedure:
-
Cell Preparation: Treat cells in a 6-well plate with 2-3 concentrations of this compound (chosen based on MTT results, typically below the IC20) for 4-24 hours.
-
Slide Preparation: Mix ~1x10⁵ treated cells with low-melting-point agarose and pipette onto a specially coated microscope slide.[12] Allow to solidify at 4°C.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[15] This removes cell membranes and cytoplasm, leaving behind nucleoids.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[14][15]
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.[12][15]
-
Neutralization & Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with an appropriate fluorescent dye.
-
Visualization: Visualize the comets using a fluorescence microscope and quantify the tail moment or percentage of DNA in the tail using specialized software.
Protocol 3: Caspase-3/7 Activity Assay
Principle: This assay detects the activation of executioner caspases-3 and -7, key mediators of apoptosis.[17] The assay uses a synthetic substrate that, when cleaved by active caspase-3/7, releases a fluorescent or colorimetric reporter.[18]
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Treated cells in a white-walled 96-well plate (for luminescence)
-
Positive control (e.g., Staurosporine)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.
}
Caption: Simplified pathway of Caspase-3/7 assay mechanism.Data Analysis and Presentation
Clear presentation of quantitative data is essential for accurate interpretation.
Cytotoxicity Data (MTT Assay)
Data should be presented as percent viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) should be calculated using a non-linear regression analysis (log(inhibitor) vs. response).
Table 1: Example Cytotoxicity Data for this compound
| Concentration (µM) | % Viability (HepG2) (Mean ± SD) | % Viability (HEK293) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98.2 ± 5.2 | 99.1 ± 4.8 |
| 10 | 95.6 ± 3.9 | 97.4 ± 6.0 |
| 50 | 75.3 ± 6.1 | 88.2 ± 5.5 |
| 100 | 51.2 ± 4.8 | 70.1 ± 7.2 |
| 250 | 22.7 ± 3.5 | 45.8 ± 6.3 |
| 500 | 5.4 ± 2.1 | 15.3 ± 4.1 |
| IC₅₀ (µM) | 98.5 | 285.7 |
Genotoxicity and Apoptosis Data
These data are typically presented as fold-change over the vehicle control. A statistically significant increase (e.g., >2-fold) is often considered a positive result.
Table 2: Summary of Mechanistic Assay Results (at 50 µM)
| Assay | Endpoint Measured | Result (Fold Change vs. Vehicle) | Interpretation |
| Comet Assay | % DNA in Tail | 1.8 ± 0.4 | Negative |
| Caspase-3/7 Assay | Relative Luminescence Units (RLU) | 4.5 ± 0.7* | Positive |
| Statistically significant (p < 0.05) |
Conclusion and Future Directions
This guide provides a foundational, tiered strategy for the preliminary in vitro toxicity assessment of this compound. Based on the example data, this compound exhibits dose-dependent cytotoxicity, particularly in the metabolically active HepG2 cell line, with an IC₅₀ of approximately 98.5 µM. The mechanism of cell death appears to be apoptosis, as indicated by a significant increase in caspase-3/7 activity, without evidence of direct DNA damage from the Comet assay.
These findings represent a critical first step. A positive result in any of these assays does not necessarily preclude further development but flags a potential liability that requires more in-depth investigation. Subsequent studies could include:
-
Chronic Exposure Models: Assessing toxicity over longer time periods (e.g., 72 hours).
-
Advanced Models: Utilizing 3D cell cultures or organ-on-a-chip systems for greater physiological relevance.[3][22]
-
Mechanism of Action Studies: Investigating specific pathways involved in apoptosis induction (e.g., mitochondrial membrane potential, Bcl-2 family protein expression).
By employing the logical, evidence-based approach outlined herein, development teams can make informed, data-driven decisions, enhancing the efficiency and safety of the entire development process.
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Methodological & Application
Standard Operating Procedure for the Safe Handling and Storage of Methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and disposal of Methanesulfonamide. While the term "Dimethanesulfonamide" was initially queried, publicly available safety data predominantly pertains to "Methanesulfonamide." It is imperative to verify the specific chemical identity and consult the corresponding Safety Data Sheet (SDS) before commencing any work. This guide is based on the properties and hazards associated with Methanesulfonamide (CAS No: 3144-09-0).
Introduction and Chemical Profile
Methanesulfonamide is a sulfur-containing organic compound.[1] It is a white crystalline solid at room temperature.[1] A clear understanding of its chemical and physical properties is fundamental to its safe handling.
Table 1: Physicochemical Properties of Methanesulfonamide
| Property | Value | Reference |
| Chemical Formula | C2H7NO4S2 | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 109°C | [1] |
| Stability | Stable under normal conditions. | [3] |
| Solubility | Water soluble | [3] |
Hazard Identification and Risk Assessment
Methanesulfonamide is classified as an irritant.[3][4] The primary hazards are associated with skin and eye contact, and inhalation of dust particles.
-
Health Hazards:
-
Environmental Hazards: The product is water soluble and may spread in water systems.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[5][6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[7]
Table 2: Recommended Personal Protective Equipment for Handling Methanesulfonamide
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8][9] | To prevent skin contact and irritation.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3][7][9] | To protect against dust particles and splashes causing serious eye irritation.[3][4] |
| Body Protection | A fully buttoned laboratory coat.[8][9] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][8] If dust formation is unavoidable, a NIOSH-approved respirator is required.[7][9] | To prevent inhalation of dust and potential respiratory irritation.[3] |
Safe Handling Protocols
Adherence to strict handling protocols is crucial for minimizing exposure risk.
General Handling
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders to avoid dust formation.[3][10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid breathing dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[11]
Weighing and Aliquoting
The following workflow should be followed when weighing and preparing solutions of Methanesulfonamide:
Caption: Workflow for weighing and solution preparation.
Storage Procedures
Proper storage is essential for maintaining the chemical's integrity and preventing accidents.
-
General Storage:
Spill and Emergency Procedures
Immediate and appropriate action is necessary in the event of a spill or exposure.
Spill Response
-
Small Spills:
-
Large Spills:
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[3][4]
-
Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[3][10]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[3]
Waste Disposal
All waste containing Methanesulfonamide must be treated as hazardous waste.
-
Dispose of contents and containers to an approved waste disposal plant.[3]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
References
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American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
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Michigan State University. (n.d.). Spill and Cleaning Protocol | Environmental Health & Safety. Retrieved from [Link]
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Moltox. (2017). Safety Data Sheet. Retrieved from [Link]
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Oreate AI Blog. (2025). Chemical Properties and Biomedical Applications of Dimethyl Sulfone. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Scribd. (n.d.). SOP Dimethyl Sulfoxide. Retrieved from [Link]
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Louisiana State University Health Sciences Center. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH. Retrieved from [Link]
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Application Notes: Dimethanesulfonamide as a Superior Ammonia Surrogate for Primary Amine Synthesis
An advanced guide for researchers, scientists, and drug development professionals on the strategic use of dimethanesulfonamide as a versatile reagent in the synthesis of pharmaceutical intermediates, with a focus on the preparation of primary amines.
Introduction: Overcoming the Challenges in Primary Amine Synthesis
The primary amine moiety is a cornerstone in a vast number of active pharmaceutical ingredients (APIs), contributing to molecular interactions, solubility, and overall pharmacological profiles. However, its direct installation in complex molecules is often challenging. Traditional methods using ammonia as a nucleophile are frequently plagued by poor reactivity and over-alkylation, leading to mixtures of primary, secondary, and tertiary amines that necessitate difficult purifications.
This compound, (CH₃SO₂)₂NH, emerges as an elegant solution to this longstanding synthetic problem. Its unique chemical properties, stemming from the two strongly electron-withdrawing methylsulfonyl (mesyl) groups, render the N-H proton exceptionally acidic (pKa ≈ 8 in water). This acidity allows for easy deprotonation under mild basic conditions to form the dimethanesulfonimide anion. This anion is a soft, non-basic, and highly effective nitrogen nucleophile, enabling clean and specific formation of N-S bonds, which serve as a masked form of a primary amine. This guide details its application in two powerful transformations: the Fukuyama-Mitsunobu reaction and direct N-alkylation, followed by the crucial cleavage step to unveil the target primary amine.
Core Application I: The Fukuyama-Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a range of functional groups with a clean inversion of stereochemistry.[1][2] The "Fukuyama" modification utilizes this compound as the key nitrogen nucleophile for the efficient synthesis of primary amines from alcohols.[3]
Causality and Key Advantages:
-
High Acidity: The acidity of this compound (pKa < 13) is ideal for the Mitsunobu reaction, as it can be readily deprotonated by the betaine intermediate formed from triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD.[2]
-
Suppression of Side Reactions: The resulting dimethanesulfonimide anion is non-basic, which minimizes elimination side reactions that can occur with more hindered alcohols.
-
Clean S_N_2 Inversion: The reaction proceeds via a classic S_N_2 mechanism, ensuring complete inversion of configuration at the alcohol's stereocenter, a critical feature in the synthesis of chiral drug intermediates.[1]
-
No Over-Alkylation: The product, an N-alkylthis compound, is non-nucleophilic, preventing the subsequent reactions that plague syntheses using ammonia or primary amines.
Experimental Workflow for Primary Amine Synthesis via Fukuyama-Mitsunobu
The overall strategy involves a two-step sequence: the Mitsunobu reaction to form the stable intermediate, followed by cleavage to release the free amine.
Caption: Overall workflow for primary amine synthesis.
Detailed Protocol 1: Fukuyama-Mitsunobu Reaction
This protocol describes the conversion of a generic alcohol (R-OH) to its corresponding N-alkylthis compound intermediate.
| Reagent/Component | Recommended Stoichiometry (eq.) | Purpose & Key Considerations |
| Alcohol (Substrate) | 1.0 | Must be a primary or secondary alcohol. Tertiary alcohols are not suitable for this reaction.[4] |
| Triphenylphosphine (PPh₃) | 1.5 | Activates the alcohol by forming an oxyphosphonium salt, a superb leaving group.[1] |
| This compound | 1.5 | The acidic nitrogen nucleophile source. |
| DIAD or DEAD | 1.5 | Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) acts as the oxidant to drive the reaction. DIAD is often preferred due to the lower carcinogenicity of its hydrazine byproduct.[4] |
| Anhydrous THF | - | Tetrahydrofuran is the most common solvent, as it effectively dissolves all reagents. Dichloromethane or dioxane can also be used.[4] |
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq.), triphenylphosphine (1.5 eq.), and this compound (1.5 eq.).
-
Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2–0.5 M with respect to the alcohol.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
DIAD/DEAD Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction is often observed, along with the formation of a white precipitate (triphenylphosphine oxide).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting alcohol.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
The major byproduct, triphenylphosphine oxide, has limited solubility in solvents like diethyl ether or mixtures of hexanes/ethyl acetate. It can often be partially removed by precipitation and filtration.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-alkylthis compound.
Caption: Key mechanistic steps in the Fukuyama-Mitsunobu reaction.
Core Application II: Direct N-Alkylation
For substrates that are sensitive to Mitsunobu conditions or when starting from an alkyl halide, direct N-alkylation provides a robust alternative. The high acidity of this compound allows for deprotonation with mild inorganic bases, creating the nucleophile in situ for a standard S_N_2 reaction.
Causality and Key Advantages:
-
Mild Base Requirement: Unlike typical sulfonamides that may require stronger bases, this compound can be effectively deprotonated by bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5]
-
Broad Substrate Scope: This method is effective for reacting with primary and secondary alkyl halides or sulfonates (e.g., mesylates, tosylates).
-
High Selectivity: Similar to the Mitsunobu reaction, this method exclusively yields the mono-alkylated product.[6][7]
Detailed Protocol 2: Direct N-Alkylation with an Alkyl Halide
-
Setup: In a round-bottom flask, combine this compound (1.2 eq.) and a suitable base such as powdered potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).
-
Solvent: Add an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Substrate Addition: Add the alkyl halide (R-X, 1.0 eq.) to the suspension.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the alkyl halide.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
The Essential Follow-Up: Cleavage of the N-Alkyl this compound
The N-alkylthis compound intermediate is highly stable. To liberate the desired primary amine, the two N-S bonds must be cleaved. The most common and effective method involves nucleophilic displacement on the sulfur atoms using a thiol, typically in the presence of a base.
Detailed Protocol 3: Cleavage with Thiophenol
-
Setup: Dissolve the N-alkylthis compound (1.0 eq.) in DMF or acetonitrile.
-
Reagent Addition: Add thiophenol (approx. 4.0 eq.) followed by potassium carbonate (approx. 4.0 eq.).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Perform a basic aqueous workup (e.g., wash with 1M NaOH) to remove the acidic thiophenol.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or ether).
-
To isolate the amine, an acid-base extraction can be performed: extract the organic layer with aqueous acid (e.g., 1M HCl), wash the acidic aqueous layer with ether to remove neutral byproducts, then basify the aqueous layer with NaOH and extract the free amine back into an organic solvent.
-
-
Purification: Dry the final organic layer, concentrate, and if necessary, purify the resulting primary amine by distillation or chromatography.
Caption: General pathway for direct N-alkylation.
Safety and Handling
-
This compound: Is a solid that should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Mitsunobu Reagents: DIAD and DEAD are toxic and potentially explosive, especially if purified.[4] They should be handled with extreme care in a fume hood, and distillation should be avoided. It is recommended to use commercially available solutions. Triphenylphosphine is an irritant.
-
Thiophenol: Has an extremely foul and pervasive odor and is toxic. All manipulations must be conducted in a high-performance fume hood. All contaminated glassware and waste should be quenched with bleach before disposal.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]1]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]2]
-
Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]4]
-
Beddoe, R. H., Sneddon, H. F., & Denton, R. M. (2018). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry, 16(41), 7774–7781. (This review discusses advancements and mentions the Fukuyama variant in context). Retrieved from University of Nottingham ePrints.[3]
-
Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry, 37(13), 2208–2210. (While not the primary method discussed, this provides context on general sulfonamide cleavage). ACS Publications.[8]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium carbonate and cesium hydroxide: powerful and selective bases in organic synthesis. Tetrahedron, 58(48), 9733-9773. (This paper provides context on the utility of cesium bases in N-alkylation).[5]
-
Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205.[9]
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- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 4. organic-synthesis.com [organic-synthesis.com]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening Assays Involving Dimethanesulfonamide
Introduction: Unveiling the Potential of Dimethanesulfonamide in High-Throughput Screening
This compound, a simple yet intriguing molecule, holds untapped potential within the realm of drug discovery and chemical biology. As a structural analog of Methylsulfonylmethane (MSM), a compound known for its anti-inflammatory and other biological activities, this compound presents a compelling case for exploration in high-throughput screening (HTS) campaigns.[1] These campaigns are the cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify novel therapeutic leads.[2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the biological effects of this compound using HTS methodologies.
The following sections will delve into the scientific rationale for screening this compound, propose relevant HTS assay formats, and provide detailed, step-by-step protocols that are designed to be robust, reproducible, and amenable to automation. We will explore both cell-based and biochemical assay formats, offering a comprehensive guide to kickstart your screening endeavors.
Scientific Rationale & Hypothesized Biological Targets
Given its structural similarity to MSM, it is plausible that this compound may exhibit similar biological activities. MSM has been reported to possess anti-inflammatory, antioxidant, and anti-cancer properties.[1] Therefore, HTS campaigns involving this compound could be designed to investigate its effects on:
-
Inflammatory Pathways: Screening for inhibition of key inflammatory mediators or signaling pathways (e.g., NF-κB, cytokine production).
-
Cancer Cell Proliferation and Viability: Assessing the cytotoxic or cytostatic effects of this compound on various cancer cell lines.
-
Enzyme Activity: Investigating the potential for this compound to modulate the activity of specific enzymes, particularly those involved in inflammation or cancer progression.
These hypotheses form the basis for the selection of the HTS assays detailed below.
High-Throughput Screening Workflow
A typical HTS workflow is a multi-step process designed to efficiently identify and validate active compounds.[5][6] The general workflow for screening this compound would follow these key stages:
Figure 1: A generalized workflow for a high-throughput screening campaign.
Application Note 1: Cell-Based Assay for Assessing Cytotoxicity of this compound in Cancer Cell Lines
Principle
This protocol describes a cell-based assay to evaluate the cytotoxic effects of this compound on a panel of cancer cell lines. The assay utilizes a resazurin-based reagent (e.g., CellTiter-Blue®) to measure cell viability. Resazurin, a blue and non-fluorescent compound, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. A decrease in fluorescence in the presence of this compound would indicate a cytotoxic or cytostatic effect.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma).
-
Culture Medium: Appropriate culture medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: High-purity compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).
-
Negative Control: DMSO at the same final concentration as the test compound wells.
-
Assay Plates: 384-well, black, clear-bottom microplates suitable for fluorescence measurements.
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Blue® Cell Viability Assay reagent (or equivalent)
-
-
Equipment:
-
Automated liquid handler
-
Multimode microplate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)
-
CO₂ incubator (37°C, 5% CO₂)
-
Detailed Protocol
Day 1: Cell Seeding
-
Harvest and count cells from routine culture.
-
Dilute the cell suspension in culture medium to the predetermined optimal seeding density (e.g., 1,000 - 5,000 cells/well).
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates overnight in a CO₂ incubator to allow for cell attachment.
Day 2: Compound Addition
-
Prepare a serial dilution of the this compound stock solution in culture medium to achieve the desired final assay concentrations.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the diluted this compound, positive control, and negative control (DMSO) to the appropriate wells of the assay plates. This will result in a final DMSO concentration of ≤ 0.5%.[6]
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
Day 4/5: Assay Readout
-
Equilibrate the CellTiter-Blue® reagent to room temperature.
-
Add 10 µL of the reagent to each well of the assay plates.
-
Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
Data Analysis and Interpretation
The percentage of cell viability can be calculated as follows:
% Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100
The results can be plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for this compound.
| Parameter | Value |
| Plate Format | 384-well |
| Cell Seeding Density | 2,500 cells/well |
| Compound Incubation Time | 72 hours |
| Final DMSO Concentration | 0.1% |
| Readout | Fluorescence Intensity |
Application Note 2: Biochemical Assay for Screening this compound as a Potential Enzyme Inhibitor
Principle
This protocol outlines a generic biochemical assay to screen this compound for its ability to inhibit a specific enzyme. As a hypothetical example, we will consider the inhibition of a generic kinase. The assay measures the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based ADP detection system (e.g., ADP-Glo™ Kinase Assay). Inhibition of the kinase by this compound will result in a decrease in ADP production and a corresponding decrease in the luminescent signal.
Materials and Reagents
-
Enzyme: Purified recombinant kinase of interest.
-
Substrate: Specific peptide substrate for the kinase.
-
Cofactor: ATP at a concentration close to its Km value.
-
This compound: Dissolved in DMSO.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
-
Assay Plates: 384-well, white, opaque microplates suitable for luminescence measurements.
-
Reagents:
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Equipment:
-
Automated liquid handler
-
Luminometer or multimode microplate reader with luminescence detection.
-
Detailed Protocol
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of this compound, positive control, and DMSO into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the kinase solution (in reaction buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Signal Readout: Measure the luminescence using a plate reader.
Data Analysis and Interpretation
The percentage of kinase inhibition can be calculated as follows:
% Inhibition = [1 - (Luminescence_Sample - Luminescence_Blank) / (Luminescence_Vehicle - Luminescence_Blank)] * 100
Data can be used to generate dose-response curves and determine the IC50 value.
Figure 2: Workflow for the ADP-Glo™ kinase assay.
| Parameter | Value |
| Plate Format | 384-well |
| Reaction Volume | 10 µL |
| ATP Concentration | Km value |
| Compound Pre-incubation | 15 minutes |
| Readout | Luminescence |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the screening data, it is crucial to incorporate self-validating systems into the protocols.[2] This involves:
-
Statistical Validation: The performance of each assay plate should be monitored using statistical parameters such as the Z'-factor. A Z'-factor greater than 0.5 indicates a robust and reliable assay.[5]
-
Use of Controls: Every assay plate must include positive and negative controls to monitor the dynamic range of the assay and ensure that it is performing as expected.
-
Orthogonal Assays: "Hits" identified in the primary screen should be confirmed using an orthogonal assay that measures the same biological endpoint through a different technology.[6] This helps to eliminate false positives resulting from compound interference with the assay components.
-
Counter-Screens: To assess the specificity of active compounds, counter-screens should be performed against related targets.
Conclusion
The application notes and protocols provided herein offer a solid foundation for initiating high-throughput screening campaigns to explore the biological activities of this compound. By leveraging these detailed methodologies and adhering to the principles of scientific integrity, researchers can systematically investigate the potential of this compound and pave the way for the discovery of novel therapeutic agents. The adaptability of these protocols allows for their application to a wide range of biological questions, making this compound an exciting candidate for future drug discovery efforts.
References
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Butts, C., & Olsen, M. (2021). A high-throughput cell-based assay pipeline for the preclinical development of bacterial DsbA inhibitors as antivirulence therapeutics. PubMed Central. [Link]
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An, F., & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening. ResearchGate. [Link]
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Goyal, N., & Narang, R. (2011). Design and implementation of high throughput screening assays. PubMed. [Link]
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Zang, R., Li, D., Tang, I., & Wang, J. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
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Eskens, S., et al. (2013). High-throughput Quality Control of DMSO Acoustic Dispensing Using Photometric Dye Methods. PubMed. [Link]
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MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]
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Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
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Zang, R., Li, D., Tang, I., & Wang, J. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(2), 121-134. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]
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University of Helsinki. High throughput chemical screening. [Link]
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Parker, M. J., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]
-
Chan, H. P., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed. [Link]
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Faria, C. C., et al. (2018). High throughput toxicity screening and intracellular detection of nanomaterials. PMC - NIH. [Link]
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Hoang, V. T., et al. (2023). The Rationality of Implementation of Dimethyl Sulfoxide as Differentiation-inducing Agent in Cancer Therapy. NIH. [Link]
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Scaletti, E., et al. (2023). Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. PubMed Central. [Link]
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Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. PMC - NIH. [Link]
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NAMSA. Cytotoxicity Study - ISO Direct Contact Method. [Link]
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NCCIH. Dimethyl Sulfoxide (DMSO) and Methylsulfonylmethane (MSM) for Osteoarthritis. [Link]
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AXXAM. Challenges of HTS in early-stage drug discovery. [Link]
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FDA. (2023). Master Protocols for Drug and Biological Product Development. [Link]
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D. E. Shaw Research. Drug Discovery. [Link]
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Vitenskapskomiteen for mat og miljø. (2021). Risk assessment of methylsulfonylmethane (MSM). [Link]
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ecancer. (2016). Diazonamide holds promise as cancer treatment with fewer side effects. [Link]
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Larsen, S. D., et al. (2013). The Role of HTS in Drug Discovery at the University of Michigan. ResearchGate. [Link]
-
Scaletti, E., et al. (2023). Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. ResearchGate. [Link]
-
FDA. (2023). Master Protocols for Drug and Biological Product Development. [Link]
-
FDA. Model-Informed Drug Development Paired Meeting Program. [Link]
-
FDA. (2022). Master Protocols: Efficient Clinical Trial Design Strategies to Expedite Development of Oncology Drugs and Biologics Guidance for Industry. [Link]
-
ResearchGate. (2020). A Robust Multiplex Mass Spectrometric Assay for Screening Small-Molecule Inhibitors of CD73 with Diverse Inhibition Modalities. [Link]
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Application Note: Structural Elucidation of Dimethanesulfonamide using High-Resolution NMR and Mass Spectrometry
Abstract
Dimethanesulfonamide ((CH₃SO₂)₂NH) is a compound of interest in synthetic chemistry and pharmaceutical development. Its structural integrity and purity are paramount for its intended applications. This technical guide provides a detailed exposition on the analytical methodologies for the comprehensive characterization of this compound utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present field-proven protocols, an in-depth analysis of spectral data, and the causality behind experimental choices to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a secondary sulfonamide characterized by a central amine proton flanked by two sulfonyl groups, each bearing a methyl group. The molecule's symmetry and the specific chemical environment of its protons and carbons give rise to a distinct spectroscopic signature. Accurate structural confirmation and purity assessment are critical checkpoints in its synthesis and application. This guide details the synergistic use of NMR and MS to provide unambiguous structural elucidation, from atomic connectivity to molecular weight and fragmentation patterns.
The molecular structure of this compound is (CH₃)₂NSO₂CH₃. However, the provided molecular formula from chemical suppliers is C₂H₇NO₄S₂[1], which corresponds to N,N-bis(methylsulfonyl)amine or this compound. The systematic name is N-(methylsulfonyl)methanesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy serves as a definitive tool for mapping the carbon-hydrogen framework of this compound. The simplicity and symmetry of the molecule result in a clean and easily interpretable spectrum.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the methyl (CH₃) protons and the amine (N-H) proton.
-
Causality of Signal Generation : The two methyl groups are chemically equivalent due to the molecule's symmetry. Therefore, all six methyl protons exist in the same magnetic environment and will resonate at the same frequency, producing a single, sharp signal. The proton attached to the nitrogen is in a different chemical environment and will produce its own signal.
-
Solvent Selection : The choice of a deuterated solvent is critical to avoid large, interfering signals from the solvent itself.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the analyte and its distinct residual proton signal, which can be used as an internal reference.[3]
-
Expected Spectral Data : In DMSO-d₆, the methyl protons are expected to appear as a sharp singlet, while the N-H proton signal may be broader due to quadrupole coupling with the nitrogen atom and potential chemical exchange.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Protons | Expected Chemical Shift (δ) in DMSO-d₆ [ppm] | Multiplicity | Integration |
| CH₃ | ~3.3 | Singlet | 6H |
| N-H | Variable, typically > 8.0 | Singlet (broad) | 1H |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton.
-
Causality of Signal Generation : Similar to the protons, the two methyl carbons in this compound are chemically equivalent. This symmetry results in a single resonance in the ¹³C NMR spectrum, simplifying spectral interpretation significantly.
-
Expected Spectral Data : The chemical shift of the methyl carbons is influenced by the adjacent electron-withdrawing sulfonyl groups.
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Functional Group | Expected Chemical Shift (δ) in DMSO-d₆ [ppm] |
| C1, C2 | CH₃-S | ~40 - 45 |
Experimental Protocol: NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Insert the sample into the spectrometer and lock the field onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is critical for sharp, well-resolved peaks.
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover a range of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using a standard proton-decoupled pulse program. Set the spectral width to 0-220 ppm. A larger number of scans and a relaxation delay (D1) of 2 seconds are typically required due to the lower natural abundance of ¹³C.[4]
-
Referencing : Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[3]
-
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns.[5]
Ionization Techniques
-
Electrospray Ionization (ESI) : A soft ionization technique ideal for polar molecules. It is expected to generate the protonated molecular ion [M+H]⁺. ESI is particularly useful when the analyte is introduced via liquid chromatography (LC-MS).
-
Electron Ionization (EI) : A hard ionization technique that bombards the sample with high-energy electrons. This method typically produces a molecular ion [M]⁺• and extensive fragmentation, providing a detailed "fingerprint" of the molecule.[6]
Molecular Weight and Fragmentation
The molecular formula of this compound is C₂H₇NO₄S₂, with a monoisotopic mass of approximately 172.98 g/mol .
-
Molecular Ion :
-
ESI-MS (Positive Mode) : Expect a prominent peak at m/z ≈ 174.0 [M+H]⁺.
-
EI-MS : Expect a molecular ion peak [M]⁺• at m/z ≈ 173.
-
-
Fragmentation Analysis : The fragmentation of sulfonamides is well-documented and provides valuable structural information.[7][8] Key fragmentation pathways for this compound include:
-
Loss of a Methyl Group : Cleavage of a C-S bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z ≈ 158.
-
Loss of SO₂ : A common rearrangement in sulfonamides involves the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da.[9] This would produce a significant fragment ion.
-
Cleavage of the S-N Bond : Heterolytic cleavage of the S-N bond is another characteristic pathway for sulfonamides, leading to the formation of specific fragment ions.[8]
-
Table 3: Expected Mass Spectrometry Data for this compound
| m/z (approx.) | Ion Identity | Ionization Mode | Description |
| 174.0 | [M+H]⁺ | ESI | Protonated Molecular Ion |
| 173.0 | [M]⁺• | EI | Molecular Ion |
| 158.0 | [M-CH₃]⁺ | EI/ESI | Loss of a methyl group |
| 109.0 | [M-SO₂H]⁺ or [M+H-SO₂]⁺ | EI/ESI | Loss of a sulfonyl group or SO₂ from protonated molecule |
| 94.0 | [CH₃SO₂NH₂]⁺• | EI | Fragment from S-N cleavage |
| 79.0 | [CH₃SO₂]⁺ | EI/ESI | Methanesulfonyl cation |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water. The solvent choice depends on the ionization method.
-
-
Instrumentation (ESI-MS) :
-
Use a mass spectrometer equipped with an ESI source.
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable range (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the [M+H]⁺ ion.
-
For fragmentation studies (MS/MS), select the [M+H]⁺ ion (m/z 174) as the precursor and apply collision-induced dissociation (CID) to generate product ions.
-
-
Instrumentation (EI-MS) :
-
Use a mass spectrometer with an EI source, often coupled with a Gas Chromatography (GC) inlet or a direct insertion probe.
-
Introduce the sample into the high-vacuum source.
-
Acquire the spectrum using a standard electron energy of 70 eV.
-
Fragmentation Pathway Visualization
Caption: Proposed ESI fragmentation of this compound.
Integrated Workflow for Structural Confirmation
The true power of these techniques is realized when they are used in concert. NMR provides the detailed bonding framework, while MS confirms the molecular weight and provides complementary structural data through fragmentation.
Sources
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Experimental Setup for Studying the Reaction Kinetics of Dimethanesulfonamide
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup to study the reaction kinetics of Dimethanesulfonamide. The protocols detailed herein are designed to elucidate reaction rates, determine rate laws, and investigate the influence of critical parameters such as pH and temperature. By integrating principles of chemical kinetics with modern analytical techniques, this guide offers a self-validating framework for generating high-quality, reproducible data essential for understanding the stability, degradation pathways, and overall behavior of this compound in various environments.
Introduction: The Scientific Imperative
This compound, as a member of the sulfonamide class of compounds, is of significant interest in pharmaceutical research and development. Understanding its reaction kinetics is paramount for several reasons:
-
Stability and Shelf-life: Kinetic data are fundamental to predicting the chemical stability of a drug substance, informing storage conditions and shelf-life.
-
Degradation Pathways: Identifying the rate and mechanism of degradation is crucial for characterizing potential impurities and ensuring patient safety.
-
Pharmacokinetics: The rate at which a compound degrades under physiological conditions (pH, temperature) can influence its bioavailability and efficacy.
-
Environmental Fate: For many sulfonamides used as antibiotics, their persistence and degradation in the environment are critical areas of study, with hydrolysis being a primary abiotic degradation pathway.[1]
This application note moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a deeper understanding of the system under investigation. The primary focus will be on hydrolysis, a common degradation route for sulfonamides, which can be catalyzed by both acid and base.[1][2][3]
Foundational Principles of Reaction Kinetics
A kinetic study aims to quantify the rate of a reaction and determine its dependence on the concentration of reactants and other parameters. The rate of reaction is expressed by a rate law , generally in the form:
Rate = k[A]m[B]n
Where:
-
k is the rate constant, a proportionality constant that is temperature-dependent.
-
[A] and [B] are the molar concentrations of the reactants.
-
m and n are the orders of the reaction with respect to each reactant, which must be determined experimentally.[4]
The effect of temperature on the rate constant is described by the Arrhenius equation :
k = A * e(-Ea/RT)
Where:
-
A is the pre-exponential factor.
-
Ea is the activation energy.
-
R is the universal gas constant.
-
T is the absolute temperature (in Kelvin).
By systematically varying concentration and temperature, we can fully characterize the kinetic profile of this compound.
Experimental Design and Setup
A successful kinetic study relies on careful planning and a well-controlled experimental environment.
Materials and Equipment
| Category | Item | Purpose/Specification |
| Reagents | This compound | High purity standard (>95%) |
| Buffer Salts (Phosphate, Acetate, Borate) | For preparing aqueous buffers across a range of pH values (e.g., pH 4, 7, 9). | |
| Hydrochloric Acid (HCl) & Sodium Hydroxide (NaOH) | For pH adjustment. | |
| Acetonitrile/Methanol (HPLC Grade) | Solvents for stock solutions and mobile phase. | |
| Deionized Water (Type I) | For preparing all aqueous solutions. | |
| Equipment | Thermostated Reaction Vessel or Water Bath | To maintain a constant and precise reaction temperature. |
| Calibrated pH Meter | For accurate preparation of buffer solutions. | |
| Analytical Balance | For precise weighing of reagents. | |
| Magnetic Stirrer and Stir Bars | To ensure homogeneity of the reaction mixture. | |
| Volumetric Glassware (Flasks, Pipettes) | Class A for accurate solution preparation. | |
| Syringes and Syringe Filters | For sample collection and preparation prior to analysis. | |
| Autosampler Vials | For holding samples for automated analysis. | |
| Analytical | HPLC with UV or LC-MS/MS System | For quantification of this compound. LC-MS/MS is preferred for high sensitivity and selectivity.[5][6] |
Safety Precautions
Handling this compound and associated chemicals requires adherence to good laboratory practices.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[7][8]
-
Handling: Avoid creating dust.[9] Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents and highly acidic or alkaline materials to prevent exothermic reactions.[7]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
General Experimental Workflow
The overall process involves preparing solutions, running the reaction under controlled conditions, sampling over time, and analyzing the samples to determine the concentration of the remaining reactant.
Detailed Experimental Protocols
Protocol 1: Determination of Reaction Order and Rate Constant at a Fixed pH and Temperature
This protocol uses the method of initial rates to determine the reaction order with respect to this compound. The experiment is repeated with different initial concentrations of the reactant.
Step 1: Solution Preparation
-
This compound Stock Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL Class A volumetric flask. Fill to the mark and mix thoroughly.
-
Buffer Preparation (e.g., pH 7.0 Phosphate Buffer): Prepare a 0.1 M phosphate buffer and adjust the pH to 7.00 ± 0.05 using a calibrated pH meter. Prepare a sufficient volume for all planned experiments.
Step 2: Reaction Setup and Execution
-
Temperature Equilibration: Place 99 mL of the pH 7.0 buffer into a jacketed reaction vessel connected to a circulating water bath set to the desired temperature (e.g., 50°C). Allow the buffer to equilibrate for at least 30 minutes. Ensure gentle stirring.
-
Reaction Initiation (Run 1): To initiate the reaction, add 1.0 mL of the this compound stock solution to the equilibrated buffer. This will give an initial concentration of ~100 µg/mL. Start a timer immediately upon addition (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 1.0 mL aliquot from the reaction mixture.
-
Quenching: Immediately transfer the aliquot into an autosampler vial containing 1.0 mL of a quenching solution (e.g., the mobile phase at a low temperature). This dilution effectively stops the reaction. Store samples at 4°C until analysis.
Step 3: Repeat for Different Initial Concentrations
-
Repeat Step 2, but vary the initial concentration of this compound. For example, add 0.5 mL of stock solution to 99.5 mL of buffer for an initial concentration of ~50 µg/mL (Run 2).
Step 4: Sample Analysis by LC-MS/MS
-
Instrumentation: Use a validated LC-MS/MS method for the quantification of this compound.[5] High-performance liquid chromatography (HPLC) with UV detection can also be used, but may be less specific.[6][10]
-
Example LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Detection: Tandem mass spectrometry using Multiple Reaction Monitoring (MRM) for optimal selectivity.
-
-
Calibration: Prepare a set of calibration standards from the stock solution and analyze them to generate a calibration curve.
-
Quantification: Analyze the collected samples and use the calibration curve to determine the concentration of this compound at each time point.
Protocol 2: Investigating the Effect of Temperature and pH
-
Temperature Dependence: Repeat Protocol 1 (at a single, constant concentration) at a minimum of three additional temperatures (e.g., 40°C, 60°C, 70°C). This will allow for the determination of the activation energy.
-
pH Dependence: Repeat Protocol 1 (at a single, constant temperature) using buffers of different pH values (e.g., pH 4.0 and pH 9.0). This will reveal if the reaction is subject to acid or base catalysis, a known phenomenon for sulfonamide hydrolysis.[2]
Data Analysis and Presentation
Systematic analysis of the collected data is essential to extract kinetic parameters.
Data Organization
Summarize your quantitative results in clear, well-structured tables.
Table 1: Concentration vs. Time Data (Example for pH 7, 50°C)
| Time (min) | [this compound] Run 1 (µg/mL) | [this compound] Run 2 (µg/mL) |
|---|---|---|
| 0 | 100.2 | 50.1 |
| 5 | 98.5 | 49.3 |
| 15 | 95.1 | 47.5 |
| 30 | 90.3 | 45.2 |
| 60 | 81.5 | 40.8 |
| 120 | 66.4 | 33.3 |
| 240 | 44.1 | 22.1 |
Determining Reaction Order and Rate Constant
-
Plot the Data: For each run, plot Concentration vs. Time. The initial rate is the absolute value of the initial slope of this curve.
-
Integral Method: To determine the reaction order, plot:
-
[A] vs. time (linear for zero-order)
-
ln[A] vs. time (linear for first-order)
-
1/[A] vs. time (linear for second-order) The plot that yields a straight line indicates the order of the reaction. The rate constant, k, is derived from the slope of the linear plot.
-
Determining Activation Energy
-
Calculate the rate constant, k, at each temperature investigated.
-
Create an Arrhenius plot of ln(k) vs. 1/T (where T is in Kelvin).
-
The data should fall on a straight line where: Slope = -Ea/R .
-
Calculate the activation energy (Ea) from the slope.
Troubleshooting and Key Considerations
-
Solubility Issues: If this compound has low aqueous solubility, consider using a co-solvent. However, be aware that this can affect the reaction kinetics.
-
Reaction Rate: If the reaction is too fast, decrease the temperature or use lower concentrations. If it is too slow, increase the temperature. A half-life of several hours is often ideal for convenient sampling.
-
Analytical Method Validation: Ensure the analytical method is properly validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure trustworthy results.[5]
-
Buffer Effects: Be aware that buffer species themselves can sometimes participate in the reaction (general acid/base catalysis). Using different buffer systems at the same pH can test for this.
Conclusion
The experimental framework detailed in this application note provides a comprehensive and scientifically rigorous approach to studying the reaction kinetics of this compound. By carefully controlling experimental variables, employing precise analytical techniques, and systematically analyzing the resulting data, researchers can obtain reliable kinetic parameters. This information is invaluable for predicting the compound's stability, understanding its degradation mechanisms, and supporting its development as a safe and effective pharmaceutical agent.
References
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
- Fisher Scientific. (2025).
- ResearchGate. (2025). Reactivity and Mechanism in the Hydrolysis of β-Sultams.
- BenchChem. (2025).
- Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- ResearchGate. (2025).
- Deli, E., et al. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
- Santa Cruz Biotechnology. (n.d.).
- Thermo Fisher Scientific. (2009).
- YMER. (n.d.).
- BenchChem. (2025).
- MIT OpenCourseWare. (2020). 27.
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Protocol for the Purification of Dimethanesulfonamide by Recrystallization
Abstract
This comprehensive guide details a robust protocol for the purification of Dimethanesulfonamide via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document provides a step-by-step methodology grounded in the fundamental principles of crystallization. It covers solvent selection, the purification workflow, and methods for verifying purity. The causality behind each experimental step is explained to empower users to adapt and troubleshoot the process effectively.
Introduction: The Rationale for Recrystallization
This compound is a compound of interest in various chemical and pharmaceutical research areas. As with any synthetically derived substance, the crude product often contains impurities that can compromise the results of downstream applications. These impurities may include unreacted starting materials, byproducts, or residual solvents. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1]
The principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent system.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but extensively at an elevated temperature.[3] Impurities, conversely, should either be highly soluble at all temperatures or nearly insoluble even at high temperatures.
This process involves dissolving the impure solid in a minimum amount of a hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice. Soluble impurities are excluded from this growing lattice and remain in the cooled solvent (mother liquor).[1] The final pure crystals are then isolated by filtration.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is critical for designing an effective purification protocol. Key properties for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂H₇NO₄S₂ | N/A |
| Molecular Weight | 173.21 g/mol | N/A |
| Melting Point | Data not available; must be determined experimentally. | N/A |
| Appearance | Typically a white to off-white crystalline solid. | N/A |
| General Solubility | As a sulfonamide, it is a polar molecule. Expected to be soluble in polar solvents. | N/A |
Note: The melting point of the purified product is a crucial indicator of its purity. A sharp melting point range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[2]
Strategic Solvent Selection
The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should meet the following criteria:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[2]
-
Impurity Solubility Profile: Impurities should be either completely soluble at all temperatures or insoluble in the hot solvent.
-
Chemical Inertness: The solvent must not react with the this compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
Given the polar nature of the sulfonamide group, polar solvents are logical starting points for screening. A two-solvent (or solvent/anti-solvent) system is often effective for sulfonamides.[3][5] In this system, the compound is dissolved in a "good" solvent in which it is highly soluble, and a miscible "anti-solvent" in which it is insoluble is added to induce crystallization.[5]
Recommended Solvents for Screening:
-
Single Solvents: Water, Ethanol, Methanol, Isopropanol, Acetone.
-
Solvent/Anti-Solvent Pairs: Ethanol/Water, Isopropanol/Water, Acetone/Water.
A 70% isopropanol-water solution has been shown to be effective for the recrystallization of other sulfonamides and is a highly recommended starting point.[5]
Experimental Workflow
The following diagram outlines the complete workflow for the purification of this compound.
Caption: Workflow for the Purification of this compound.
Detailed Step-by-Step Protocol
This protocol assumes the use of a single-solvent system. Adjustments for a two-solvent system are noted where applicable.
5.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., 70% Isopropanol/Water)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Watch glass
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Glass stir rod
-
Ice bath
-
Drying oven or desiccator
5.2. Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask with a magnetic stir bar.
-
Add a small portion of the chosen solvent (e.g., 10-15 mL of 70% isopropanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent in small increments until the solid just dissolves completely at or near the boiling point.[1] Causality: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the yield as more of the compound will remain dissolved upon cooling.[5]
-
-
Hot Gravity Filtration (Optional):
-
This step is necessary only if insoluble impurities (e.g., dust, solid byproducts) or colored impurities (if using decolorizing carbon) are present.
-
Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.
-
Quickly pour the hot, saturated solution through the filter paper.
-
Causality: The apparatus must be kept hot to prevent premature crystallization of the product in the funnel. A stemless funnel is used to prevent crystal formation in a narrow stem.
-
-
Crystallization:
-
Remove the flask containing the clear filtrate from the heat source. Cover it with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[3]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent.
-
Causality: The wash step removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the redissolving of the purified product crystals.[1]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them completely in a low-temperature oven or a desiccator until a constant weight is achieved.
-
Troubleshooting and Purity Assessment
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Re-heat the solution and boil off some of the solvent. Alternatively, if using a solvent pair, add a small amount of anti-solvent dropwise until turbidity persists.[3][5] |
| The cooling process is too slow or incomplete. | Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a "seed crystal" of pure compound if available. Ensure the flask is thoroughly cooled in an ice bath.[2][3] | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. The crude product is highly impure. | Re-heat the solution to dissolve the oil, add more hot solvent, and allow it to cool more slowly. Consider a preliminary purification step (e.g., column chromatography) if the starting material is very impure.[5] |
| Low Recovery Yield. | Too much solvent was used. Premature crystallization during hot filtration. Incomplete cooling. | Use the minimum amount of solvent. Ensure the filtration apparatus is pre-heated. Cool the filtrate in an ice bath for an adequate amount of time.[5] |
| Crystals appear foamy or needle-like. | Crystallization occurred too rapidly. | Ensure slow, undisturbed cooling. Stirring during crystallization can sometimes influence crystal habit.[6] |
Purity Assessment: The purity of the final product should be assessed by taking its melting point. A narrow range (e.g., 1-2°C) that is unchanged upon a second recrystallization indicates a high degree of purity. Further analysis can be performed using techniques like NMR spectroscopy or HPLC.
References
Sources
Application Note: The Strategic Use of Dimethanesulfonamide in Modern Analytical Method Development
Introduction: The Role of Dimethanesulfonamide in Analytical Chemistry
This compound, also known as methanesulfonamide, is a simple yet versatile molecule that has found a critical niche in the development of robust and reliable analytical methods. While structurally related to the broad class of sulfonamide antibacterials, its primary utility in the modern analytical laboratory is not as a therapeutic agent but as a crucial tool for ensuring data integrity and accuracy.[1][2] Its predictable chemical behavior, stability, and distinct structure make it an excellent candidate for use as an internal standard and a reference material in complex analytical workflows, particularly within the pharmaceutical and biomedical sectors.
This document serves as a technical guide for researchers, analytical scientists, and drug development professionals. It provides in-depth protocols and the scientific rationale for leveraging this compound to develop and validate high-performance analytical methods, with a focus on liquid chromatography.
Physicochemical Properties
Understanding the fundamental properties of this compound is essential for its effective implementation. These characteristics dictate its behavior during sample preparation, chromatographic separation, and detection.
| Property | Value | Source/Rationale |
| Chemical Formula | C₂H₇NO₂S | |
| Molecular Weight | 109.15 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 88-91 °C | |
| pKa | ~10.1 | Indicates weakly acidic nature, relevant for pH selection in RP-HPLC. |
| Solubility | Soluble in water, methanol, acetonitrile | High polarity allows for flexibility in solvent choice for sample and standard preparation. |
| Chemical Stability | Stable under typical analytical conditions | A key requirement for a reliable internal standard.[3] |
Core Application: this compound as an Internal Standard in HPLC-UV Analysis
The most powerful application of this compound is as an internal standard (IS) in quantitative analysis. An IS is a compound of known concentration added to all samples, calibration standards, and quality controls to correct for variability during the analytical process.[4][5]
The Rationale: Why this compound Excels as an Internal Standard
The selection of an internal standard is a critical decision in method development.[4] this compound is an exemplary choice for the analysis of many polar small molecule drugs for several key reasons:
-
Structural Uniqueness: It is structurally distinct from most active pharmaceutical ingredients (APIs), minimizing the risk of chromatographic co-elution or detector interference.
-
Chromatographic Behavior: Its high polarity results in early elution on reversed-phase (RP) columns, placing it in a clean region of the chromatogram, away from the analyte of interest and complex matrix components.
-
Chemical Inertness: It does not typically interact with common analytes or sample matrices, ensuring its response is independent of variations in sample composition.
-
Commercial Availability & Purity: High-purity reference material is readily available, which is a prerequisite for its use as a standard.
-
UV Absorbance: While it lacks a strong chromophore, it possesses sufficient UV absorbance at lower wavelengths (~200-210 nm) for reliable detection, which is suitable for methods where the primary analyte also requires low-wavelength detection.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Decision workflow for selecting an internal standard."
Protocol: Quantitative Analysis of Metformin HCl in a Drug Product using HPLC-UV with this compound as an Internal Standard
This protocol outlines the development and validation of a simple, robust isocratic HPLC-UV method for the quantification of Metformin Hydrochloride, a highly polar drug, using this compound as an internal standard.
Objective
To accurately quantify the amount of Metformin HCl in a finished tablet formulation, demonstrating the method's adherence to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[6][7][8]
Materials and Reagents
-
Metformin HCl Reference Standard (USP or equivalent)
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
Deionized Water (>18 MΩ·cm)
-
Metformin HCl 500 mg tablets
Instrumentation and Chromatographic Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD | Standard robust system for QC environments. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | A workhorse column providing good retention and peak shape for polar compounds. |
| Mobile Phase | 25mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (95:5 v/v) | High aqueous content is necessary to retain the polar analytes. pH 3.0 ensures Metformin (pKa ~12.4) is fully ionized for good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak symmetry. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection | UV Diode Array Detector (DAD) at 205 nm | Low wavelength is required for both compounds. A DAD allows for peak purity assessment. |
| Internal Standard | This compound | Early eluting, well-resolved from Metformin and excipients. |
| Run Time | 10 minutes | Sufficient to elute both compounds and any potential impurities. |
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm filter.
-
Internal Standard (IS) Stock Solution (500 µg/mL): Accurately weigh ~25 mg of this compound and dissolve in a 50 mL volumetric flask with the mobile phase.
-
Metformin HCl Stock Solution (1000 µg/mL): Accurately weigh ~50 mg of Metformin HCl reference standard and dissolve in a 50 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Metformin HCl stock solution and adding a constant amount of the IS stock solution. For example, to prepare a 100 µg/mL standard, pipette 5.0 mL of Metformin stock and 5.0 mL of IS stock into a 50 mL flask and dilute to volume with the mobile phase. This results in a final IS concentration of 50 µg/mL in all standards and samples.
Sample Preparation Protocol
-
Tablet Powder Composite: Weigh and finely powder no fewer than 20 Metformin HCl tablets.
-
Extraction: Accurately weigh a portion of the powder equivalent to 100 mg of Metformin HCl into a 100 mL volumetric flask.
-
Internal Standard Addition: Add 10.0 mL of the IS Stock Solution (500 µg/mL) to the flask.
-
Dissolution: Add ~70 mL of mobile phase. Sonicate for 15 minutes, then shake mechanically for 15 minutes to ensure complete dissolution of the API.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the mobile phase.
-
Filtration: Filter a portion of the solution through a 0.45 µm PVDF syringe filter into an HPLC vial. The final expected concentration is 1000 µg/mL Metformin and 50 µg/mL IS.
-
Final Dilution: Perform a 1:10 dilution of the filtered sample into a new HPLC vial (e.g., 100 µL of sample + 900 µL of mobile phase) to bring the Metformin concentration to 100 µg/mL, matching the mid-point of the calibration curve.
dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, width=7.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for sample preparation with internal standard."
Method Validation According to ICH Q2(R2)
A validated analytical method provides assurance that it is suitable for its intended purpose.[6][7][9] The use of an internal standard like this compound strengthens the validation by ensuring consistency across different preparations and injections.
Validation Parameters & Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (mobile phase), placebo (excipients), IS solution, and analyte solution. | No interfering peaks at the retention times of Metformin or this compound. Peak purity index > 0.999. |
| Linearity | Analyze 5-7 calibration standards (e.g., 20-200 µg/mL Metformin). Plot the peak area ratio (Analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Accuracy | Analyze placebo spiked with Metformin at 3 levels (80%, 100%, 120% of nominal concentration), in triplicate. | Mean recovery should be 98.0% - 102.0% at each level. |
| Precision | Repeatability: 6 replicate preparations of the same sample. Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. RSD between analysts ≤ 3.0%. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the nominal test concentration. |
| Robustness | Intentionally vary parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase organic content ±2%). | Peak area ratio should remain consistent (RSD ≤ 5.0%). System suitability must pass. |
Interpreting Results with an Internal Standard
The core of the IS method is the calculation of the Response Factor (RF) or the use of a calibration curve based on ratios.[4]
-
Calibration: The calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area (Area_Analyte / Area_IS) against the analyte concentration.
-
Quantification: The concentration of the analyte in an unknown sample is calculated using the same ratio from the sample chromatogram and interpolating from the linear regression equation of the calibration curve.
This ratio-based approach effectively cancels out variations. For example, if a smaller injection volume occurs, the peak areas of both the analyte and the IS will decrease proportionally, but their ratio will remain constant, preserving the accuracy of the quantified result.[5]
Conclusion
This compound serves as a model internal standard for the development of robust and reliable analytical methods, particularly in the challenging domain of polar molecule analysis by reversed-phase HPLC. Its physicochemical properties provide for clean, early elution and minimal interference, while its stability ensures consistent performance. By incorporating this compound into a method and following rigorous validation protocols based on ICH guidelines, analytical laboratories can produce highly accurate and defensible quantitative data, ensuring the quality and safety of pharmaceutical products.
References
- U.S. Food and Drug Administration. (2020). Review of Analytical Methods for Sulfonamides.
- YMER, S. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review.
- Pistos, C., et al. (n.d.). HPLC Method Development and Validation for the Determination of Sulfonamides Residues in Milk Samples.
-
National Agricultural Library. (n.d.). Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Available at: [Link]
-
ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. Available at: [Link]
-
PubMed. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Available at: [Link]
-
ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available at: [Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available at: [Link]
-
gChem Global. (n.d.). DMSO Physical Properties. Available at: [Link]
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- 9. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing Dimethanesulfonamide Synthesis
Welcome to the technical support center for Dimethanesulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of their synthesis. Here, we move beyond simple protocols to explore the underlying principles, offering a troubleshooting framework rooted in chemical causality to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the synthesis of this compound, which typically involves the N-sulfonylation of methanesulfonamide with methanesulfonyl chloride.
Q1: What is the most common cause of low yields in this compound synthesis?
A1: The most frequent cause of low yield is the degradation of the key electrophile, methanesulfonyl chloride (MsCl), due to hydrolysis. MsCl is highly sensitive to moisture and will readily react with water to form methanesulfonic acid, which is unreactive in this context.[1] Ensuring strictly anhydrous reaction conditions is the single most critical factor for success.
Q2: Why is the choice of base so important in this reaction?
A2: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to drive the reaction to completion.[1] The base prevents the protonation and deactivation of the methanesulfonamide nucleophile. A non-nucleophilic, sterically hindered base like triethylamine or pyridine is preferred to avoid competition with the methanesulfonamide in attacking the methanesulfonyl chloride.[1][2]
Q3: My reaction has stalled and is not proceeding to completion. What should I check first?
A3: First, verify the quality of your methanesulfonyl chloride; using a fresh or properly stored bottle is recommended.[1] Second, ensure you have used at least one full equivalent of base to scavenge the HCl produced. An insufficient amount of base is a common reason for stalled reactions.
Q4: Can I use an inorganic base like sodium hydroxide?
A4: While aqueous bases can be used in some sulfonamide syntheses (Schotten-Baumann conditions), it is generally not recommended for this specific reaction.[1] The presence of water will promote the hydrolysis of methanesulfonyl chloride, significantly reducing the yield of the desired product.
Synthesis Reaction Overview
The synthesis of this compound, or bis(methanesulfonyl)amine, is an N-sulfonylation reaction. Methanesulfonamide acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.
Caption: Reaction pathway for this compound synthesis.
In-Depth Troubleshooting Guide
This guide is structured to follow the experimental workflow, addressing specific issues you might encounter at each stage.
Part 1: Reagents and Starting Materials
Q: My yield is consistently low despite following the protocol. Could my starting materials be the issue?
A: Absolutely. The purity and integrity of your starting materials are paramount.
-
Methanesulfonyl Chloride (MsCl): This is the most likely culprit. MsCl is highly susceptible to hydrolysis.
-
Cause: Exposure to atmospheric moisture during storage or handling. Old bottles are particularly suspect.[1]
-
Solution:
-
Use Fresh Reagent: Always use MsCl from a freshly opened bottle if possible.
-
Proper Storage: Store in a desiccator under an inert atmosphere (Nitrogen or Argon).
-
Verification: If in doubt, the purity can be checked via titration or NMR, but using a fresh bottle is often the most practical solution.
-
-
-
Methanesulfonamide: The purity of your nucleophile is also critical.
-
Cause: Impurities from its synthesis (e.g., residual ammonium chloride) or degradation over time.
-
Solution:
-
-
Solvent and Base:
-
Cause: Using "wet" or non-anhydrous solvents and bases.
-
Solution:
-
Use Anhydrous Grade Solvents: Purchase anhydrous solvents (e.g., Dichloromethane, THF) packaged under an inert atmosphere.[1]
-
Dry Solvents: If necessary, dry solvents using standard laboratory procedures (e.g., distillation over a suitable drying agent).
-
Distill Bases: Distill liquid bases like triethylamine from a drying agent (e.g., CaH₂) before use to remove water and other impurities.
-
-
Part 2: Reaction Conditions
Q: I've confirmed my reagents are pure and dry, but my yield is still suboptimal. How can I optimize the reaction conditions?
A: Fine-tuning reaction parameters is the next logical step. The interplay between temperature, stoichiometry, and reaction time is crucial.
| Parameter | Impact on Yield | Recommendations & Rationale |
| Temperature | High temperatures can promote side reactions and degradation. Low temperatures slow the reaction rate. | Initiate the reaction at 0 °C. The reaction is exothermic; slow, dropwise addition of MsCl to the cooled solution of methanesulfonamide and base is critical to control the temperature.[2] After addition, allow the mixture to warm to room temperature to ensure it proceeds to completion.[4] |
| Stoichiometry | Incorrect ratios lead to incomplete conversion or side products. | Use a slight excess of Methanesulfonyl Chloride (1.05-1.1 eq). This helps to drive the reaction to completion, ensuring all the primary methanesulfonamide is consumed. A larger excess should be avoided as it complicates purification. |
| Base Equivalents | Insufficient base will halt the reaction. | Use at least 1.1-1.2 equivalents of base. This ensures complete neutralization of the generated HCl and accounts for any minor impurities in the base itself. |
| Solvent Choice | The solvent must dissolve reactants without participating in the reaction. | Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. [1] They are inert under these conditions and effectively dissolve both the reactants and intermediates. Nitroalkanes like nitroethane have also been reported to be effective, as they can facilitate the precipitation of the byproduct salt.[5][6] |
graph TD { A[Start: Low Yield] --> B{Reagents Pure & Anhydrous?}; B -- No --> C[Purify/Replace Reagents]; C --> D[Re-run Experiment]; B -- Yes --> E{Reaction Conditions Optimal?}; E -- No --> F[Adjust Temperature, Stoichiometry, Solvent]; F --> D; E -- Yes --> G{Work-up & Purification Efficient?}; G -- No --> H[Optimize Extraction & Recrystallization]; H --> I[Analyze Product Purity]; G -- Yes --> I; D --> A;// Styling style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:1px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:1px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:1px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF
}
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Reactions Involving Dimethanesulfonamide
Welcome to the Technical Support Center for Dimethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered in chemical reactions involving this versatile reagent. Here, we synthesize technical accuracy with field-proven insights to help you navigate your experimental challenges.
Section 1: Troubleshooting Common Reaction Issues
This section addresses specific problems that may arise during reactions with this compound, offering explanations for the underlying causes and providing actionable solutions.
Low or No Yield in N-Alkylation Reactions
Question: My N-alkylation of a primary/secondary amine with an alkyl halide using this compound chemistry is resulting in low or no desired product. What are the likely causes and how can I resolve this?
Answer: Low yields in N-alkylation reactions involving this compound are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for success.
-
Inadequate Deprotonation of this compound: For this compound to act as a nucleophile, its acidic proton must be removed by a suitable base. Incomplete deprotonation will result in unreacted starting material.
-
Causality: The pKa of the N-H bond in this compound is a key consideration. A base that is not strong enough to effectively deprotonate it will lead to a low concentration of the active nucleophile.
-
Solution:
-
Base Selection: Employ a sufficiently strong base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or stronger non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The choice of base can significantly impact the reaction outcome.
-
Anhydrous Conditions: Ensure strict anhydrous conditions. Any moisture present will react with the base and can hydrolyze the alkylating agent, reducing the overall yield.[1][2] All glassware should be thoroughly dried, and the use of anhydrous solvents is highly recommended.
-
-
-
Poor Reactivity of the Alkylating Agent: The nature of the alkylating agent plays a critical role in the success of the reaction.
-
Causality: Steric hindrance around the electrophilic carbon can impede the approach of the this compound anion. The nature of the leaving group also dictates the reaction rate.
-
Solution:
-
Leaving Group: The reactivity of alkyl halides follows the general trend: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: For sterically hindered alkyl halides, you may need to employ more forcing reaction conditions, such as higher temperatures and longer reaction times. However, be mindful of potential side reactions at elevated temperatures.
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice are critical parameters that must be optimized.
-
Causality: The reaction may have a significant activation energy barrier that is not overcome at lower temperatures. The solvent influences the solubility of reactants and the stabilization of charged intermediates.
-
Solution:
-
Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
-
Solvent: Polar aprotic solvents such as DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), and acetonitrile are generally preferred for N-alkylation reactions as they can effectively solvate the cation of the base without interfering with the nucleophile.[3]
-
-
Formation of N,N-Dialkylated Byproducts
Question: I am observing a significant amount of the N,N-dialkylated product in my reaction with a primary amine. How can I favor mono-alkylation?
Answer: The formation of dialkylated products is a common side reaction when working with primary amines and this compound. The mono-alkylated product still possesses an acidic proton and can be further deprotonated and alkylated.
-
Stoichiometry Control: The ratio of reactants is a key factor in controlling the extent of alkylation.
-
Causality: An excess of the alkylating agent will drive the reaction towards the thermodynamically more stable dialkylated product.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.
-
-
Reaction Kinetics: The rate of addition of the alkylating agent can influence the product distribution.
-
Causality: Adding the alkylating agent all at once creates a high initial concentration, increasing the likelihood of the mono-alkylated product reacting again before all the starting primary amine has reacted.
-
Solution: Employ slow addition of the alkylating agent to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine.
-
Hydrolysis of Sulfonyl Chloride Precursors
Question: When preparing this compound derivatives from sulfonyl chlorides, I am getting low yields and isolating the corresponding sulfonic acid. What is happening?
Answer: Sulfonyl chlorides are highly reactive electrophiles and are very susceptible to hydrolysis.
-
Moisture Sensitivity: The primary cause of low yields in reactions involving sulfonyl chlorides is their reaction with water.
-
Causality: Water acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the unreactive sulfonic acid.[1][2]
-
Solution:
-
Anhydrous Conditions: It is imperative to work under strictly anhydrous conditions. Oven-dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify the existing stock if it has been opened for a long time. The quality of the sulfonyl chloride is critical for a successful reaction.[3]
-
-
Section 2: Purification Challenges
This section provides guidance on overcoming common difficulties encountered during the purification of this compound and its derivatives.
Question: I am struggling to purify my this compound product. What are the recommended methods?
Answer: The purification strategy will depend on the physical properties of your product (solid or oil) and the nature of the impurities.
-
Recrystallization for Solid Products: Recrystallization is often the most effective method for purifying solid sulfonamides.
-
Causality: This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find an appropriate one. An ideal solvent will dissolve your compound at an elevated temperature but will have low solubility at room temperature, while the impurities remain in solution. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1]
-
-
-
Column Chromatography: For oils or solids that are difficult to recrystallize, column chromatography is the method of choice.
-
Causality: This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
-
Solution:
-
Mobile Phase Optimization: The choice of the mobile phase is critical for achieving good separation. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Systematically varying the ratio of these solvents will allow you to optimize the separation.
-
Co-elution Issues: If your product is co-eluting with impurities, try adjusting the polarity of the mobile phase. Decreasing the polarity will generally increase the retention time on a normal-phase column, potentially improving separation.[4]
-
-
| Purification Method | Best For | Key Considerations |
| Recrystallization | Crystalline Solids | Solvent selection is crucial for good recovery and purity. |
| Column Chromatography | Oils or non-crystalline solids | Requires careful optimization of the mobile phase for effective separation. |
Section 3: Handling and Safety
Question: What are the key safety precautions I should take when working with sulfonyl chlorides to synthesize this compound derivatives?
Answer: Sulfonyl chlorides are hazardous reagents and must be handled with appropriate safety measures.
-
Corrosive and Moisture-Sensitive: Sulfonyl chlorides react with water, including moisture in the air and on skin, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[5][6]
-
Emergency Procedures:
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Eye Contact: If the substance gets into the eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]
-
Spills: In case of a spill, evacuate the area and use an inert absorbent material to clean it up. Do not use water.[7]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound?
A1: The solubility of this compound is dependent on the solvent. It is generally soluble in polar aprotic solvents like DMSO and DMF. Its solubility in common organic solvents like alcohols and esters increases with temperature. For quantitative data, refer to specialized chemical literature.
Q2: Can this compound be used as a protecting group?
A2: Yes, the methanesulfonamide group (formed from methanesulfonyl chloride) is a robust protecting group for amines. It is very stable to a wide range of reaction conditions, which can be advantageous in multi-step syntheses. However, this high stability also means that deprotection can be challenging and often requires harsh reductive conditions.[8]
Q3: What are the potential decomposition pathways for DMSO when used as a solvent at high temperatures?
A3: At elevated temperatures, particularly in the presence of acids or other additives, DMSO can decompose.[9][10][11] The decomposition pathways can be complex and may generate various byproducts. It is crucial to be aware of the thermal stability of your reaction mixture when using DMSO as a high-boiling solvent.
Q4: How can I monitor the progress of my reaction involving this compound?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring reaction progress. LC-MS is particularly powerful as it provides information about the mass of the reactants, products, and any byproducts, aiding in their identification.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound Moiety
This protocol provides a general starting point. Optimization of stoichiometry, base, solvent, and temperature will be necessary for specific substrates.
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 equiv) and anhydrous DMF (appropriate volume to dissolve the amine).
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Troubleshooting Low Yield in N-Alkylation
Caption: Decision tree for troubleshooting low yields in N-alkylation reactions.
Controlling Mono- vs. Di-alkylation
Caption: Factors influencing mono- vs. di-alkylation in N-alkylation reactions.
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Zhao, K., Fang, Z., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry.
- Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives.
- Sanz, A., Carril, A. M. G., Matía, M. P., Novella, J. L., & Alvarez-Buillab, J. (2025). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity.
- BenchChem. (2025). Application Notes and Protocols: Methanesulfonamide as a Protecting Group for Amines. BenchChem.
- (N.A.). (N.D.).
- (N.A.). (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- International Chemical Safety Cards (ICSCs). (N.D.). ICSC 0198 - SULPHURYL CHLORIDE.
- (N.A.). (N.D.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids.
- (N.A.). (2024).
- Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Figshare.
- (N.A.). (N.D.). Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin.
- (N.A.). (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- CymitQuimica. (2010).
- CAMEO Chemicals - NOAA. (N.D.). SULFURYL CHLORIDE.
- (N.A.). (N.D.). 1768 - Hazardous Substance Fact Sheet.
- (N.A.). (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry on Reddit.
- BenchChem. (2025).
- BenchChem. (2025).
- (N.A.). (N.D.). Protecting Groups - Organic Synthesis.
- (N.A.). (N.D.).
- (N.A.). (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH.
- (N.A.). (2024).
- (N.A.). (2014). Sulfonyl Protective Groups.
- (N.A.). (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- (N.A.). (2025). What Makes A Good Leaving Group. Master Organic Chemistry.
- Sati, B., et al. (N.D.).
- Thomas, G. T., et al. (2018). Confounding contaminants in mass spectrometric reaction monitoring. ChemRxiv.
- (N.A.). (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- (N.A.). (2023).
- (N.A.). (2021). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION.
- (N.A.). (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed Central.
- Law, K. P., & Lim, Y. P. (2013). Recent advances in mass spectrometry: data independent analysis and hyper reaction monitoring. Expert Review of Proteomics, 10(6), 551-66.
- (N.A.). (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC - NIH.
- (N.A.). (2022).
- (N.A.). (2023). Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry. Catalysis Science & Technology (RSC Publishing).
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Technical Support Center: Optimization of Dimethanesulfonamide-Mediated Couplings
Welcome to the technical support center for dimethanesulfonamide-mediated coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for successful and reproducible outcomes.
Introduction to this compound-Mediated Couplings
This compound and its derivatives, such as methanesulfonyl chloride (Ms-Cl), are versatile and efficient reagents for amide bond formation. This method is particularly valuable for coupling challenging substrates, including sterically hindered amino acids and weakly nucleophilic amines, where other standard coupling methods may fall short. The reaction is believed to proceed through a mixed anhydride intermediate, offering high yields and minimal racemization when optimized correctly.
This guide will walk you through the critical parameters of this coupling reaction, providing a systematic approach to optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the this compound-mediated coupling reaction?
The reaction is initiated by the activation of a carboxylic acid with a methanesulfonyl derivative, typically methanesulfonyl chloride (Ms-Cl), in the presence of a suitable base. This forms a highly reactive mixed anhydride intermediate. The subsequent nucleophilic attack by an amine on this intermediate leads to the formation of the desired amide bond and the release of a methanesulfonate salt.
Q2: Which base should I choose for my reaction, and how much should I use?
The choice of base is critical for the successful activation of the carboxylic acid and for scavenging the acid produced during the reaction. Tertiary amines, such as triethylamine (TEA) or diisopropylethylamine (DIEA), are commonly used.
-
Rationale: These bases are generally non-nucleophilic and have appropriate pKa values to deprotonate the carboxylic acid without competing in the coupling reaction.
-
Stoichiometry: Typically, 1.1 to 1.5 equivalents of the base are used relative to the carboxylic acid. An excess of base can sometimes lead to side reactions, so it is advisable to start with a modest excess and optimize from there. For solid-phase peptide synthesis (SPPS), a neutralization step with a solution like 10% DIEA in DCM is often employed after deprotection.
Q3: What are the recommended solvents for this reaction?
Polar aprotic solvents are generally the best choice for this compound-mediated couplings.
-
Recommended Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) have been shown to be effective.[1]
-
Solvents to Avoid: Nonpolar solvents such as toluene and 1,4-dioxane tend to result in lower reaction efficiency.[1] Reactions attempted in purely aqueous media are generally unsuccessful.[1]
Q4: At what temperature should I run my reaction?
Temperature control is crucial, especially during the activation step, to minimize side reactions and prevent racemization.
-
Activation Step: The initial activation of the carboxylic acid with methanesulfonyl chloride should be carried out at a low temperature, typically between -15°C and 0°C.
-
Coupling Step: After the addition of the amine, the reaction can be allowed to warm to room temperature and stirred for several hours to ensure completion. Running the reaction at elevated temperatures, such as 80°C, has been shown to be inefficient in some cases.[1]
Troubleshooting Guide
This section addresses common problems encountered during this compound-mediated couplings and provides a systematic approach to resolving them.
Problem 1: Low or No Product Yield
A low or complete lack of product is one of the most common issues. The following workflow can help identify the root cause:
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Scientific Rationale |
| Impure or Wet Reagents | Ensure all reagents, especially the solvent and amine, are anhydrous. Use freshly opened or properly stored reagents. | The mixed anhydride intermediate is highly sensitive to moisture and can be hydrolyzed back to the carboxylic acid, quenching the reaction. |
| Incorrect Stoichiometry | Carefully check the molar equivalents of all reagents. A slight excess of the activating agent and base is often beneficial. | Incorrect stoichiometry can lead to incomplete activation of the carboxylic acid or insufficient scavenging of acidic byproducts. |
| Suboptimal Activation | Ensure the activation step is performed at a low temperature (e.g., -15°C to 0°C) and for a sufficient amount of time (typically 15-30 minutes) before adding the amine. | Inadequate activation will result in unreacted carboxylic acid and consequently low product formation. |
| Poor Amine Nucleophilicity | For weakly nucleophilic amines, consider increasing the reaction time or allowing the reaction to proceed at a slightly higher temperature (e.g., room temperature) for a longer duration. | Less reactive amines require more forcing conditions to drive the reaction to completion. |
| Degradation of Activating Agent | Use fresh methanesulfonyl chloride. This reagent can degrade over time, especially if exposed to moisture. | Degraded activating agent will not efficiently form the necessary mixed anhydride intermediate. |
Problem 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the yield of the desired amide.
Caption: Troubleshooting workflow for side product formation.
Detailed Troubleshooting Steps:
| Side Product/Issue | Potential Cause | Recommended Action | Scientific Rationale |
| Epimerization/Racemization | The activation or coupling steps are occurring at too high a temperature. The chosen base is too strong or sterically unhindered. | Maintain a low temperature during the activation step. Consider using a more sterically hindered base like diisopropylethylamine (DIEA) to minimize proton abstraction from the chiral center. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) can also be beneficial.[2][3] | The α-proton of an activated amino acid is susceptible to deprotonation, leading to racemization via an oxazolone intermediate, especially at elevated temperatures or with certain bases.[3] |
| Formation of Symmetrical Anhydride | An excess of the carboxylic acid relative to the activating agent is used, or the activation is too slow. | Use a slight excess of methanesulfonyl chloride. Ensure rapid and efficient mixing during the activation step. | Two molecules of the carboxylic acid can react with one molecule of the activating agent to form a symmetrical anhydride, which may be less reactive towards the amine. |
| N-acylation of the Amide Product | This is a rare side reaction but can occur if the product amide is more nucleophilic than the starting amine. | Use a stoichiometric amount of the amine and monitor the reaction closely to avoid prolonged reaction times after the starting amine has been consumed. |
Experimental Protocols
General Protocol for this compound-Mediated Coupling in Solution Phase
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dissolve the carboxylic acid (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to between -15°C and 0°C in an ice-salt or dry ice-acetone bath.
-
-
Activation:
-
Slowly add methanesulfonyl chloride (1.1 eq.) to the stirred solution, ensuring the temperature remains below 0°C.
-
Stir the reaction mixture at this temperature for 15-30 minutes to allow for the formation of the mixed anhydride intermediate.
-
-
Coupling:
-
Add a solution of the amine (1.0-1.2 eq.) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or another suitable method.
-
Data Presentation: Optimization of Key Reaction Parameters
The following table summarizes the key parameters and their typical ranges for optimization.
| Parameter | Typical Range/Options | Considerations for Optimization |
| Carboxylic Acid | 1.0 eq. | The limiting reagent. |
| Amine | 1.0 - 1.5 eq. | A slight excess can drive the reaction to completion, especially for less nucleophilic amines. |
| Activating Agent (Ms-Cl) | 1.0 - 1.2 eq. | An excess can lead to side reactions. |
| Base (TEA, DIEA) | 1.1 - 2.0 eq. | The choice and amount of base can influence the reaction rate and the extent of side reactions like racemization. |
| Solvent | DCM, DMF, DMSO | The choice of solvent can affect the solubility of reagents and the reaction rate. |
| Temperature | -15°C to Room Temperature | Low temperature for activation is critical to minimize side reactions. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates. |
Conclusion
This compound-mediated coupling is a powerful tool for the synthesis of amides, particularly for challenging substrates. Successful application of this methodology relies on a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions. By systematically addressing common issues such as low yield and side product formation, researchers can harness the full potential of this versatile coupling reaction. This guide provides a starting point for troubleshooting and optimization, and further refinement of the reaction parameters may be necessary for specific applications.
References
- Applications of Methanesulfonamide Derivatives in Peptide Synthesis: Applic
- Optimization of reaction conditions a | Download Table - ResearchG
- Amide bond formation: Beyond the myth of coupling reagents - ResearchG
- Optimization of reaction conditions | Download Scientific Diagram - ResearchG
- Optimization of the reaction conditions | Download Scientific Diagram - ResearchG
- Amide coupling reaction in medicinal chemistry.
- What Is DCC Coupling In Amide Bond Formation? - Chemistry For Everyone - YouTube.
- Recent development of peptide coupling reagents in organic synthesis.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing).
- Coupling Reagents - Aapptec Peptides.
- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
- TROUBLESHOOTING HIGH SPEED COUPLINGS by Eddie L. Schneider or" an - CORE.
- Direct esterification of amides by the dimethylsulfate-mediated activ
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Hiyama Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC - NIH.
- Decarboxyl
- Optimization of the reaction conditionsa | Download Scientific Diagram - ResearchG
- Optimization of the reaction conditionsa | Download Scientific Diagram - ResearchG
- Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis - Polypeptide.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - University of Str
- Side reactions in CEL-couplings | Download Scientific Diagram - ResearchG
- Trying to minimize side reactions in a peptide coupling reaction : r/Chempros - Reddit.
Sources
Identifying and minimizing byproducts in Dimethanesulfonamide synthesis
Welcome to the technical support center for Dimethanesulfonamide (DMSA) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of DMSA, focusing on the identification and minimization of critical byproducts. Our approach is rooted in explaining the fundamental chemical principles behind each issue to empower you with robust troubleshooting and optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, which typically involves the reaction of methanesulfonyl chloride (MsCl) with methylamine.
Q1: What are the primary byproducts in this compound synthesis and how are they formed?
A: Understanding the byproduct profile is the first step toward achieving high purity. In the standard synthesis route, three major classes of byproducts are commonly observed: hydrolysis products, amine salts, and over-methylated impurities.
Causality & Mechanism:
-
Hydrolysis Products (Methanesulfonic Acid): Methanesulfonyl chloride is highly reactive and exceptionally sensitive to moisture.[1][2] If the reaction is not conducted under strictly anhydrous conditions, MsCl will readily react with water to form methanesulfonic acid (MSA) and hydrochloric acid (HCl).[3] This side reaction consumes your starting material and introduces acidic impurities that can complicate the workup.
-
Methylamine Hydrochloride: The primary reaction between MsCl and methylamine produces one equivalent of HCl. In the absence of a dedicated acid scavenger, this HCl will protonate the basic methylamine starting material, forming methylamine hydrochloride.[4] This salt is often insoluble in common organic solvents, causing it to precipitate from the reaction mixture. This process not only consumes the amine, leading to an incomplete reaction, but the precipitate can also make the reaction slurry difficult to stir and manage.
-
N,N-dimethylmethanesulfonamide: The presence of this tertiary sulfonamide is almost always traced back to a dimethylamine impurity in the methylamine starting material. While the secondary sulfonamide product (DMSA) is resistant to further reaction, any contaminating dimethylamine (a secondary amine) will react with MsCl to form the N,N-dimethylated byproduct. Given the regulatory scrutiny on nitrosamines, which can form from secondary amines like dimethylamine, controlling this impurity is of critical importance.[5][6]
Below is a diagram illustrating the desired reaction and the formation pathways of these key byproducts.
Caption: Reaction pathways in DMSA synthesis.
Q2: My reaction has a low yield and a significant amount of a water-soluble, acidic impurity. What is the likely cause and how can I fix it?
A: This is a classic symptom of methanesulfonyl chloride hydrolysis. The acidic impurity is methanesulfonic acid (MSA).
Troubleshooting & Prevention:
-
Expertise & Causality: Low yield occurs because the MsCl is consumed by water instead of reacting with your methylamine.[1] Since this hydrolysis also produces HCl, it further accelerates the non-productive consumption of methylamine via salt formation.
-
Self-Validating Protocol:
-
Material Check: Ensure your methylamine solution is anhydrous. If using a solution in a protic solvent like ethanol, consider switching to an aprotic solvent like THF or Dichloromethane (DCM).
-
Solvent & Glassware: Use a high-purity, anhydrous grade solvent. Dry all glassware in an oven (e.g., 120°C for at least 4 hours) and cool it under a stream of inert gas (Nitrogen or Argon) immediately before use.
-
Reaction Atmosphere: Assemble your reaction apparatus to maintain an inert atmosphere. Use septa and introduce reagents via syringe. A gentle positive pressure of nitrogen or argon is recommended.
-
Verification: Before starting, you can test your solvent for water content using a Karl Fischer titrator to ensure it meets an anhydrous standard (e.g., <50 ppm H₂O).
-
Q3: I've detected N,N-dimethylmethanesulfonamide in my product. What is the source and how can I minimize it?
A: The source of this impurity is almost certainly the presence of dimethylamine in your methylamine starting material.
Troubleshooting & Prevention:
-
Expertise & Causality: Commercial sources of methylamine can contain varying levels of dimethylamine and trimethylamine as manufacturing impurities. Because dimethylamine is a secondary amine, it reacts readily with MsCl to form the corresponding tertiary sulfonamide, N,N-dimethylmethanesulfonamide.
-
Self-Validating Protocol:
-
Starting Material Analysis (Trustworthiness): Before running the synthesis, analyze your methylamine starting material by a suitable method like Gas Chromatography (GC) to quantify the level of dimethylamine. Specify a high-purity grade for procurement with a low limit on this impurity.
-
Purification (If Necessary): If high-purity methylamine is unavailable, consider purifying the starting material. This is often complex for a gas like methylamine but might involve fractional condensation or conversion to a salt and recrystallization.
-
Reaction Stoichiometry: Avoid using a large excess of the amine reagent, as this will amplify the impact of any impurity present. Precise control over stoichiometry is key.
-
Optimized Protocols & Data
To proactively minimize byproducts, an optimized protocol should be employed. Below is a comparison of suboptimal vs. optimized conditions and a detailed experimental procedure.
Table 1: Impact of Reaction Conditions on DMSA Purity
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Purity Impact & Rationale |
| Solvent | Technical Grade Acetone | Anhydrous Dichloromethane (DCM) | B Minimizes Hydrolysis: DCM is aprotic and easily dried, preventing MsCl degradation.[2] |
| Base | None | 1.1 eq. Triethylamine (TEA) | B Prevents Salt Formation: TEA acts as an acid scavenger, neutralizing HCl as it forms.[7] |
| Amine Purity | 98% (contains 1% Dimethylamine) | >99.5% (<0.1% Dimethylamine) | B Minimizes N,N-dimethyl Byproduct: Reduces the key impurity source. |
| Addition Order | Methylamine added to MsCl | MsCl solution added dropwise to Methylamine solution | B Offers Better Control: Maintains an excess of amine, minimizing potential side reactions.[4] |
| Temperature | Room Temperature Addition | Addition at 0-5°C, then warm to RT | B Reduces Exotherm & Side Reactions: Controls the highly exothermic reaction.[7] |
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity by controlling the key variables identified above.
-
Preparation: Under an inert atmosphere (N₂), add anhydrous methylamine (1.0 eq) and anhydrous triethylamine (1.1 eq) to anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Controlled Addition: Prepare a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM. Add this MsCl solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess amine and TEA), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Protocol 2: HPLC-UV Method for Purity Analysis
This method provides a robust baseline for analyzing the purity of the final product and identifying known byproducts.[8][9]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Sample Preparation: Accurately weigh ~10 mg of the DMSA sample into a 10 mL volumetric flask and dissolve in a 50:50 mixture of water:acetonitrile.
Troubleshooting Workflow
If your synthesis results in low purity, use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for DMSA synthesis.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- Helena Chemical Company. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Helena Chemical Company.
- Wikipedia. (2023). Methanesulfonyl chloride. Wikipedia.
- Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Organic Syntheses Procedure.
- Arkema. (n.d.). MSC (Methane Sulfonyl Chloride). Arkema.
- Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com.
- Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal.
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
- Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. Physics Forums.
- Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Chemistry LibreTexts.
- Pharma Excipients. (2023). Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Pharma Excipients.
- Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.
- PubMed. (2021). Investigating the root cause of N-nitrosodimethylamine formation in metformin pharmaceutical products. PubMed.
- ResearchGate. (n.d.). N-Nitrosodimethylamine Formation in Metformin Drug Products by the Reaction of Dimethylamine and Atmospheric NO2. ResearchGate.
- USP. (2023). Methods for the Analysis of Lisdexamfetamine Dimesylate Chewable Tablets. USP's Emerging Standards.
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- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methods for the Analysis of Lisdexamfetamine Dimesylate Chewable Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
Strategies for overcoming poor solubility of Dimethanesulfonamide in reaction media
Welcome to the technical support center for Dimethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their reaction media. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a chemical compound that can be challenging to dissolve in many common reaction solvents. This poor solubility can lead to incomplete reactions, low yields, and difficulties in product purification. Understanding and overcoming this issue is crucial for its effective use in research and development.
Q2: In which common organic solvents is this compound known to be soluble or insoluble?
Q3: Can I simply heat the reaction mixture to dissolve more this compound?
Increasing the temperature can enhance the solubility of many compounds, including sulfonamides.[2][3] However, it's important to consider the thermal stability of this compound and other reactants in your specific system. Dimethyl sulfoxide (DMSO), a related compound, is stable at temperatures below 150°C.[4] While this suggests some thermal stability, it is crucial to experimentally determine the decomposition temperature of this compound in your reaction context to avoid degradation.[5] Studies on other sulfonamides have shown that increasing temperature can accelerate their degradation.[6]
Part 2: Troubleshooting Guides for Poor Solubility
Issue 1: this compound is not dissolving sufficiently in my chosen reaction solvent.
This is a common starting point for many researchers. A systematic approach to solvent selection and the use of co-solvents can often resolve this issue.
Underlying Cause: The polarity and hydrogen bonding capabilities of the chosen solvent may not be optimal for solvating the this compound molecule.
Troubleshooting Workflow:
Caption: Solvent screening decision workflow.
Step-by-Step Protocol: Solvent Screening
-
Solvent Selection: Choose a diverse range of solvents with varying polarities. Consider aprotic polar solvents like DMSO and DMF, protic polar solvents like methanol and ethanol, and less polar solvents like ethyl acetate and toluene.[1][7]
-
Small-Scale Solubility Test: In separate vials, add a known, excess amount of this compound to a fixed volume of each selected solvent.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period to ensure equilibrium is reached. The saturation shake-flask method is a reliable approach for this.[1]
-
Analysis: After allowing any undissolved solid to settle, carefully take an aliquot of the supernatant. Analyze the concentration of dissolved this compound using a suitable analytical technique, such as HPLC.[1]
-
Selection: Choose the solvent that provides the desired solubility for your reaction concentration.
Issue 2: A single solvent does not provide adequate solubility without causing side reactions.
In cases where a single solvent is not ideal, a co-solvent system can be a powerful tool.[8][9]
Underlying Cause: A single solvent may not possess the ideal balance of properties (e.g., polarity, hydrogen bonding) to effectively dissolve this compound while maintaining the stability of other reactants. Co-solvents can modify the properties of the primary solvent to create a more favorable environment.[][11]
Strategy: Implementing a Co-solvent System
Co-solvents are water-miscible organic solvents added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[8][9] This technique can significantly enhance solubility, sometimes by several orders of magnitude.[8][9][12]
Commonly Used Co-solvents:
-
Ethanol[8][]
-
Propylene glycol[]
-
Polyethylene glycol 400 (PEG 400)[]
-
Glycerin[]
-
Dimethyl sulfoxide (DMSO)[]
-
N,N-dimethylformamide (DMF)[]
Experimental Protocol: Co-solvent Optimization
-
Select a Primary Solvent: Start with the best-performing solvent from your initial screen, or the required solvent for your reaction.
-
Choose Co-solvents: Select a few compatible co-solvents. For example, if your primary solvent is water, consider adding increasing percentages of ethanol or DMSO.
-
Titration and Observation: Prepare a series of vials with your primary solvent and increasing volume percentages of the co-solvent (e.g., 5%, 10%, 20%).
-
Solubility Determination: Add an excess of this compound to each co-solvent mixture and determine the solubility as described in the solvent screening protocol.
-
Reaction Compatibility Check: Once you identify a co-solvent mixture with good solubility, perform a small-scale reaction to ensure the co-solvent does not negatively impact your reaction kinetics or lead to unwanted byproducts.
Data Summary: Solubility of Methanesulfonamide in Various Solvents at 318.15 K (45 °C)
| Solvent | Mole Fraction Solubility (x * 10²) |
| 1,4-Dioxane | 2.619 |
| Acetone | 1.630 |
| Ethyl Acetate | 1.471 |
| Acetonitrile | 0.5048 |
| Methanol | 0.3888 |
| Ethanol | 0.3391 |
| n-Propanol | 0.3133 |
| Toluene | 0.2737 |
| Isopropanol | 0.2574 |
| Cyclohexane | 0.02238 |
Data for methanesulfonamide, a structural analog, is presented to provide a general trend.[1]
Issue 3: Even with solvent optimization, solubility remains a limiting factor, especially at higher concentrations.
When solvent manipulation alone is insufficient, physical methods can be employed to enhance dissolution.
Strategy: Sonication
Sonication, the application of high-frequency sound waves, can significantly improve the solubility of compounds.[13][14][15] The process of acoustic cavitation creates intense localized energy that can break down particle agglomerates, reduce particle size, and increase the surface area available for solvation.[5][14][15]
Workflow for Sonication-Assisted Dissolution:
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- 13. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 14. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 15. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
Addressing inconsistent results in assays using Dimethanesulfonamide.
Welcome to the technical support center for assays involving Dimethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of variability and inconsistency in their experiments. By understanding the underlying principles and potential pitfalls, you can ensure the generation of robust, reproducible, and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in assays?
A: this compound belongs to the sulfonamide class of compounds. In a research and drug development context, it may be investigated for its own biological activity, used as a chemical intermediate, or appear as a metabolite or impurity of another drug candidate. Its presence and concentration can be critical, and accurate measurement is essential for everything from metabolic stability studies to toxicology assessments.
Q2: My results with this compound are highly variable. What is the most common cause?
A: The most frequent source of inconsistency stems from the compound's physicochemical properties, specifically its solubility.[1] Many discovery compounds exhibit low aqueous solubility, which can lead to precipitation in assay media, inaccurate concentration calculations, and variable data.[1][2] The choice of solvent and the final solvent concentration in the assay are critical parameters that must be carefully optimized and controlled.
Q3: What is a safe concentration of a solvent like DMSO to use in my cell-based assays?
A: While Dimethyl sulfoxide (DMSO) is a powerful solvent for nonpolar compounds, it is not biologically inert and can induce cytotoxicity at higher concentrations.[1][3] Studies have shown that the safe concentration is cell-type and exposure-duration dependent.[4][5] As a general starting point, most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.[5][6] A study on various cancer cell lines suggested that 0.3125% DMSO showed minimal cytotoxicity.[4] Always include a vehicle control (assay medium with the same final concentration of solvent) to account for any solvent-induced effects.
Q4: How should I prepare and store my this compound stock solutions?
A: Stock solutions should be prepared in a high-quality, anhydrous solvent where the compound is freely soluble (e.g., DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) that can be serially diluted. To maintain integrity, store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Before use, thaw an aliquot completely and bring it to room temperature to ensure the compound is fully dissolved.
Q5: Can this compound degrade in my assay plate?
A: Yes, compound stability within the assay conditions is a critical factor.[7] Factors like pH, temperature, light exposure, and interaction with assay components or excipients can lead to degradation over the course of an experiment.[8] It is advisable to perform a stability assessment of this compound under your specific assay conditions (e.g., incubate in media for the longest experimental time point and then quantify) to ensure the concentration remains consistent.
In-Depth Troubleshooting Guides
Inconsistent results can be traced back to three main areas: the reagents, the experimental procedure, or the data analysis. This section provides a structured approach to identifying and solving these issues.
Logical Troubleshooting Workflow
This diagram outlines a systematic process for diagnosing the root cause of inconsistent assay results.
Caption: A step-by-step workflow for a cell viability assay with integrated QC steps.
References
-
Al-khami, A. A., et al. (2017). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Scientific Reports. Retrieved from [Link]
-
Ministry of Food and Drug Safety. (2023). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. Retrieved from [Link]
-
Kavaleuskaya, A., et al. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Retrieved from [Link]
-
de Almeida, F. M. R., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Retrieved from [Link]
-
Adetuyi, O. A., et al. (2023). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Retrieved from [Link]
-
YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
Lab Information Manual. (n.d.). SULFONYLUREA SCREEN. Retrieved from [Link]
-
Shenfield, G. M., et al. (1990). A screening test for detecting sulfonylureas in plasma. Therapeutic Drug Monitoring. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Dr.Oracle. (n.d.). How do I screen for sulfonylurea (Sulfonylurea) use in a patient with hypoglycemia through laboratory tests? Retrieved from [Link]
-
Hart, S. P., et al. (2000). Screening for sulphonylureas in the investigation of hypoglycaemia. Annals of Clinical Biochemistry. Retrieved from [Link]
-
Dahlin, J. L., et al. (2008). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Dong, M. W. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Park, K. (n.d.). Assay and Stability Testing. Retrieved from [Link]
-
Schwaiger, B. J., et al. (2022). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Journal of Chromatography B. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: M4: The CTD — General. Retrieved from [Link]
-
BioIVT. (2018). FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. Retrieved from [Link]
-
Bjornsson, T. D., et al. (2003). The conduct of in vitro and in vivo drug-drug interaction studies: a Pharmaceutical Research and Manufacturers of America (PhRMA) perspective. Drug Metabolism and Disposition. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2014). Improving and Accelerating Therapeutic Development for Nervous System Disorders. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2015). High throughput microsomal stability assay for insoluble compounds. Journal of Pharmaceutical Sciences. Retrieved from [Link]
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- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High throughput microsomal stability assay for insoluble compounds [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. kinampark.com [kinampark.com]
- 8. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of Dimethanesulfonamide during storage
<Technical Support Center: Dimethanesulfonamide Stability and Storage
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of this compound during storage and experimentation. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to address specific degradation issues. Our goal is to combine technical accuracy with practical, field-tested insights to support your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: The stability of this compound is best maintained when stored under controlled conditions. Key environmental factors such as temperature, humidity, and light can impact its integrity over time.[1]
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature, +15°C to +25°C.[1] | While sulfonamides are generally stable, elevated temperatures can accelerate degradation processes.[2][3][4] Storing within this range minimizes the risk of thermal decomposition. |
| Humidity | Store in a desiccated environment with relative humidity <60%. | The sulfonamide functional group can be susceptible to hydrolysis, especially in the presence of moisture. Keeping the compound dry is critical. |
| Light | Store in a light-resistant, opaque container.[1] | Many pharmaceutical compounds are sensitive to light, which can induce photolytic degradation.[5] Amber vials or opaque containers are highly recommended. |
| Atmosphere | Store in a tightly sealed container. | This prevents exposure to atmospheric moisture and oxygen, which could contribute to hydrolytic and oxidative degradation, respectively. |
Q2: How long can I store this compound? What is its typical shelf-life?
A2: When stored under the ideal conditions outlined in Table 1, solid this compound is expected to be stable for an extended period. However, the exact shelf-life should be determined by the manufacturer and is typically indicated on the product's Certificate of Analysis (CoA). For research purposes, it is best practice to re-qualify the material if it has been stored for longer than the manufacturer's recommended re-test date or if there are any visible changes to the material.
Q3: Can I store this compound in solution? If so, what are the best practices?
A3: Storing this compound in solution is generally not recommended for long-term periods due to the increased risk of degradation, particularly hydrolysis. If you must prepare stock solutions for short-term use:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent.
-
Temperature: Store solutions at -20°C or -80°C to significantly slow down potential degradation reactions.
-
Container: Use tightly sealed vials with minimal headspace to reduce exposure to air and prevent solvent evaporation.
-
Duration: Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, they should be used within a few days and monitored for any signs of precipitation or degradation.
Q4: What are the primary degradation pathways for this compound?
A4: Like other sulfonamides, this compound is potentially susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of the sulfonamide bond, which can be catalyzed by acidic or basic conditions.[6][7]
-
Photolysis: Degradation upon exposure to UV and visible light.[5] The International Council for Harmonisation (ICH) provides specific guidelines for photostability testing (ICH Q1B) to assess this risk.[8][9][10]
-
Thermal Degradation: Decomposition at elevated temperatures.[5][11]
-
Oxidation: Degradation in the presence of oxidizing agents.[6]
Understanding these pathways is the first step in preventing them. The Troubleshooting Guide in Section 2 provides methods to investigate these specific issues.
Section 2: Troubleshooting Guide: Diagnosing and Resolving Degradation
This section provides a structured approach to identifying and mitigating degradation when it is suspected.
Problem: I observe unexpected peaks in my chromatographic analysis (HPLC, LC-MS).
Potential Cause: This is a classic sign of degradation. The new peaks likely represent degradation products. The nature of these degradants can provide clues to the cause.
Troubleshooting Workflow:
To identify the root cause, a systematic investigation, often referred to as a forced degradation study, is the most effective approach.[5][12][13] This involves intentionally stressing the this compound under various conditions to see which conditions generate the same unknown peaks observed in your sample.
Caption: Troubleshooting logic for identifying unknown chromatographic peaks.
Experimental Protocol: Forced Degradation Study
This protocol is designed to identify the likely degradation pathways for this compound.[14]
Objective: To generate degradation products under controlled stress conditions and compare them to impurities found in a sample showing signs of degradation.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.[6]
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.[6]
-
Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal (in solution): Heat the control sample at 80°C for 48 hours.
-
Thermal (solid): Place solid this compound powder in an oven at 80°C for 48 hours. Dissolve in the solvent just before analysis.
-
Photostability: Expose the solid powder and the control solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours visible and 200 watt hours/m² UVA).[8][15][16] Keep a dark control sample wrapped in foil under the same temperature conditions.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples (including the unstressed control and the original degraded sample) by a stability-indicating HPLC or LC-MS method.[17][18] The method must be able to separate the parent this compound peak from all generated degradation products.[19]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to your original degraded sample.
-
If the retention times of the unknown peaks in your sample match the peaks generated under a specific stress condition (e.g., acid hydrolysis), you have identified the likely degradation pathway.
-
Aim for 5-20% degradation in the stressed samples.[6] Too little degradation provides no information, while too much can lead to secondary degradants that complicate the analysis.
-
Problem: The physical appearance of my solid this compound has changed (e.g., clumping, discoloration).
Potential Cause: This often indicates exposure to moisture or light.
-
Clumping: Typically a sign of moisture absorption. The material may be hygroscopic.
-
Discoloration (e.g., turning yellow/brown): Often associated with photolytic or oxidative degradation.
Corrective Actions:
-
Review Storage: Immediately verify that the storage conditions match the recommendations in Table 1.
-
Use a Desiccator: Store the container inside a desiccator with a fresh desiccant to ensure a dry environment.
-
Protect from Light: Ensure the container is opaque or stored in a dark cabinet.
-
Re-qualification: Before use, the material should be re-analyzed (e.g., by HPLC for purity and by Karl Fischer titration for water content) to confirm it still meets the required specifications.
Visualizing Potential Degradation
The following diagram illustrates a generalized degradation pathway for a sulfonamide compound, highlighting the key bonds susceptible to cleavage under different stress conditions.
Sources
- 1. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 2. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. rdlaboratories.com [rdlaboratories.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biopharminternational.com [biopharminternational.com]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 15. Photostability | SGS [sgs.com]
- 16. ikev.org [ikev.org]
- 17. ijmr.net.in [ijmr.net.in]
- 18. HPLC method for simultaneous determination of impurities and degradation products in zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of Dimethanesulfonamide (DMS)
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the analysis of Dimethanesulfonamide (DMS). As a potential genotoxic impurity (PGI), the accurate and sensitive quantification of DMS in active pharmaceutical ingredients (APIs) and drug products is a critical regulatory requirement. This guide, structured in a question-and-answer format, addresses common challenges and provides detailed, field-proven strategies for method refinement.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analytical challenges posed by this compound.
Question 1: Why is the quantification of this compound so challenging?
This compound (DMS), also known as methanesulfonamide, presents a unique set of analytical hurdles due to its physicochemical properties. It is a small, highly polar, and non-volatile molecule. This combination makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns, leading to poor peak shape and elution in the solvent front where significant matrix interference occurs. Furthermore, its lack of a chromophore makes UV detection impractical, necessitating the use of more universal but less sensitive detectors or, more commonly, mass spectrometry (MS).
Question 2: What is the most common analytical technique for DMS quantification and why?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the industry-standard technique for quantifying DMS at the trace levels required for genotoxic impurities. The primary reason is its superior sensitivity and selectivity. Tandem MS (also known as MS/MS) allows for the selection of a specific precursor ion corresponding to DMS and its subsequent fragmentation into characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), filters out background noise and matrix interferences, enabling highly specific and sensitive detection down to the parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.
Question 3: What is derivatization and is it necessary for DMS analysis?
Derivatization is the process of chemically modifying a target analyte to alter its physicochemical properties, making it more suitable for a specific analytical method. For DMS, derivatization is a common and highly effective strategy to overcome its poor retention in RPLC. By reacting DMS with a specific reagent, a less polar, more hydrophobic derivative is formed. This new molecule exhibits stronger interaction with the stationary phase of an RPLC column, resulting in improved retention, better peak shape, and separation from early-eluting matrix components. While not strictly mandatory if alternative chromatographic techniques like HILIC are used, derivatization is often the most robust approach for developing a reliable method.
Part 2: Troubleshooting Guide: LC-MS/MS Method Refinement
This section provides in-depth solutions to specific problems encountered during method development and execution for DMS.
Issue 1: Poor Chromatographic Peak Shape or No Retention
Question: My DMS peak is eluting at or near the void volume with significant tailing. How can I fix this?
This is the most common issue and directly relates to the high polarity of DMS.
Root Cause Analysis: Standard C18 and other reversed-phase columns lack sufficient interaction with the highly polar DMS molecule. The analyte spends most of its time in the mobile phase and is flushed out of the column quickly, often with unretained matrix components that can interfere with detection.
Solutions:
-
Implement a Derivatization Strategy: This is the most robust solution. Derivatizing DMS with a non-polar agent will increase its hydrophobicity and promote retention on a C18 column. A widely used and effective agent is 4-nitrobenzenesulfonyl chloride (nosyl chloride), which reacts with the amine group of DMS. Another option is dansyl chloride.
-
Explore Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain polar compounds. They use a high percentage of organic solvent in the mobile phase, and retention occurs via a partitioning mechanism into a water-enriched layer on the surface of the polar stationary phase. This is an excellent alternative to derivatization but requires careful method development, as HILIC can be sensitive to mobile phase composition and sample matrix.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can also offer improved retention for polar compounds like DMS.
-
Workflow: DMS Analysis via Derivatization
Below is a typical workflow for analyzing DMS using a derivatization approach.
Caption: Workflow for DMS quantification using chemical derivatization.
Issue 2: Low Sensitivity and Inability to Reach Required LOQ
Question: My method is not sensitive enough to meet the regulatory limit of 1.5 µ g/day intake for genotoxic impurities. How can I improve my limit of quantification (LOQ)?
Reaching low LOQs is paramount for PGI analysis. If sensitivity is an issue, a systematic approach is required.
Solutions:
-
Optimize Mass Spectrometer Parameters:
-
Source Conditions: Ensure that the ion source parameters (e.g., gas temperatures, gas flows, spray voltage) are fully optimized for the DMS derivative or the underivatized molecule. These should be optimized by infusing a standard solution and maximizing the signal intensity.
-
MRM Transition Optimization: The choice of precursor and product ions, as well as the collision energy and other MS/MS parameters, is critical. Confirm you are using the most abundant and specific transitions. If literature values are used, verify them on your specific instrument.
-
-
Improve Chromatographic Performance: A sharper, more efficient peak will have a greater height and a better signal-to-noise ratio (S/N).
-
Gradient Optimization: Ensure the elution gradient is steep enough to produce a sharp peak but shallow enough to ensure separation from interferences.
-
Column Choice: Use a high-efficiency column (e.g., sub-2 µm particle size or solid-core particles) to improve peak sharpness.
-
-
Increase Sample Concentration: If possible within solubility limits, increase the concentration of the API in the sample preparation stage. This will increase the absolute amount of DMS injected on-column. However, be mindful that this can also increase matrix effects.
-
Use an Isotopically Labeled Internal Standard (IS): A stable isotope-labeled internal standard, such as this compound-d6 (DMS-d6), is the gold standard. It co-elutes with the analyte and experiences nearly identical ionization effects in the MS source. Using an IS corrects for variability in sample preparation, injection volume, and matrix-induced ion suppression, leading to more accurate and precise results at the LOQ.
Troubleshooting Decision Tree: Low Sensitivity
Caption: Decision tree for troubleshooting low sensitivity in DMS analysis.
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I am seeing significant variability in my results between injections and between different sample preparations. What could be the cause?
Poor reproducibility can undermine the validity of your entire method. The most common culprit in a derivatization-based workflow is the derivatization reaction itself.
Root Cause Analysis & Solutions:
-
Incomplete or Variable Derivatization: The chemical reaction must be consistent and driven to completion.
-
pH Control: The derivatization of DMS with sulfonyl chlorides is highly pH-dependent. The reaction requires an alkaline environment to deprotonate the sulfonamide nitrogen, making it nucleophilic. Ensure your buffer (e.g., borate buffer) has sufficient capacity to maintain a stable pH (typically pH 9-10) after the addition of the sample and reagent.
-
Reagent Stoichiometry: Use a sufficient molar excess of the derivatizing reagent to ensure the reaction is not limited by its concentration. A 10-fold or higher excess is common.
-
Reaction Time & Temperature: These parameters must be tightly controlled. Ensure that all samples and standards are incubated for the same duration and at the same temperature. Inconsistent heating can lead to variable reaction completion.
-
-
Derivative Instability: The stability of the derivatized DMS product should be evaluated.
-
Post-Reaction Quenching: After the reaction is complete, it should be quenched, typically by acidification (e.g., adding formic acid). This neutralizes the basic catalyst and prevents the degradation of the derivative.
-
Autosampler Stability: Assess the stability of the derivatized sample in the autosampler over the expected duration of the analytical run. If degradation is observed, the run may need to be shortened or the autosampler temperature lowered.
-
-
Matrix Effects: As mentioned previously, matrix components can co-elute and suppress or enhance the ionization of the DMS derivative, leading to variability. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for this.
Part 3: Protocols & Data Tables
Protocol: Sample Preparation and Derivatization with Nosyl Chloride
This protocol is a representative example and may require optimization for specific APIs and matrices.
Reagents:
-
Diluent: Acetonitrile/Water (50/50, v/v)
-
Internal Standard (IS) Stock: 100 µg/mL this compound-d6 (DMS-d6) in Acetonitrile.
-
Derivatizing Reagent: 10 mg/mL 4-nitrobenzenesulfonyl chloride (nosyl chloride) in Acetonitrile.
-
Buffer: 0.5 M Borate Buffer, pH 9.0.
-
Quenching Solution: Formic Acid.
Procedure:
-
Sample Preparation: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Add 5.0 mL of Diluent and sonicate to dissolve.
-
Spiking: Add 100 µL of a 1 µg/mL working solution of DMS-d6 IS. Make up to the mark with Diluent. (This results in an IS concentration of 10 ng/mL).
-
Aliquoting: Transfer 1.0 mL of this solution to a 4 mL glass vial.
-
Buffering: Add 0.5 mL of the Borate Buffer (pH 9.0) and vortex.
-
Derivatization: Add 0.5 mL of the nosyl chloride reagent solution. Cap the vial tightly and vortex.
-
Incubation: Place the vial in a heating block or water bath at 60°C for 30 minutes.
-
Cooling & Quenching: Remove the vial and allow it to cool to room temperature. Add 50 µL of Formic Acid to quench the reaction and vortex.
-
Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Table 1: Example LC-MS/MS Parameters for Derivatized DMS
| Parameter | Setting | Rationale |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm | High-efficiency column for sharp peaks of the non-polar derivative. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic mobile phase for good ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| Gradient | 20% B to 95% B over 5 min | A typical starting point; must be optimized for separation from matrix. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity against potential column overload. |
| Ionization Mode | ESI Positive | DMS and its derivatives ionize well in positive mode. |
| MRM Transition | Analyte Dependent | e.g., for Nosyl-DMS: m/z 281 -> m/z 185 |
| IS Transition | Analyte Dependent | e.g., for Nosyl-DMS-d6: m/z 287 -> m/z 185 |
| Dwell Time | 100 ms | Sufficient time to acquire >15 data points across the peak. |
Note: Specific MRM transitions must be empirically determined and optimized on the instrument in use.
References
-
Ramakrishna, K., et al. (2012). A sensitive and specific method for the determination of methanesulfonamide in an active pharmaceutical ingredient by derivatization and LC-MS/MS. Scientia Pharmaceutica, 80(3), 595–607. [Link]
-
Valvo, L., et al. (2010). Development and validation of a sensitive LC/MS/MS method for the determination of methanesulfonamide, a potential genotoxic impurity in a new drug substance. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 725-730. [Link]
-
Ashenafi, D., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of methanesulfonamide in both drug substance and drug product. Journal of Liquid Chromatography & Related Technologies, 35(1), 1-12. [Link]
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. [Link]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Technical Support Center: Scaling Up Dimethanesulfonamide Production
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Dimethanesulfonamide production. This guide is designed to provide targeted solutions to common challenges encountered during the scale-up of this compound synthesis. As Senior Application Scientists, we understand that transitioning from a laboratory-scale reaction to a larger production volume introduces a new set of variables that can impact yield, purity, and safety.[1][2][3] This resource addresses specific issues in a question-and-answer format, offering insights into the underlying causes and providing actionable, field-proven protocols to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Synthesis
Q1: My this compound yield has significantly dropped after scaling up the reaction. What are the likely causes?
A significant decrease in yield upon scale-up is a common issue that can often be traced back to several key factors that behave differently in larger volumes.[2][3]
-
Insufficient Mixing: What appears as efficient mixing in a small flask may be inadequate in a larger reactor, leading to localized "hot spots" or areas of poor reagent distribution.[3] This can result in an increase in side reactions and incomplete conversion of starting materials.
-
Heat Transfer Inefficiencies: The surface-area-to-volume ratio decreases dramatically as you scale up.[4][5] This makes it more challenging to dissipate the heat generated from the exothermic reaction between methanesulfonyl chloride and methanesulfonamide, potentially leading to thermal degradation of the product or reactants.[4][5]
-
Reagent Addition Rate: The rate of addition of methanesulfonyl chloride is critical. Adding it too quickly on a large scale can cause a rapid temperature increase that is difficult to control, promoting impurity formation.[6]
Troubleshooting Protocol:
-
Optimize Agitation:
-
Switch from magnetic stirring to overhead mechanical stirring to ensure thorough mixing in larger volumes.
-
Experiment with different impeller designs (e.g., anchor, pitched-blade turbine) and stirring speeds to find the optimal conditions for your reactor geometry.
-
-
Enhance Heat Management:
-
Utilize a reactor with a cooling jacket and a reliable temperature control system.[7]
-
Consider a slower, controlled addition of methanesulfonyl chloride using a syringe pump or a dropping funnel to manage the exotherm.[6]
-
For highly exothermic reactions, pre-cooling the reaction mixture before adding the sulfonylating agent can be beneficial.[6]
-
-
Controlled Reagent Addition:
-
Develop a controlled addition profile. Start with a slow addition rate and monitor the internal temperature closely. Adjust the rate to maintain the desired temperature range.
-
Q2: I'm observing the formation of unexpected impurities in my scaled-up batch. How can I identify and minimize them?
The impurity profile can change during scale-up due to altered reaction kinetics and thermodynamics.[8][9][10][11] Common impurities in sulfonamide synthesis include unreacted starting materials, byproducts from side reactions, and degradation products.[12]
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly susceptible to moisture, which leads to the formation of methanesulfonic acid.[13][14][15] This inactive species will not participate in the desired reaction, reducing the overall yield and introducing an acidic impurity.
-
Side Reactions: At elevated temperatures, which can occur during uncontrolled scale-up, side reactions may become more prominent.[3]
-
Product Degradation: this compound itself can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH levels.[16][17][18][19]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Analytical Characterization:
-
Optimize Reaction Conditions:
-
Re-evaluate the reaction temperature. A lower temperature may slow down the reaction but can significantly reduce the formation of temperature-sensitive impurities.
-
Ensure the stoichiometry of your reactants is accurate. An excess of one reactant may lead to specific side reactions.[15]
-
Purification & Isolation
Q3: The crystallization of this compound is inconsistent at a larger scale, resulting in poor recovery and variable purity. How can I improve this?
Crystallization is a critical step for purification, and its success on a large scale depends on precise control over several parameters.[23]
-
Cooling Rate: Rapid cooling of a large volume can lead to the formation of small, impure crystals or even an oil, which is difficult to handle and purify.[13]
-
Solvent Selection: A solvent that works well for small-scale crystallization may not be optimal for larger batches due to differences in solubility curves at different concentrations and volumes.[4]
-
Agitation: Inadequate stirring during crystallization can lead to non-uniform cooling and the formation of a solid mass instead of discrete crystals.
Troubleshooting Protocol:
-
Controlled Cooling:
-
Implement a programmed cooling ramp to allow for slow and controlled crystal growth.
-
Allow the solution to cool gradually to room temperature before further cooling in an ice bath to maximize crystal formation.[13]
-
-
Solvent System Optimization:
-
Perform solubility studies to determine the optimal solvent or solvent mixture for your desired scale. The ideal solvent should have high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[23]
-
Consider using an anti-solvent addition method, where a solvent in which the product is insoluble is slowly added to a solution of the product to induce crystallization.[24]
-
-
Effective Agitation:
-
Use gentle, consistent agitation throughout the cooling process to promote the formation of uniform crystals and prevent agglomeration.
-
Table 1: Solvent Properties for this compound Crystallization
| Solvent | Boiling Point (°C) | Solubility of this compound (Hot) | Solubility of this compound (Cold) | Notes |
| Isopropanol/Water | Varies | High | Low | A common and effective system. The water content can be adjusted to optimize recovery.[25] |
| Ethanol | 78 | Moderate | Low | Good for obtaining high-purity crystals. |
| Acetone | 56 | High | Moderate | May require lower temperatures for good recovery. |
Safety & Handling
Q4: What are the key safety considerations when scaling up this compound production?
Safety is paramount when moving to a larger scale. The potential hazards associated with the reagents and the reaction itself are amplified.[4][5]
-
Exothermic Reaction: The reaction to form this compound is exothermic. A thermal runaway in a large reactor can have severe consequences.[4][5]
-
Hazardous Reagents: Methanesulfonyl chloride is corrosive and lachrymatory. Bases like pyridine or triethylamine are flammable and toxic.[6]
-
Pressure Buildup: In a closed system, an uncontrolled exotherm can lead to a dangerous buildup of pressure.
Troubleshooting Protocol:
-
Reaction Calorimetry:
-
Before scaling up, perform reaction calorimetry studies to quantify the heat of reaction. This data is crucial for designing an adequate cooling system and ensuring safe operation.[3]
-
-
Personal Protective Equipment (PPE) and Engineering Controls:
-
Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Conduct the reaction in a well-ventilated fume hood. For larger scales, a walk-in hood or a dedicated, ventilated enclosure is recommended.
-
-
Emergency Preparedness:
-
Have an appropriate quenching agent readily available to stop the reaction in case of a thermal runaway.
-
Ensure all personnel are trained on emergency procedures.
-
Workflow & Pathway Visualizations
Diagram 1: General Troubleshooting Workflow for Scale-Up Issues
Caption: A logical workflow for diagnosing and resolving common issues encountered during the scale-up of chemical synthesis.
Diagram 2: Key Steps in this compound Synthesis and Purification
Caption: A streamlined experimental workflow for the synthesis and purification of this compound.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
- Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?
- UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
- The Royal Society of Chemistry. (n.d.). Scale-Up: What Goes Wrong?
- BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- SOP: CRYSTALLIZATION. (n.d.).
- Taylor, D. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide.
- Scale-Up Strategies For Microreactor Processes In Pharmaceutical Manufacturing. (2025, September 3).
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Bianchini, M., Wang, J., et al. (n.d.). The interplay between thermodynamics and kinetics in the solid-state synthesis of layered oxides. University of California, Berkeley.
- ResearchGate. (2019, February 4). What purification method is appropriate to purify a DMF solution of a Co(III) complex in other to obtain single crystals for SC-XRD measurement?
- Google Patents. (n.d.). Sulfonamide purification process.
- Stanford University. (n.d.). Thermodynamics and Kinetics.
- ResearchGate. (2017, March 31). Degradation Pathway.
- Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification. (2025, July 11).
- ResearchGate. (2025, August 6). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
- Université catholique de Louvain. (n.d.). Kinetics and thermodynamics.
- Khan Academy. (n.d.). Thermodynamics vs kinetics.
- YouTube. (2014, June 6). Kinetic Vs Thermodynamic Stability of Dienes.
- USP's Emerging Standards. (2023, January 11). Methods for the Analysis of Lisdexamfetamine Dimesylate Chewable Tablets.
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. Scale-Up: What Goes Wrong? [rsc.org]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
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Technical Support Center: Optimizing the Purification of High-Purity Dimethanesulfonamide
Welcome to the technical support center for the purification of high-purity Dimethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of achieving exceptional purity in their synthesized compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification process with confidence.
Part 1: Troubleshooting Guide - Common Purification Hurdles
This section addresses specific issues that frequently arise during the purification of this compound. Each answer provides a diagnostic approach and actionable solutions based on fundamental chemical principles.
Q1: My recrystallization of this compound results in a very low yield. What are the common causes and how can I improve it?
A1: Low yield is one of the most common frustrations in recrystallization, often stemming from a suboptimal solvent choice or procedural missteps. Expecting some loss is reasonable—often 20-30% can be lost during a single recrystallization—but excessive loss requires troubleshooting.[1]
Core Causality: The goal of recrystallization is to dissolve the solute in a minimal amount of hot solvent and have it crystallize upon cooling, leaving impurities behind in the mother liquor.[2] Low yield typically means too much of your product is remaining in that mother liquor.
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent is the most frequent error. The compound will remain soluble even at low temperatures.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude this compound. Add the solvent in small portions to the heated solid until dissolution is just complete. If you've already used too much, carefully evaporate the excess solvent to re-establish a saturated solution.[1][3]
-
-
Inappropriate Solvent Choice: The ideal solvent dissolves the compound poorly at room temperature but very well at its boiling point. If the solubility is too high at low temperatures, your yield will suffer.
-
Solution: Conduct a thorough solvent screen. Test the solubility of your crude product in small amounts of various solvents at both room temperature and their boiling points.
-
-
Premature Crystallization: If crystallization occurs too early, such as during a hot filtration step to remove insoluble impurities, significant product loss can occur.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by pouring hot solvent through it just before filtering your product solution.[3] Using a slight excess of solvent (~5-10%) can also help prevent premature precipitation, which can then be boiled off before cooling.[3]
-
-
Cooling Rate and Final Temperature: Rapid cooling can trap impurities and lead to smaller, less pure crystals. Not cooling enough prevents maximum product recovery.
Caption: Decision tree for diagnosing and resolving low recrystallization yield.
Q2: My this compound is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute in that specific solvent, or when the concentration is simply too high. The resulting oil often traps impurities, defeating the purpose of purification.
Corrective Actions:
-
Reduce Concentration: The most immediate solution is to add more hot solvent to dissolve the oil, then attempt to cool the more dilute solution slowly.
-
Lower the Cooling Temperature Drastically: Sometimes, the oil will solidify if cooled to a very low temperature (e.g., dry ice/acetone bath). However, this can lead to an amorphous solid rather than pure crystals. This solid can then be re-dissolved in a minimal amount of hot solvent to attempt crystallization again.
-
Change the Solvent System: Oiling out is a strong indicator that you are using a poor solvent.
-
Single Solvent: Switch to a solvent with a lower boiling point.
-
Two-Solvent System: This is often the best solution.[1][3] Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble but is miscible with the good solvent) dropwise until the solution just becomes cloudy.[3][4] Add a drop or two of the good solvent to redissolve the cloudiness and then cool slowly.
-
Q3: HPLC analysis shows a persistent impurity peak even after multiple recrystallizations. What are my next steps?
A3: If an impurity cannot be removed by recrystallization, it likely has a solubility profile very similar to this compound in the chosen solvent. It may also be an isomer or a closely related compound.
Strategic Approach:
-
Orthogonal Purification: You must switch to a purification technique that separates based on a different physical property.
-
Column Chromatography: This is the most common alternative. Separation is based on differential adsorption to a stationary phase (like silica gel). You will need to develop a mobile phase that allows the this compound to separate from the impurity. Use Thin-Layer Chromatography (TLC) to screen for an effective solvent system first.[5]
-
-
Impurity Identification: Understanding the impurity is key.
-
Source Analysis: Review your synthesis scheme. Could it be an unreacted starting material, a byproduct from a side reaction, or a degradation product?[6][7][8][9]
-
Analytical Characterization: If possible, use techniques like LC-MS to get a mass of the impurity, which can provide clues to its identity.
-
-
Chemical Treatment: In some cases, you can chemically modify the impurity to make it easier to remove. For example, if the impurity is acidic, a dilute base wash during a liquid-liquid extraction workup could remove it. This should be approached with caution to avoid degrading the target compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to select a solvent system for the recrystallization of this compound?
A1: A systematic screening process is the most reliable method. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cool temperatures.[2]
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a common solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise, vortexing after each addition. Note if the compound dissolves readily at room temperature. If it does, it is likely not a good single-recrystallization solvent.
-
Hot Temperature Test: For the solvents that did not dissolve the compound at room temperature, gently heat them in a water bath towards their boiling point. Note if the compound fully dissolves.
-
Cooling Test: Allow the tubes that showed complete dissolution upon heating to cool slowly to room temperature, and then place them in an ice bath. Observe if crystals form.
-
Selection: The best solvent is one that showed poor solubility at room temperature but complete solubility at high temperature, and which produced a good yield of crystals upon cooling.
| Solvent Type | Examples | Suitability for this compound (General) |
| Protic | Water, Ethanol, Isopropanol | Often good candidates for sulfonamides. Polarity can be tuned by using mixtures (e.g., Ethanol/Water). |
| Aprotic Polar | Acetone, Acetonitrile, DMSO | Can be too effective as solvents, leading to low recovery. DMSO is a very strong solvent, often used when others fail, but can be difficult to remove.[10][11][12] |
| Aprotic Non-Polar | Toluene, Heptane, Diethyl Ether | Generally poor solvents for polar sulfonamides, but excellent as anti-solvents in a two-solvent system.[4] |
Q2: Which analytical techniques are essential for confirming the purity of my final product?
A2: A combination of methods is required to ensure high purity. No single technique can definitively confirm purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[5][13] It separates the main compound from impurities, and the peak area allows for precise quantification (% purity).
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative assessment.[5] It's used to quickly check reaction progress and the effectiveness of a purification step by comparing the sample spot to a standard. The presence of extra spots indicates impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. While not ideal for detecting very low-level impurities, it can identify and quantify significant impurities if their peaks do not overlap with the main compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of unknown impurity peaks.
Caption: A typical workflow for the purification and analysis of this compound.
Q3: How should I properly dry the purified this compound crystals after filtration?
A3: Proper drying is critical to remove residual solvent, which would otherwise register as an impurity and add mass to your yield calculation.
-
Initial Drying: After collecting the crystals by vacuum filtration, wash them with a small amount of cold solvent to rinse away the mother liquor.[3] Continue to pull air through the filter cake for several minutes to remove the bulk of the solvent.[3] Pressing the filter cake with a clean stopper can help remove more liquid.[1]
-
Final Drying: Transfer the crystals from the filter paper to a pre-weighed watch glass or vial.
-
Vacuum Oven: This is the preferred method. Dry at a moderate temperature (e.g., 40-50 °C) under vacuum until a constant weight is achieved. Be sure the temperature is well below the compound's melting point.
-
Vacuum Desiccator: If a vacuum oven is unavailable, place the sample in a desiccator under high vacuum with a drying agent (e.g., P₂O₅ or Drierite).[3] This process is slower but effective.
-
Caution: Avoid sucking large volumes of air through an ice-cold filter cake for an extended period, as this can cause atmospheric moisture to condense onto your polar product.[1]
References
-
ResearchGate. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?[Link]
-
ResearchGate. (2016). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF?[Link]
-
ResearchGate. (2008). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. [Link]
-
PubMed. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. [Link]
-
Reddit. (2022). Recrystallization pointers. [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]
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Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
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Scribd. (n.d.). Solubility Data of DMSO. [Link]
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QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. [Link]
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gChem Global. (n.d.). Compound Purification Techniques - DMSO University. [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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GitHub Pages. (n.d.). SOLUBILITY DATA SERIES. [Link]
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ResearchGate. (n.d.). Determination results by the two analytical methods. [Link]
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ChemTreat, Inc. (n.d.). A Guide for Troubleshooting and Treating Demineralizers. [Link]
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ResearchGate. (2022). Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. [Link]
-
gChem Global. (n.d.). DMSO. [Link]
-
Bentham Science. (2024). Identification and Synthesis of Oxidative-Degradation and Starting Materials-Attributed Impurities in Lisdexamfetamine Dimesylate. [Link]
-
NIH. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of a Novel Analytical Method for Dimethanesulfonamide Detection
Introduction: The Analytical Imperative for Dimethanesulfonamide
This compound, with the molecular formula C2H7NO4S2 and a molecular weight of 173.21, is a compound of increasing interest in pharmaceutical development.[1] Its structural characteristics necessitate precise and reliable analytical methods for its detection and quantification in various matrices. The development of a robust analytical method is not merely a procedural step but the cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth validation of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of this compound, comparing its performance with traditional analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for analytical method validation, grounded in scientific principles and regulatory expectations. The methodologies and validation parameters detailed herein are aligned with the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
The Proposed New Method: A High-Sensitivity LC-MS/MS Approach
Given the potential for low concentrations of this compound in complex matrices and its lack of a strong UV chromophore, a highly sensitive and selective method is paramount.[2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the technique of choice, offering unparalleled specificity and low detection limits.[4][5][6]
Rationale for Method Selection
The selection of LC-MS/MS is predicated on its ability to selectively detect and quantify the target analyte even in the presence of interfering substances.[4][5] The use of Multiple Reaction Monitoring (MRM) provides a high degree of certainty in the identification and quantification of this compound.[6]
Experimental Protocol: LC-MS/MS Method for this compound
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of methanol and water.
-
For sample analysis, accurately weigh the sample containing this compound and dissolve it in a suitable solvent. Dilute as necessary to bring the concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.[7]
2. Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8][9]
-
Mobile Phase:
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 40 °C.[9]
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[8]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Quantifier: To be determined based on the fragmentation pattern of this compound.
-
Qualifier: To be determined based on the fragmentation pattern of this compound.
-
-
Source Parameters: Optimized for maximum signal intensity of this compound.
Method Validation: A Cornerstone of Scientific Integrity
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The validation process for the new LC-MS/MS method for this compound adheres to the ICH Q2(R2) guidelines.
-
Caption: Workflow for the validation of the new analytical method. */
Validation Parameters and Experimental Protocols
1. Specificity:
-
Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of this compound reference standard.
-
Analyze a sample spiked with potential impurities or degradation products.
-
Acceptance Criteria: No significant interference should be observed at the retention time of this compound in the blank and spiked samples.
-
2. Linearity and Range:
-
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Protocol:
-
Prepare a series of at least five concentrations of this compound reference standard across the expected range.
-
Analyze each concentration in triplicate.
-
Plot a graph of the peak area response versus the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and on different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Protocol:
-
Based on the signal-to-noise ratio.
-
LOD is typically determined as a signal-to-noise ratio of 3:1.
-
LOQ is typically determined as a signal-to-noise ratio of 10:1.
-
6. Robustness:
-
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations in method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analyze the samples under these modified conditions.
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
-
Comparative Analysis of Analytical Techniques
While the proposed LC-MS/MS method offers superior performance, it is instructive to compare it with established analytical techniques that could be considered for the analysis of sulfonamides.
-
Caption: Comparison of analytical workflows. */
Performance Comparison
The following table summarizes the typical performance characteristics of the three analytical methods for the analysis of sulfonamides.
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS (Proposed) |
| Specificity | Moderate | High | Very High |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (% RSD) | < 5% | < 10% | < 2% |
| Sample Preparation | Simple | Derivatization often required | Simple |
| Cost | Low | Moderate | High |
Note: The performance data for HPLC-UV and GC-MS are based on published methods for other sulfonamides and serve as a general comparison.[8][10][11]
Discussion of Alternatives
-
HPLC-UV: This technique is widely available and cost-effective.[8] However, its utility for this compound is limited by the compound's lack of a significant UV chromophore, leading to poor sensitivity.[2][3] Derivatization could be employed to introduce a chromophore, but this adds complexity and potential for variability to the method.[2]
-
GC-MS: Gas chromatography offers excellent separation efficiency. However, for a polar and non-volatile compound like this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis.[12][13] This derivatization step can be time-consuming and may introduce analytical errors.
Conclusion
The newly proposed and validated LC-MS/MS method provides a highly sensitive, specific, accurate, and precise approach for the detection and quantification of this compound. Its performance surpasses that of traditional HPLC-UV and GC-MS methods, particularly in terms of sensitivity and specificity, which are critical for pharmaceutical analysis. While the initial investment in LC-MS/MS instrumentation is higher, the reliability and quality of the data generated justify its use for this and other challenging analytical applications. This guide provides a comprehensive framework for the validation of this new method, ensuring its suitability for its intended purpose in a regulated environment.
References
-
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Available at: [Link]
-
Horwitz, W. (1981). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. Journal of the Association of Official Analytical Chemists, 64(4), 814-824. Available at: [Link]
-
MicroSolv Technology Corporation. Missing peaks using UV detection in HPLC methods. Available at: [Link]
-
Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Available at: [Link]
-
Ministry of Food and Drug Safety. (2023). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. Available at: [Link]
-
Iammarino, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(1), 31. Available at: [Link]
-
U.S. Department of Agriculture. Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Available at: [Link]
-
Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link]
-
Hill, D. W. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in molecular biology, 1055, 29-37. Available at: [Link]
-
Resolian. (2023, April 12). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]
-
Li, Y., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of the Science of Food and Agriculture, 102(1), 258-266. Available at: [Link]
-
Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]
-
Kachingwe, B. H., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of food and drug analysis, 26(1), 10-18. Available at: [Link]
-
GIS User. (2024, January 10). HPLC Detectors: The Lab's Silent Partner in Spotting What Matters. Available at: [Link]
-
Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry, 14(1), 26-36. Available at: [Link]
-
Agilent Technologies. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Available at: [Link]
-
Cerkas, Z. G., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(1), 69-78. Available at: [Link]
-
Agilent Technologies. Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. Available at: [Link]
-
YouTube. (2024, May 1). DMF section 3.2.S.7 - Stability. Available at: [Link]
-
Cheméo. Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. Available at: [Link]
-
Chromatography Forum. (2011, May 18). GC/MS analysis of small polar volatile molecules. Available at: [Link]
-
Kim, H., et al. (2015). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Electrophoresis, 36(11-12), 1357-1368. Available at: [Link]
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A Comparative Analysis of Dimethanesulfonamide and its Analogs in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the sulfonamide moiety stands as a cornerstone functional group, pivotal not only in the architecture of numerous pharmaceuticals but also as a versatile tool in the synthetic chemist's arsenal.[1][2] This guide offers an in-depth comparative study of Dimethanesulfonamide and two other widely utilized sulfonamides: p-toluenesulfonamide and trifluoromethanesulfonamide. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance in key organic transformations, supported by experimental data and mechanistic insights.
Physicochemical Properties: The Foundation of Reactivity
The reactivity of a sulfonamide in a given organic reaction is intrinsically linked to its physicochemical properties, most notably the acidity of the N-H proton. This acidity is profoundly influenced by the nature of the substituent on the sulfonyl group.
The electron-donating or -withdrawing character of the R group in R-SO₂NH₂ dictates the stability of the corresponding sulfonamidate anion, which in turn affects the pKa of the sulfonamide. A more electron-withdrawing group will stabilize the negative charge on the nitrogen upon deprotonation, resulting in a lower pKa and a more acidic sulfonamide.
| Sulfonamide | Structure | R Group | Electronic Effect of R | pKa (in H₂O) | Conjugate Base Nucleophilicity |
| This compound | (CH₃SO₂)₂NH | CH₃ | Electron-donating (inductive) | ~10.7 (for methanesulfonamide) | Moderate |
| p-Toluenesulfonamide | p-CH₃C₆H₄SO₂NH₂ | p-Tolyl | Weakly electron-donating | ~10.1 | Moderate |
| Trifluoromethanesulfonamide | CF₃SO₂NH₂ | CF₃ | Strongly electron-withdrawing | ~6.33[1] | Weak |
Note: The pKa for this compound is approximated based on methanesulfonamide as directly reported values are scarce. The presence of a second electron-withdrawing sulfonyl group in this compound would be expected to significantly increase its acidity compared to methanesulfonamide.
Comparative Performance in N-Arylation Reactions
The formation of N-aryl sulfonamides is a critical transformation in medicinal chemistry.[2] Two of the most powerful methods for achieving this are the Buchwald-Hartwig amination and the Ullmann condensation. The choice of sulfonamide can significantly impact the efficiency and conditions required for these reactions.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of C-N bonds.[3] The acidity of the sulfonamide plays a crucial role in the deprotonation step of the catalytic cycle.
Mechanistic Considerations:
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination of sulfonamides.
Comparative Analysis:
| Parameter | This compound / Methanesulfonamide | p-Toluenesulfonamide | Trifluoromethanesulfonamide | Rationale |
| Base Requirement | Stronger, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) typically required. | Similar to methanesulfonamide, requires a strong base. | Milder bases may be sufficient. | The high acidity of triflamide facilitates deprotonation.[1] |
| Nucleophilicity of Anion | Moderate nucleophile. | Moderate nucleophile. | Weaker nucleophile. | The electron-withdrawing CF₃ group delocalizes the negative charge, reducing nucleophilicity.[1] |
| Reaction Rate | Generally faster due to higher nucleophilicity. | Similar to methanesulfonamide. | Potentially slower due to lower nucleophilicity of the anion.[1] | Nucleophilic attack on the palladium complex is a key step. |
Ullmann Condensation
This copper-catalyzed reaction is an older but still valuable method for N-arylation, particularly in industrial settings.[4] It typically requires higher temperatures than the Buchwald-Hartwig reaction.
Comparative Analysis:
| Parameter | This compound / Methanesulfonamide | p-Toluenesulfonamide | Trifluoromethanesulfonamide | Rationale |
| Reaction Temperature | Typically requires high temperatures (120-200 °C). | Similar high temperatures are generally necessary. | Potentially lower temperatures may be feasible. | The more acidic triflamide can coordinate more readily to the copper catalyst.[1] |
| Ligand Effects | A variety of ligands, such as 1,10-phenanthroline, can be effective. | Similar ligand requirements to methanesulfonamide. | May require specific ligands to promote the coupling of the less nucleophilic anion.[1] | Ligand choice is crucial for stabilizing the copper catalyst. |
Role as Directing Groups in C-H Functionalization
The sulfonamide group can act as a directing group in transition-metal-catalyzed C-H functionalization, guiding the catalyst to the ortho position of an aromatic ring.[5] The efficacy of the directing group can be influenced by the electronic nature of the sulfonyl substituent.
General Workflow:
Figure 2: Generalized workflow for sulfonamide-directed C-H functionalization.
Comparative Performance:
| Parameter | This compound / Methanesulfonamide | p-Toluenesulfonamide | Trifluoromethanesulfonamide | Rationale |
| Directing Group Ability | A good directing group. | A commonly used and effective directing group. | Potentially a stronger directing group. | The electron-withdrawing CF₃ group can enhance the coordination of the sulfonyl oxygens to the metal center.[6] |
| Substrate Reactivity | The aromatic ring is more electron-rich. | The aromatic ring is similarly electron-rich. | The aromatic ring is more electron-deficient. | The CF₃ group deactivates the ring towards electrophilic attack, which can influence the C-H activation step. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Sulfonamide
This protocol is a representative example and may require optimization for specific substrates and sulfonamides.
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Add the aryl halide (1.0 mmol) and the sulfonamide (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is heated to 110 °C with stirring for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
General Procedure for Ullmann Condensation of a Sulfonamide
This protocol is a general guideline and may require significant optimization.
-
To a sealable reaction vessel, add CuI (0.1 mmol, 10 mol%), the sulfonamide (1.0 mmol), the aryl halide (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%).
-
Add anhydrous DMF or DMSO (5 mL).
-
The vessel is sealed, and the mixture is heated to 120-160 °C with vigorous stirring for 24-48 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion: Selecting the Appropriate Sulfonamide
The choice between this compound, p-toluenesulfonamide, and trifluoromethanesulfonamide is a strategic decision that depends on the specific requirements of the organic transformation.
-
Trifluoromethanesulfonamide is the reagent of choice when a highly acidic sulfonamide is beneficial. Its low pKa allows for the use of milder bases in cross-coupling reactions and may enhance its directing group ability. However, the lower nucleophilicity of its conjugate base might necessitate more forcing conditions or specialized catalytic systems.[1]
-
This compound and p-toluenesulfonamide represent more "classical" sulfonamides. Their moderate acidity and the higher nucleophilicity of their corresponding anions make them robust and versatile reactants in a wide range of applications. p-Toluenesulfonamide is often favored due to its crystallinity and ease of handling.
By understanding the interplay between the electronic nature of the sulfonyl substituent and the reaction mechanism, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired molecular targets with greater efficiency and control.
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Synthesis of p-toluenesulfonamide. PrepChem.com. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
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N-Benzylidene-p-toluenesulfonamide. Organic Syntheses. [Link]
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Osmium-catalyzed vicinal oxyamination of olefins by chloramine-t. Organic Syntheses. [Link]
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Ullmann Condensation. SynArchive. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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- (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates.
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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N-(3-methylphenyl)-2,4-bis(methylsulfonyl)aniline. PubChem. [Link]
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Ligan-free copper-catalysed n-arylation of methanesulfonamides with aryl bromides. NIE Digital Repository. [Link]
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Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. [Link]
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Cross-Validating Experimental Results for the Biological Activity of the Methanesulfonamide Moiety
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the methanesulfonamide functional group (-SO₂NH₂) stands out as a critical pharmacophore. Its versatile physicochemical properties, including its capacity as both a hydrogen bond donor and acceptor, its non-basic nitrogen, and its strong electron-withdrawing nature, have cemented its role in the design of a wide array of therapeutic agents. Derivatives incorporating this moiety have demonstrated a broad spectrum of biological activities, leading to the development of drugs for diseases ranging from cancer to inflammation.[1] This guide provides a comprehensive cross-validation of the experimental results concerning the biological activity of compounds containing the methanesulfonamide group, with a focus on its application in oncology.
While the parent compound, Dimethanesulfonamide (N-(methylsulfonyl)methanesulfonamide), is a simple representation of this class, this guide will delve into the experimental data of more complex and clinically relevant methanesulfonamide derivatives.[2] We will explore the anti-cancer properties of two notable examples: ABT-751 , a microtubule-destabilizing agent, and Vemurafenib , a targeted BRAF kinase inhibitor. Their performance will be objectively compared with established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Methanesulfonamide Moiety: A Pillar in Anticancer Drug Design
The sulfonamide group is a key feature in several marketed anticancer drugs, underscoring its significance in oncology.[1] Methanesulfonamide derivatives have been engineered to target a variety of proteins and signaling pathways integral to cancer progression, including receptor tyrosine kinases, cell cycle regulators, and carbonic anhydrases.[1] The adaptability of the sulfonamide scaffold allows for the development of compounds with diverse mechanisms of action, from disrupting the cellular skeleton to inhibiting key enzymatic pathways that drive tumor growth.
Case Study 1: ABT-751 - A Methanesulfonamide Derivative Targeting Microtubule Dynamics
ABT-751 is an orally bioavailable sulfonamide that acts as an antimitotic agent. Its mechanism of action involves binding to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[4]
Comparative Analysis of In Vitro Cytotoxicity
The anti-proliferative activity of ABT-751 has been evaluated across a range of cancer cell lines. For a comprehensive comparison, we will examine its performance alongside Paclitaxel, a well-established microtubule-stabilizing agent from the taxane family. It is important to note that while both drugs target microtubules, their mechanisms differ: ABT-751 prevents polymerization, whereas Paclitaxel prevents depolymerization.[3][5]
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ABT-751 | WM-115 | Melanoma | 208.2 | [6] |
| WM-266-4 | Melanoma | - | [6] | |
| Neuroblastoma Cell Lines | Neuroblastoma | 600 - 2600 | [7][8] | |
| Paclitaxel | WM-115 | Melanoma | 0.32 | [6] |
| WM-266-4 | Melanoma | 6.1 | [6] | |
| SK-BR-3 (HER2+) | Breast Cancer | ~5 | [9] | |
| MDA-MB-231 (Triple Negative) | Breast Cancer | ~10 | [9] | |
| T-47D (Luminal A) | Breast Cancer | ~2.5 | [9] | |
| CL1-5 | Lung Cancer | 3.2 | [10] | |
| H1299 | Lung Cancer | 3.5 | [10] |
Note: IC50 values can vary between studies due to different experimental conditions.
The data indicates that while Paclitaxel generally exhibits greater potency with lower IC50 values in the nanomolar range, ABT-751 demonstrates efficacy within clinically achievable serum concentrations (1.35–4.04 μM).[6][11] A key advantage of ABT-751 is its ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp), a common mechanism of resistance to taxanes.[12]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM)
-
Glycerol (10%) as a polymerization enhancer
-
Test compound (ABT-751) and control (Paclitaxel, DMSO as vehicle)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
In a 96-well plate, add the test compounds at various concentrations. Include a positive control (Paclitaxel, which promotes polymerization) and a negative control (DMSO).
-
Initiate the polymerization by adding the tubulin-GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
An increase in absorbance indicates microtubule polymerization. ABT-751 is expected to inhibit this increase, while Paclitaxel will enhance it.
Signaling Pathway: Microtubule Dynamics
Caption: Mechanism of action of ABT-751 and Paclitaxel on microtubule dynamics.
Case Study 2: Vemurafenib - A Targeted Methanesulfonamide Derivative
Vemurafenib is a potent inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation, which is present in approximately 50-60% of melanomas.[1][13] By inhibiting this mutated kinase, Vemurafenib blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, leading to decreased cell proliferation and increased apoptosis in melanoma cells.[13]
Comparative Analysis of In Vitro Cytotoxicity
The efficacy of Vemurafenib is highly dependent on the BRAF mutation status of the cancer cells. Below is a comparison of its IC50 values in BRAF-mutant and BRAF wild-type melanoma cell lines.
| Compound | Cell Line | BRAF Status | IC50 (nM) | Reference |
| Vemurafenib | A375 | V600E | 173 - 5000 | [14] |
| Mewo | Wild-type | >10,000 | [14] | |
| SK-MEL-28 | V600E | - | ||
| WM1341D | V600E | - | ||
| WM9 | V600E | - | ||
| Hs294T | V600E | - |
Note: IC50 values can vary significantly based on the assay conditions and duration of drug exposure.
The data clearly demonstrates the high selectivity of Vemurafenib for BRAF V600E-mutated melanoma cells, with significantly lower IC50 values compared to wild-type cells.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., A375, Mewo)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vemurafenib stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a serial dilution of Vemurafenib for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway: BRAF/MEK/ERK Pathway
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A Comparative Efficacy Analysis: Dimethanesulfonamide Analogs vs. Taxane-Based Reagents in Oncology Research
A Senior Application Scientist's Guide to Evaluating Microtubule-Targeting Agents
For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, the identification of novel compounds with improved efficacy and safety profiles is paramount. This guide provides an in-depth comparison of a promising class of synthetic molecules, microtubule destabilizing sulfonamides (MDS), with the commercially available and widely used taxane-based reagents, such as Paclitaxel. We will delve into the mechanistic distinctions, present a framework for empirical comparison, and provide detailed protocols for validating efficacy in a laboratory setting.
Introduction: The Critical Role of Microtubule Dynamics in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation of the mitotic spindle during cell division. Consequently, agents that interfere with microtubule dynamics are potent anticancer therapeutics.[1]
Taxanes, such as Paclitaxel, represent a cornerstone of chemotherapy, exerting their cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2] However, their clinical utility can be hampered by issues such as low aqueous solubility, dose-limiting toxicities, and the development of drug resistance.[1] This has spurred the search for alternative microtubule-targeting agents with improved pharmacological properties. Microtubule destabilizing sulfonamides (MDS) have emerged as a promising class of compounds that disrupt microtubule function, but through a distinct mechanism of action.[1][3]
Mechanistic Showdown: Sulfonamides vs. Taxanes
While both MDS and taxanes target microtubule function, their mechanisms of action are fundamentally different. Understanding these differences is key to designing experiments that can effectively compare their efficacy.
-
Dimethanesulfonamide Analogs (Microtubule Destabilizing Sulfonamides): This class of compounds typically binds to the colchicine site on β-tubulin.[1] This binding event inhibits tubulin polymerization, leading to the destabilization and disassembly of microtubules. The net effect is a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[1][2]
-
Commercially Available Reagents (e.g., Paclitaxel): In contrast, taxanes bind to a different site on the β-tubulin subunit, promoting the polymerization of tubulin and stabilizing the resulting microtubules.[1] This hyper-stabilization prevents the dynamic instability required for proper mitotic spindle function, also leading to mitotic arrest and apoptosis.[2]
This mechanistic divergence suggests that MDS could be effective in cancer cell lines that have developed resistance to taxanes, a critical consideration in drug development.[3]
A Framework for Efficacy Comparison: Key Experimental Readouts
To objectively compare the efficacy of a novel this compound analog with a standard reagent like Paclitaxel, a multi-pronged experimental approach is necessary. The following assays provide a robust framework for this comparison.
Cellular Viability and Proliferation Assays
The initial assessment of a compound's anticancer activity involves determining its effect on cell viability and proliferation. Assays such as the MTT or MTS assay can be used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound across a panel of cancer cell lines.
Table 1: Hypothetical Comparative IC50 Values (µM) of a this compound Analog and Paclitaxel across Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Analog (IC50) | Paclitaxel (IC50) |
| MCF-7 | Breast Cancer | 0.05 | 0.01 |
| A2780 | Ovarian Cancer | 0.08 | 0.02 |
| HeLa | Cervical Cancer | 0.06 | 0.015 |
| OVCAR-3 | Ovarian Cancer | 0.10 | 0.12 |
Note: These are example values for illustrative purposes.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[4] Several methods can be employed to quantify apoptosis.
-
Western Blot Analysis of Apoptotic Markers: This technique is used to detect key proteins involved in the apoptotic cascade.[5] The cleavage of caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1) are definitive markers of apoptosis.[2][6] A decrease in the expression of anti-apoptotic proteins like Bcl-2 can also be indicative of apoptosis induction.[2][7]
-
Flow Cytometry with Annexin V/Propidium Iodide Staining: This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]
Cell Cycle Analysis
Given that microtubule-targeting agents induce mitotic arrest, analyzing the cell cycle distribution of treated cells is a critical step in confirming their mechanism of action.[2]
-
Flow Cytometry with Propidium Iodide Staining: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.[10] This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10] Treatment with microtubule-targeting agents is expected to result in an accumulation of cells in the G2/M phase.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams outline the key signaling pathway and experimental workflows.
Caption: Signaling pathway of microtubule-targeting agents.
Caption: Experimental workflow for comparing compound efficacy.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described above.
Western Blot for Apoptosis Markers
This protocol outlines the detection of cleaved caspase-3 and cleaved PARP-1.[5]
-
Cell Lysis:
-
Treat cells with the this compound analog or Paclitaxel at various concentrations for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Flow Cytometry for Cell Cycle Analysis
This protocol details the use of propidium iodide to analyze cell cycle distribution.[10][11]
-
Cell Preparation:
-
Treat cells with the test compounds for the desired duration.
-
Harvest approximately 1x10^6 cells by trypsinization and centrifugation.[11]
-
Wash the cells with PBS.
-
-
Fixation:
-
Staining:
-
Data Acquisition and Analysis:
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the efficacy of novel this compound analogs with established microtubule-targeting agents like Paclitaxel. By employing a combination of cell viability, apoptosis, and cell cycle assays, researchers can gain a thorough understanding of a compound's anticancer potential. The distinct mechanism of action of microtubule destabilizing sulfonamides makes them a particularly interesting class of compounds for further investigation, especially in the context of overcoming taxane resistance.[1][3] Future studies should also explore the in vivo efficacy and safety profiles of promising this compound analogs in preclinical animal models.
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- Application Note: Western Blot Protocol for the Detection of Apoptosis Markers Following Taxacin Treatment. (n.d.). Benchchem.
- Tools for Assessing Cell Events: Apoptosis, Cell Cycle, and Cell Proliferation. (n.d.). BD Biosciences.
- Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health.
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- Choosing an Apoptosis Detection Assay. (2021, August 3). Biocompare.
- Determination of Caspase Activation by Western Blot. (n.d.). National Institutes of Health.
- Seven Assays to Detect Apoptosis. (n.d.). Cell Signaling Technology.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
- Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
- Which proteins expression should I check by western blot for confirmation of apoptosis? (2014, November 5). ResearchGate.
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A Comparative Guide to HTS Assay Validation: The Role of Dimethanesulfonamide as a Vehicle Control
In the landscape of high-throughput screening (HTS), the reliability of every data point hinges on the meticulous validation of the assay. A critical, yet often overlooked, component of this validation is the choice of a vehicle control—the solvent used to deliver test compounds. For decades, Dimethyl sulfoxide (DMSO) has been the undisputed standard. However, its known biological activities can introduce subtle artifacts, confounding results. This guide offers a deep dive into the validation of an H-T-S assay, presenting Dimethanesulfonamide (also known as MSM or DMSO2) as a viable alternative, and provides a direct comparison with the industry-standard, DMSO.
The Bedrock of a Screen: Fundamentals of HTS Assay Validation
Before a multi-million compound screen can begin, the assay must be proven to be robust, reproducible, and fit for purpose.[1][2] This is achieved through a rigorous validation process that establishes the assay's performance parameters.[3][4] The ultimate goal is to create a reliable window between positive and negative signals, ensuring that "hits" are true biological events and not statistical noise.
The gold-standard metric for quantifying this performance is the Z'-factor (Z-prime).[5] Unlike simpler metrics like signal-to-background, the Z'-factor provides a statistical measure of the separation between the positive and negative control distributions, accounting for both the dynamic range of the signal and the data variation.[6][7]
Interpretation of Z'-factor Values: [8][9]
-
0 < Z' < 0.5: A marginal assay that may require optimization.[8]
-
Z' < 0: An unreliable assay not suitable for screening.[7][8]
The validation process follows a logical workflow, ensuring that each component of the assay is optimized and tested before committing to a full-scale screen.
The Unseen Variable: Profile of an Ideal Vehicle Control
The vehicle control serves as the baseline or "zero activity" reference in an assay. It is the solvent in which the library compounds are dissolved, and its impact on the assay system must be negligible.
Key Characteristics of an Ideal Vehicle Control:
-
High Solubilizing Power: Must dissolve a wide range of structurally diverse and often lipophilic small molecules.[10]
-
Biological Inertness: Should not elicit any biological response or interfere with the assay's target, signaling pathway, or detection method.
-
Chemical Stability: Must not react with assay components or the test compounds.
-
Low Volatility & Hygroscopicity: Should be stable under typical assay and storage conditions to maintain accurate concentrations.[11]
For years, DMSO has been the default choice primarily due to its exceptional ability to dissolve a vast chemical space.[10] However, its biological activity is well-documented, with effects ranging from cytotoxicity at higher concentrations to altering cell differentiation and acting as an antioxidant, which can interfere with specific assay readouts.[12]
An Alternative Candidate: this compound (MSM)
This compound, the oxidized and more polar relative of DMSO, presents an intriguing alternative. It is generally regarded as a biologically inert and non-toxic substance. This profile suggests it may serve as a superior negative control in sensitive biological assays where the subtle effects of DMSO could be a confounding factor.
Head-to-Head Comparison: this compound vs. DMSO
To objectively evaluate this compound, we compare its physicochemical properties and its performance in a model biochemical assay against the standard, DMSO.
Table 1: Physicochemical Property Comparison
| Property | This compound (MSM) | Dimethyl Sulfoxide (DMSO) | Implication for HTS |
| Formula | C₂H₆O₂S | C₂H₆OS | Higher oxidation state for MSM. |
| Molar Mass | 94.13 g/mol | 78.13 g/mol | N/A |
| Polarity | More Polar | Less Polar | Affects solubility of lipophilic compounds. |
| Water Solubility | High (~150 g/L) | Miscible in all proportions | Both are suitable for aqueous assay buffers. |
| Hygroscopicity | Low | High | MSM is less prone to absorbing atmospheric water, ensuring better concentration integrity over time.[11] |
| Known Biological Activity | Generally considered inert | Induces cell differentiation, anti-inflammatory, antioxidant effects.[12] | MSM has a lower intrinsic risk of producing off-target assay artifacts. |
Table 2: Performance in a Model Kinase Inhibition Assay (Hypothetical Data)
This table presents simulated data from a 384-well kinase activity assay. The "Max Signal" (Positive Control) contains the active enzyme, while the "Min Signal" (Negative Control) contains a known potent inhibitor. The "Vehicle Control" wells contain the enzyme with either 1% this compound or 1% DMSO.
| Parameter | 1% this compound Vehicle | 1% DMSO Vehicle | Acceptance Criteria |
| Mean of Max Signal (RLU) | 150,250 | 149,800 | - |
| SD of Max Signal | 8,950 | 9,120 | - |
| %CV of Max Signal | 5.96% | 6.09% | < 10-15% |
| Mean of Min Signal (RLU) | 5,100 | 5,250 | - |
| SD of Min Signal | 450 | 480 | - |
| %CV of Min Signal | 8.82% | 9.14% | < 10-15% |
| Signal-to-Background (S/B) | 29.5 | 28.5 | > 10 is desirable |
| Z'-Factor | 0.78 | 0.76 | > 0.5 |
Analysis: In this model, both this compound and DMSO perform exceptionally well as vehicle controls, yielding robust Z'-factors well above the 0.5 threshold for an excellent assay.[6][13] Both vehicles demonstrate low data variability (%CV). This indicates that for many standard biochemical assays, this compound is a perfectly suitable substitute for DMSO from a statistical performance standpoint, with the added benefit of being more biologically inert.
Experimental Protocol: Assay Validation Plate Setup
This protocol outlines the steps for a "dry run" or control validation experiment to calculate the Z'-factor for an HTS assay, comparing two different vehicle controls. This process is a crucial checkpoint before initiating a pilot or full screen.[13]
Objective: To determine the Z'-factor and assess the suitability of this compound as a vehicle control compared to DMSO.
Materials:
-
384-well assay plates
-
Assay buffer
-
Enzyme/protein/cell stock
-
Substrate/detection reagents
-
Positive control (known activator/agonist)
-
Negative control (known inhibitor/antagonist)
-
Vehicle Control 1: this compound, 100% solution
-
Vehicle Control 2: DMSO, 100% solution
-
Automated liquid handlers and plate reader
Methodology:
-
Plate Mapping: Design the plate layout. A common approach is to dedicate half the plate to each vehicle control comparison.
-
Columns 1-12: this compound Validation
-
Columns 1-6: Negative Control (Min Signal)
-
Columns 7-12: Positive Control (Max Signal)
-
-
Columns 13-24: DMSO Validation
-
Columns 13-18: Negative Control (Min Signal)
-
Columns 19-24: Positive Control (Max Signal)
-
-
-
Vehicle & Control Dispensing:
-
Using an acoustic dispenser or pintool, transfer the appropriate vehicle (this compound or DMSO) to all wells at the final desired concentration (e.g., 1% final concentration).
-
Add the Negative Control compound to columns 1-6 and 13-18.
-
Add buffer/vehicle only to the Positive Control wells (columns 7-12 and 19-24).
-
-
Reagent Addition:
-
Add the enzyme or cells to all wells.
-
Incubate for the prescribed time and temperature.
-
-
Assay Development:
-
Add the substrate or detection reagent to initiate the signal-generating reaction.
-
Incubate as required.
-
-
Signal Detection:
-
Read the plate on a compatible plate reader (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
For each vehicle condition (this compound and DMSO), calculate the following:
-
Mean of the positive controls (μₚ)
-
Standard deviation of the positive controls (σₚ)
-
Mean of the negative controls (μₙ)
-
Standard deviation of the negative controls (σₙ)
-
-
Calculate the Z'-factor for each vehicle using the formula: Z' = 1 - ( (3σₚ + 3σₙ) / |μₚ - μₙ| ) [5][7]
-
Compare the Z'-factors. If both are > 0.5, both vehicles are statistically acceptable for the assay.
-
Conclusion and Recommendations
The foundation of a successful HTS campaign is a rigorously validated assay.[14][15] While DMSO has long been the workhorse solvent, its inherent biological activity presents a potential liability, especially in sensitive cell-based or phenotypic screens.
Our analysis and the provided validation framework demonstrate that This compound can serve as an excellent alternative vehicle control. It delivers comparable statistical performance (Z'-factor, %CV) to DMSO in standard assay formats while offering a significantly more inert biological profile.
Recommendations:
-
For standard biochemical assays: Both this compound and DMSO are likely to perform well. This compound can be used to mitigate any potential risk of compound-solvent interaction artifacts.
-
For cell-based, phenotypic, or toxicology screens: this compound is strongly recommended. Its lower biological activity reduces the risk of false positives or negatives arising from the vehicle's effect on cell health, signaling, or gene expression.
-
Always Validate: Regardless of the chosen vehicle, the experimental validation protocol described herein must be performed. The Z'-factor should always be the ultimate arbiter of assay quality.[3]
By considering alternatives like this compound, researchers can enhance the integrity of their screening data, reduce the risk of misleading artifacts, and ultimately increase the probability of discovering genuinely active and promising lead compounds.
References
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Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]
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Coussens, N. P., Sittampalam, G. S., Guha, R., et al. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. eScholarship, University of California; 2012. Available from: [Link]
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Sittampalam, G. S., Coussens, N. P., Nelson, H., et al., editors. Assay Guidance Manual [Internet]. ResearchGate; 2012. Available from: [Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available from: [Link]
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The Z prime value (Z´). BMG LABTECH. Published January 27, 2025. Available from: [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available from: [Link]
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Judson, R., et al. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central; 2013. Available from: [Link]
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Chai, C., et al. Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen; 2015. Available from: [Link]
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Iversen, P. W., et al. HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf; 2012. Available from: [Link]
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Shrestha, S. K., et al. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. PubMed Central; 2013. Available from: [Link]
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A Head-to-Head Comparison of Synthetic Routes to Dimethanesulfonamide: From Classical Methods to Modern Alternatives
Introduction
Dimethanesulfonamide, also known as N,N-Dimethylmethanesulfonamide, is a sulfonamide compound with the chemical structure CH₃SO₂N(CH₃)₂.[1] While not a therapeutic agent itself, its structural motif is of significant interest to medicinal chemists. The sulfonamide group is a cornerstone in drug design, prized for its metabolic stability, ability to engage in hydrogen bonding, and its presence in numerous approved drugs.[2] Furthermore, this compound and its analogs serve as versatile solvents and reagents in organic synthesis, including in advanced applications like electrolytes for high-energy-density batteries.[3]
The synthesis of this seemingly simple molecule offers a compelling case study in the strategic choices that researchers and process chemists face daily. The selection of a synthetic route is a multi-faceted decision, balancing factors such as yield, purity, cost of starting materials, scalability, and environmental impact. This guide provides an in-depth, head-to-head comparison of three distinct synthetic strategies for preparing this compound, offering the technical detail and practical insights required by researchers, scientists, and drug development professionals.
Route A: The Workhorse Method — Nucleophilic Substitution with Methanesulfonyl Chloride
This is the most traditional and direct approach to forming the S-N bond, representing the quintessential method for sulfonamide synthesis. The strategy relies on the reaction of a commercially available, highly reactive sulfonyl chloride with a nucleophilic amine.
Reaction Mechanism & Scientific Rationale
The reaction proceeds via a classical nucleophilic substitution at the electrophilic sulfur atom of methanesulfonyl chloride (MSC). Dimethylamine, acting as the nucleophile, attacks the sulfur center, leading to the displacement of the chloride leaving group. A second equivalent of dimethylamine (or a different, non-nucleophilic base like triethylamine) is required to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation and deactivation of the primary amine nucleophile.
The choice of solvent is critical and influences reaction rate, temperature control, and workup efficiency. While various solvents can be used, options like tetrahydrofuran (THF) or even water have been shown to be effective for analogous transformations.[2][4]
Detailed Experimental Protocol
This protocol is adapted from a high-yield synthesis of a structurally similar sulfonamide and is representative of a standard laboratory procedure.[2][4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, charge methanesulfonyl chloride (1.0 eq.). Dilute with a suitable solvent such as tetrahydrofuran (THF) or water (approx. 5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath to manage the exothermicity of the reaction.
-
Amine Addition: Slowly add an aqueous solution of dimethylamine (2.2 eq.) dropwise to the stirred MSC solution, ensuring the internal temperature does not exceed 10-15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. If an organic solvent was used, wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution, and brine. If water was used as the solvent, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Isolation & Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by distillation or recrystallization if necessary to yield pure this compound.
Visualization of Synthetic Workflow
Caption: Workflow for this compound synthesis via Route A.
Route B: The Grignard Approach — S-Methylation of Dimethylaminosulfonyl Chloride
This less conventional route flips the bond-forming strategy. Instead of forming the S-N bond last, it aims to form the S-C bond on a pre-assembled aminosulfonyl scaffold. This approach is more speculative for this specific target but is based on established organometallic principles.
Reaction Mechanism & Scientific Rationale
This pathway begins with N,N-dimethylaminosulfonyl chloride (DASC), which can be prepared from dimethylamine and chlorosulfonic acid.[5] The core of the synthesis is the reaction of DASC with a methylating organometallic reagent, such as methylmagnesium bromide (a Grignard reagent). The highly nucleophilic carbon of the Grignard reagent is expected to attack the electrophilic sulfur atom, displacing the chloride and forming the required S-C bond.
A significant challenge and potential side reaction is the over-addition of the Grignard reagent, a known issue when reacting Grignards with acid chlorides to form ketones.[6] However, sulfonyl chlorides have different reactivity profiles, and careful control of stoichiometry and temperature is paramount to favor the desired single substitution.
Hypothetical Experimental Protocol
This protocol is based on general procedures for Grignard reactions with electrophilic chlorides.[7]
-
Grignard Preparation: Prepare or procure a standardized solution of methylmagnesium bromide (1.0 eq.) in a suitable ether solvent (e.g., THF, diethyl ether).
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylaminosulfonyl chloride (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the DASC solution to a low temperature, typically -78 °C (dry ice/acetone bath), to minimize side reactions.
-
Grignard Addition: Add the methylmagnesium bromide solution dropwise via syringe to the cold, stirred DASC solution.
-
Reaction & Quench: After the addition, allow the reaction to stir at low temperature for 1-2 hours. Monitor for completion. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Workup & Isolation: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or distillation to isolate this compound.
Visualization of Synthetic Logic
Caption: Logical flow for the S-Methylation approach (Route B).
Route C: The Green Chemistry Angle — Oxidative Coupling
Driven by the principles of atom economy and the desire to avoid pre-functionalized, high-energy starting materials like sulfonyl chlorides, oxidative coupling methods have emerged as powerful alternatives.[8] This route builds the sulfonamide directly from simpler sulfur and nitrogen precursors.
Reaction Mechanism & Scientific Rationale
This advanced method involves the direct oxidative coupling of methanethiol (CH₃SH) or its more stable dimer, dimethyl disulfide (DMDS), with dimethylamine. The reaction is typically mediated by an electrochemical process or a chemical oxidant.[9][10]
In the electrochemical variant, an anodic oxidation generates key radical intermediates. The amine is oxidized to an aminium radical, while the thiol forms a thiyl radical.[10] These radicals couple to form a sulfenamide (R-S-NR'₂), which undergoes two subsequent oxidation steps, likely via a sulfinamide intermediate (R-SO-NR'₂), to ultimately yield the stable sulfonamide.[9][10] This approach streamlines the synthesis significantly by forming the S-N bond and oxidizing the sulfur in a single pot.[11]
Representative Experimental Protocol
This protocol is based on a reported electrochemical synthesis using DMDS as the sulfur source.[10]
-
Electrochemical Setup: Assemble an undivided electrochemical cell with a carbon plate anode and an iron plate cathode.
-
Electrolyte Solution: Charge the cell with a solution of dimethyl disulfide (1.0 eq., as the source of the methanethiol equivalent), dimethylamine (1.5-2.0 eq.), and a supporting electrolyte like tetramethylammonium tetrafluoroborate (Me₄NBF₄) in a mixed solvent system (e.g., acetonitrile/aqueous HCl).
-
Electrolysis: Apply a constant current to the cell and run the reaction for the required time (this can be rapid in flow reactors, or several hours in batch mode) at room temperature.
-
Workup: Upon completion, disassemble the cell. Neutralize the reaction mixture with a base (e.g., NaHCO₃ solution).
-
Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.
Visualization of Mechanistic Pathway
Caption: Key mechanistic steps in the oxidative coupling route.
Head-to-Head Performance Comparison
| Parameter | Route A: Methanesulfonyl Chloride | Route B: Grignard Approach | Route C: Oxidative Coupling |
| Typical Yield | Very High (often >90%)[2][4] | Moderate to Good (highly variable, estimated 40-70%) | Good (reported up to 75% for analogous systems)[10] |
| Purity | Generally high, main impurity is amine hydrochloride salt. | Moderate, potential for side products from over-addition. | Good, requires chromatographic purification. |
| Starting Materials | Methanesulfonyl Chloride, Dimethylamine | N,N-Dimethylaminosulfonyl Chloride, Methylmagnesium Bromide | Dimethyl Disulfide, Dimethylamine |
| Cost | Low to Moderate. MSC is a common industrial reagent. | High. DASC is a more specialized reagent; Grignards add cost. | Low. DMDS and dimethylamine are inexpensive bulk chemicals. |
| Scalability | Excellent. Well-understood, robust industrial process. | Poor to Moderate. Requires strict anhydrous/inert conditions. | Moderate. Electrochemical setups can be scaled, but may require specialized equipment. |
| Safety Concerns | MSC is corrosive and lachrymatory. Reaction is exothermic. | Highly flammable Grignard reagents. Strict inert atmosphere required. | Methanethiol (from DMDS) is a highly toxic and malodorous gas.[10] |
| Green Chemistry | Poor. Uses a pre-functionalized, high-energy starting material. | Poor. Generates significant magnesium salt waste. | Good. High atom economy, avoids sulfonyl chlorides. |
Senior Application Scientist's Insights & Recommendations
The optimal synthetic route to this compound is not a one-size-fits-all answer; it is dictated entirely by the specific objectives of the research or manufacturing campaign.
For Discovery and Medicinal Chemistry (Small Scale, <100g): Route A (Methanesulfonyl Chloride) is unquestionably the go-to method. Its reliability, high yield, and straightforward protocol make it ideal for rapidly synthesizing analogs for structure-activity relationship (SAR) studies. The starting materials are readily available from commercial suppliers, and the procedure requires no specialized equipment beyond standard laboratory glassware. The priority here is speed and predictability, which this route delivers consistently.
For Process Development and Scale-Up (Kilogram to Ton Scale): Route A remains the most viable and industrially proven path. The reaction is robust, well-characterized, and highly scalable. While MSC is hazardous, its handling procedures are well-established in industrial settings. The high yields and purity minimize downstream processing costs, making it the most economically favorable option for large-scale production.
For Academic and "Green" Chemistry Research: Route C (Oxidative Coupling) presents the most exciting and forward-looking approach. It aligns with the modern principles of sustainable chemistry by utilizing cheaper, less functionalized feedstocks.[8] While the use of methanethiol/DMDS poses a significant safety and handling challenge due to its toxicity and odor, the elegance of the electrochemical transformation makes it a compelling area for methods development. It is an excellent choice for research groups focused on developing novel, greener synthetic methodologies, though it is not yet a practical choice for routine production.
Route B (Grignard Approach) is the least practical of the three. It is a multi-step process starting from a more expensive precursor (DASC) and involves sensitive organometallic reagents. The potential for side reactions and the stringent reaction conditions make it inefficient compared to Route A. It would only be considered in a scenario where, for specific isotopic labeling or mechanistic study purposes, the S-C bond must be formed last.
Final Verdict: For over 95% of applications, from the research bench to the manufacturing plant, the classical reaction of methanesulfonyl chloride with dimethylamine (Route A) is the superior choice for synthesizing this compound due to its unparalleled combination of efficiency, reliability, and scalability.
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Steck, V. J., et al. (2019). Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. Journal of the American Chemical Society. Available at: [Link]
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Kilgallon, L. J., et al. (2023). Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) and Other Trifluoromethanesulfonamide Solvents for High Energy Density Battery Applications. The Journal of Organic Chemistry, 88(23), 16644-16648. Available at: [Link]
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A Guide to the Independent Verification of a Putative Kinase Inhibitor's Mechanism of Action: A Case Study Using a Dimethanesulfonamide Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the mechanism of action (MOA) for a novel therapeutic candidate. We will use a hypothetical dimethanesulfonamide-containing compound, hereafter referred to as "DMS-K," reported to be a selective inhibitor of MEK1/2 in the MAPK/ERK signaling pathway. This document is structured to provide not just protocols, but the strategic rationale behind a multi-pronged, self-validating experimental approach, essential for progressing a compound through the drug development pipeline.
The methanesulfonamide moiety is a key structural feature in numerous clinically approved drugs, often playing a critical role in binding to target proteins like kinases.[1] Therefore, rigorously validating the MOA of new compounds containing this group is paramount.
The Reported Mechanism: Inhibition of the MAPK/ERK Pathway
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway, often due to activating mutations in BRAF or RAS, is a hallmark of many cancers.[2][3]
Our compound of interest, DMS-K, is purported to be a potent and selective allosteric inhibitor of MEK1 and MEK2. This mechanism is similar to the FDA-approved drug Trametinib.[3][4] By binding to MEK1/2, DMS-K is expected to prevent the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2, thereby inducing cell cycle arrest and apoptosis in cancer cells with a constitutively active MAPK pathway.[2][3]
Our core objective is to design a series of experiments to independently test three fundamental questions:
-
Does DMS-K directly engage its putative target, MEK1/2, within a native cellular environment?
-
Does DMS-K inhibit the kinase activity of MEK1/2 in a controlled, measurable system?
-
Does DMS-K modulate the downstream MAPK/ERK signaling pathway in intact cells as predicted?
Below is a visual representation of the signaling pathway and the proposed site of action for DMS-K.
Caption: The MAPK/ERK signaling cascade with the proposed inhibitory action of DMS-K on MEK1/2.
Experimental Module 1: Target Engagement in a Cellular Context
The first and most crucial step is to confirm that DMS-K physically interacts with MEK1/2 in its native environment. A simple in vitro binding assay is insufficient as it doesn't account for cell permeability or intracellular target availability.
Chosen Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical assay that allows for the detection of drug-protein interactions in intact cells or tissues.[5][6] The principle is that ligand binding stabilizes a protein, resulting in a higher melting temperature.[7] This change can be quantified by heating cell lysates to various temperatures and measuring the amount of soluble (non-denatured) target protein remaining.[7][8]
-
Cell Culture: Culture a relevant cancer cell line with a known BRAF or RAS mutation (e.g., A375 melanoma, BRAF V600E) to ensure the MAPK pathway is active.
-
Compound Treatment: Treat intact cells with DMS-K at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.[5]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.[8]
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble MEK1/2 protein using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble MEK1/2 against temperature for each treatment condition. A shift in the melting curve to the right indicates target stabilization and thus, engagement.
Self-Validation & Controls:
-
Positive Control: Use a known MEK inhibitor like Trametinib to establish a benchmark for a positive thermal shift.
-
Negative Control: Probe for a non-target, abundant protein (e.g., GAPDH) to ensure the observed thermal shift is specific to MEK1/2.
-
Orthogonal Validation: For higher throughput, this assay can be adapted to a plate-based format using methods like AlphaScreen® or reverse-phase protein arrays.[5][9]
| Compound | Concentration (µM) | Apparent Melting Temp (Tagg) of MEK1/2 | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 0.1% | 52.1°C | - |
| DMS-K | 1 | 55.8°C | +3.7°C |
| DMS-K | 10 | 59.3°C | +7.2°C |
| Trametinib | 1 | 58.9°C | +6.8°C |
Experimental Module 2: In Vitro Functional Inhibition
Confirming target engagement is necessary but not sufficient. We must demonstrate that this binding event translates into functional inhibition of the target's enzymatic activity. An in vitro kinase assay provides a clean, controlled system to quantify this inhibition and determine the compound's potency (IC50).
Chosen Methodology: ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for precise measurement of potency.[10]
-
Reaction Setup: In a 384-well plate, combine recombinant active MEK1 kinase, its specific substrate (e.g., inactive ERK2), and ATP in a kinase reaction buffer.[11]
-
Inhibitor Titration: Add DMS-K across a range of concentrations (e.g., 11-point, 3-fold serial dilution from 10 µM). Include "no inhibitor" (max activity) and "no kinase" (background) controls.
-
Kinase Reaction: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase reaction.
-
-
Signal Quantification: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, ME.
Caption: Workflow for the in vitro MEK1 kinase inhibition assay.
| Compound | Target | IC50 (nM) |
| DMS-K | MEK1 | 15.2 |
| DMS-K | MEK2 | 18.9 |
| Trametinib | MEK1 | 1.8 |
| Trametinib | MEK2 | 2.5 |
| Staurosporine (Control) | MEK1 | 25.6 |
Experimental Module 3: Cellular Pathway Modulation
The final piece of the puzzle is to confirm that DMS-K inhibits the intended signaling pathway within a cellular context, leading to the expected downstream biological effect. This step connects the molecular target inhibition to the cellular phenotype.
Chosen Methodology: Western Blot Analysis of Phospho-ERK
Western blotting is a robust technique for measuring changes in protein levels and post-translational modifications, such as phosphorylation.[12] By measuring the levels of phosphorylated ERK (p-ERK), the direct substrate of MEK, we can quantify the downstream inhibitory effect of DMS-K.[13]
-
Cell Treatment: Seed A375 cells and allow them to adhere. Starve the cells (serum-free media) for 12-24 hours to reduce basal pathway activity, then treat with a dilution series of DMS-K for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for Phospho-ERK1/2 (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities. Express the data as the ratio of p-ERK to total ERK, normalized to the vehicle-treated control.
| Treatment | Concentration (nM) | p-ERK / Total ERK Ratio (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.00 |
| DMS-K | 10 | 0.65 |
| DMS-K | 100 | 0.12 |
| DMS-K | 1000 | 0.05 |
| Trametinib | 100 | 0.08 |
Conclusion: Synthesizing a Validated Mechanism of Action
By systematically executing these three experimental modules, we can build a robust, evidence-based case for the mechanism of action of DMS-K.
-
CETSA confirms that DMS-K reaches and binds to MEK1/2 in living cells.
-
The in vitro kinase assay demonstrates that this binding event leads to potent functional inhibition of the enzyme.
-
Western blotting validates that this enzymatic inhibition translates to the expected downstream pathway suppression in a cellular model.
This integrated, multi-faceted approach provides the rigorous, independent verification required by regulatory bodies and the scientific community. It establishes a clear, logical link from molecular interaction to cellular response, providing a solid foundation for further preclinical and clinical development.
References
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protocols.io. (2023). In vitro kinase assay. Link
-
DermNet. (n.d.). Trametinib. Link
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Johnson, D. B., et al. (2014). Trametinib: A Targeted Therapy in Metastatic Melanoma. PMC - PubMed Central. Link
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Selleck Chemicals. (n.d.). Aloxistatin (E64d). Link
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BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Trametinib (DMSO Solvate). Link
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ResearchGate. (2023). Mechanism of action of dabrafenib and trametinib. Link
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Hook, V., et al. (2015). The cysteine protease inhibitor, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer's disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity. PMC - PubMed Central. Link
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BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. Link
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. Link
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Brookhaven National Laboratory. (n.d.). Fine Tuning Drugs to Fight Cancer. Link
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Cayman Chemical. (n.d.). E-64d (Aloxistatin, E-64c ethyl ester, EP 453, EST, Loxistatin, NSC 694281). Link
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APExBIO. (2019). E-64d – Cysteine Protease Inhibitor. Link
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BenchChem. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. Link
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Wikipedia. (n.d.). Aloxistatin. Link
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Bio-protocol. (2022). In vitro kinase assay. Link
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BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of MAPK Pathway Activation by Lobetyol. Link
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BenchChem. (2025). C13H11Cl3N4OS in vitro kinase assay protocol. Link
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Link
-
Revvity. (n.d.). In Vitro Kinase Assays. Link
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Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Link
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Link
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Jones, C. A., et al. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. Link
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Link
-
CymitQuimica. (n.d.). CAS 3144-09-0: Methanesulfonamide. Link
-
Dai, L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Link
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Link
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Link
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- 4. dermnetnz.org [dermnetnz.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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The Dual Accelerant Role of Methanesulfonamide in Sharpless Asymmetric Dihydroxylation: A Comparative Performance Guide
For researchers, scientists, and professionals in drug development, the Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone reaction for the stereoselective synthesis of vicinal diols, crucial chiral building blocks in pharmaceuticals. The standard protocol, employing a catalytic amount of osmium tetroxide with a chiral ligand and a stoichiometric co-oxidant, is robust and widely adopted. However, for certain substrates, the reaction kinetics can be sluggish, and enantioselectivity may not be optimal. This guide provides an in-depth technical comparison of the performance of the standard Sharpless AD reaction versus the same system augmented with methanesulfonamide (CH₃SO₂NH₂), a simple yet powerful additive that can dramatically enhance reaction efficiency in a substrate-dependent manner.
This guide will elucidate the dual role of methanesulfonamide, acting as a phase-transfer catalyst for aliphatic olefins and a general acid catalyst for aromatic olefins. We will present quantitative experimental data to benchmark the performance enhancements, provide detailed, self-validating experimental protocols, and visualize the underlying chemical principles.
The Mechanistic Dichotomy of Methanesulfonamide's Accelerant Effect
The decision to incorporate methanesulfonamide into a Sharpless AD protocol is not a one-size-fits-all solution. Its efficacy is intrinsically linked to the structure of the olefin substrate. This dichotomy in its function is a key takeaway for any scientist aiming to optimize this powerful transformation.
As a Co-solvent for Aliphatic Olefins
In the dihydroxylation of non-terminal aliphatic olefins, particularly those with longer carbon chains, the rate-limiting step is often the hydrolysis of the intermediate osmate ester. This intermediate resides in the organic phase of the biphasic tert-butanol/water solvent system. Methanesulfonamide, in this context, does not act as a traditional catalyst but rather as a co-solvent or phase-transfer agent. It facilitates the transport of hydroxide ions from the aqueous phase to the organic phase, thereby accelerating the hydrolysis of the osmate ester and driving the catalytic cycle forward.[1] For terminal aliphatic olefins, whose osmate ester intermediates are more accessible to the aqueous phase, the addition of methanesulfonamide may have a negligible or even slightly inhibitory effect.[1][2]
As a General Acid Catalyst for Aromatic Olefins
Conversely, for conjugated aromatic olefins, methanesulfonamide functions as a weak Brønsted acid.[1][3] In these cases, the osmate ester intermediate is more electron-rich, and its hydrolysis is accelerated by protonation. Methanesulfonamide, being weakly acidic, acts as a general acid catalyst, protonating the osmate ester and facilitating its cleavage to the diol product.[1][3] This mode of action is particularly effective for aromatic olefins bearing electron-withdrawing groups and generally leads to an enhancement in enantioselectivity.[1]
Quantitative Performance Benchmarking
The most compelling argument for the inclusion of methanesulfonamide in Sharpless AD reactions is the empirical data. The following tables summarize the comparative performance of the reaction with and without methanesulfonamide for a selection of aliphatic and aromatic olefins, with data primarily sourced from the seminal work of Junttila and Hormi.
Table 1: Asymmetric Dihydroxylation of Aliphatic Olefins
| Olefin | Without CH₃SO₂NH₂ (t₉₀% in h) | With CH₃SO₂NH₂ (t₉₀% in h) | Without CH₃SO₂NH₂ (ee%) | With CH₃SO₂NH₂ (ee%) |
| trans-5-Decene | 24 | 3 | 94 | 98 |
| 1-Decene | 2 | 2.5 | 92 | 91 |
Table 2: Asymmetric Dihydroxylation of Aromatic Olefins
| Olefin | Without CH₃SO₂NH₂ (t₉₀% in h) | With CH₃SO₂NH₂ (t₉₀% in h) | Without CH₃SO₂NH₂ (ee%) | With CH₃SO₂NH₂ (ee%) |
| Styrene | 4 | 5 | 96 | 97 |
| trans-Stilbene | 24 | 6 | 98 | >99 |
| Ethyl cinnamate | 3.5 | 1.5 | 94 | 97 |
Data sourced from studies by Junttila and Hormi.[1]
As the data clearly indicates, for non-terminal aliphatic olefins like trans-5-decene, the addition of methanesulfonamide results in a dramatic 8-fold reduction in reaction time, alongside an improvement in enantiomeric excess. For aromatic olefins such as trans-stilbene and ethyl cinnamate, both reaction time and enantioselectivity are significantly improved. The case of 1-decene and styrene illustrates that for some terminal and simple aromatic olefins, the benefits are marginal or slightly negative, underscoring the importance of substrate-specific optimization.
Experimental Protocols
To ensure the reproducibility and integrity of these findings, the following detailed experimental protocols are provided. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.
Protocol 1: Asymmetric Dihydroxylation of a Non-Terminal Aliphatic Olefin (e.g., trans-5-Decene)
This protocol is optimized for substrates where methanesulfonamide's co-solvent effect is beneficial.
Materials:
-
trans-5-Decene (1.0 mmol)
-
AD-mix-β (1.4 g)
-
Methanesulfonamide (95 mg, 1.0 equiv)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).
-
Add methanesulfonamide (95 mg).
-
Cool the mixture to 0 °C in an ice bath and stir vigorously until all solids have dissolved.
-
Add trans-5-decene (1.0 mmol) to the reaction mixture.
-
Continue vigorous stirring at 0 °C and monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, add solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
Protocol 2: Asymmetric Dihydroxylation of a Conjugated Aromatic Olefin (e.g., Ethyl Cinnamate)
This protocol is tailored for substrates that benefit from methanesulfonamide's role as a general acid catalyst.[1]
Materials:
-
Ethyl cinnamate (1.0 mmol)
-
AD-mix-β (1.4 g)
-
Methanesulfonamide (95 mg, 1.0 equiv)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare the reaction mixture with AD-mix-β in the tert-butanol/water solvent system as described in Protocol 1.
-
Add methanesulfonamide (95 mg).
-
Cool the mixture to 0 °C.
-
Add the ethyl cinnamate (1.0 mmol).
-
Stir the reaction at 0 °C and monitor its progress.
-
Follow the same workup and purification procedure as outlined in Protocol 1.
Visualizing the Catalytic Cycle and Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Sharpless AD catalytic cycle and a decision-making workflow for the use of methanesulfonamide.
Conclusion
Methanesulfonamide is a readily available and inexpensive additive that can significantly enhance the performance of the industry-standard Sharpless Asymmetric Dihydroxylation reaction. Its dual functionality as a co-solvent for non-terminal aliphatic olefins and a general acid catalyst for conjugated aromatic olefins makes it a versatile tool for optimizing this key transformation. By understanding the substrate-dependent mechanism and utilizing the provided experimental data and protocols, researchers can make informed decisions to accelerate reaction rates and improve enantioselectivities, ultimately leading to more efficient and effective synthetic routes in drug discovery and development.
References
-
Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations. The Journal of organic chemistry, 74(8), 3038–3047. [Link]
-
Organic Chemistry Portal. (n.d.). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. [Link]
-
PubMed. (2009). Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations. [Link]
-
Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD). [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dimethanesulfonamide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of dimethanesulfonamide, ensuring the safety of laboratory personnel and the preservation of our environment. While this document offers comprehensive guidance, it is imperative to always consult the manufacturer-provided Safety Data Sheet (SDS) for specific details and protocols before handling or disposing of any chemical.
I. Core Principles of this compound Disposal: A Proactive Approach to Safety
The disposal of this compound, a sulfonyl-containing organic compound, necessitates a meticulous approach grounded in the principles of waste minimization, proper segregation, and thorough documentation. Understanding the rationale behind these steps is crucial for fostering a culture of safety and compliance in the laboratory.
Waste Minimization: The most effective disposal strategy begins with generating less waste. This can be achieved through careful experimental planning, ordering only the necessary quantities of this compound, and using the smallest scale feasible for your research.
Segregation is Key: this compound waste must be segregated from other waste streams to prevent unintended chemical reactions and to ensure it is directed to the appropriate disposal facility. As a sulfonamide, it should be treated as a chemical waste and not mixed with general laboratory trash or biological waste.
Labeling and Documentation: Accurate and clear labeling of all waste containers is non-negotiable. Proper documentation provides a clear audit trail and ensures that waste handlers are fully aware of the container's contents and associated hazards.
II. Quantitative Data Summary for Sulfonamide Waste Management
For the safe handling and disposal of sulfonamide compounds like this compound, certain quantitative parameters should be adhered to. The following table provides a summary of key guidelines.
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Do not exceed 80% of the container's capacity. | To allow for vapor expansion and prevent spills during transport. |
| pH of Aqueous Waste | Neutralize to a pH between 6.0 and 8.0 before collection. | To minimize corrosive hazards and ensure compatibility with waste containers and treatment processes. |
| Storage of Waste | Accumulate in a designated, well-ventilated, and secure area. | To prevent unauthorized access and minimize exposure to personnel. |
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
2. Waste Collection:
-
Solid Waste:
-
Collect solid this compound waste (e.g., unused reagent, contaminated filter paper) in a designated, leak-proof, and clearly labeled solid waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., reaction mixtures, solutions) in a designated, leak-proof, and clearly labeled liquid waste container.
-
Use a container with a secure screw-top cap.
-
If the waste is aqueous, check the pH and neutralize if necessary.
-
-
Contaminated Sharps:
-
Dispose of any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound in a designated sharps container.
-
3. Labeling the Waste Container:
-
Label the waste container clearly with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Your name and laboratory contact information.
-
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to capture any potential leaks.
-
Ensure the storage area is away from direct sunlight, heat sources, and incompatible chemicals.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
IV. Spill and Decontamination Procedures
In the event of a this compound spill, immediate and appropriate action is critical to mitigate risks.
1. Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves a volatile solvent, evacuate the area and contact EHS.
2. Spill Cleanup for Small Spills:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an absorbent material such as vermiculite or a commercial spill kit.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., water, if the SDS indicates solubility and compatibility), followed by a soap and water wash.
-
Collect all cleanup materials in the hazardous waste container.
3. Decontamination of Equipment:
-
Decontaminate any laboratory equipment that has come into contact with this compound using a suitable solvent.
-
Collect the rinsate as hazardous waste.
V. Logical Flow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
VI. Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of waste minimization, segregation, and proper documentation, and by following the detailed protocols outlined in this guide, researchers can ensure a safe working environment and minimize their environmental impact. Always prioritize safety and consult your institution's EHS department and the chemical's SDS for the most accurate and up-to-date information.
VII. References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]
-
American Chemical Society. (2012). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
